ferristene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
155773-56-1 |
|---|---|
Molecular Formula |
C7H11FN2O2 |
Synonyms |
ferristene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ferristene: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferristene, also known under the trade name Abdoscan, is an oral magnetic particle contrast agent.[1] It is composed of superparamagnetic iron oxide nanoparticles (SPIONs) that are bound to a non-degradable polystyrene resin carrier.[1] This compound was developed to enhance T2-weighted signal attenuation in abdominal magnetic resonance imaging (MRI), thereby improving the visualization of the gastrointestinal (GI) tract.[1] Although it showed promise in diagnostic applications, it is important to note that this compound was withdrawn from the market in the early 2000s.[2] This guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action, with a focus on its technical aspects relevant to researchers in materials science and drug development.
Core Properties and Data Presentation
The key characteristics of this compound are summarized in the table below, providing a clear comparison with other iron oxide-based contrast agents.
| Property | Description |
| Compound Name | This compound (USAN), Oral Magnetic Particles (OMP)[2] |
| Trade Name | Abdoscan®[2] |
| Central Moiety | Fe2+/Fe3+[2] |
| Core Size | 15 ± 3 nm[1] |
| Coating | Carboxymethyl dextran[1] |
| Mean Diameter | ~300 nm[1][2] |
| Contrast Effect | T2*, predominantly negative enhancement[2] |
| Indication | Bowel marking in MRI[2] |
| Clinical Status | Withdrawn (1994 UK), Not FDA approved[1][2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the generation of superparamagnetic iron oxide nanoparticles (SPIONs) and their subsequent coating with a stabilizing agent. While the precise, proprietary synthesis protocol for Abdoscan is not publicly detailed, a general methodology for creating similar SPIONs for biomedical applications is as follows:
Objective: To synthesize carboxymethyl dextran-coated SPIONs.
Materials:
-
Iron (II) chloride tetrahydrate (FeCl2·4H2O)
-
Iron (III) chloride hexahydrate (FeCl3·6H2O)
-
Ammonium hydroxide (NH4OH) solution (25%)
-
Carboxymethyl dextran
-
Deionized water
-
Nitrogen gas
Procedure:
-
Co-precipitation of Iron Oxides:
-
Dissolve FeCl2·4H2O and FeCl3·6H2O in deionized water in a 1:2 molar ratio under a nitrogen atmosphere to prevent oxidation.
-
Heat the solution to 80°C with vigorous stirring.
-
Add ammonium hydroxide solution dropwise to the heated solution until the pH reaches approximately 10. This will induce the co-precipitation of iron oxide nanoparticles.
-
Continue stirring for 1-2 hours to ensure the completion of the reaction.
-
-
Coating with Carboxymethyl Dextran:
-
Prepare a solution of carboxymethyl dextran in deionized water.
-
Add the carboxymethyl dextran solution to the nanoparticle suspension.
-
Maintain the temperature and stirring for several hours to allow for the coating of the nanoparticles.
-
-
Purification:
-
Cool the suspension to room temperature.
-
Separate the coated nanoparticles from the solution using a strong magnet.
-
Wash the nanoparticles multiple times with deionized water to remove any unreacted precursors and excess coating material.
-
Resuspend the purified, coated nanoparticles in deionized water.
-
Characterization of this compound
Objective: To characterize the physical and magnetic properties of the synthesized nanoparticles.
Methods:
-
Transmission Electron Microscopy (TEM): To determine the size, morphology, and size distribution of the iron oxide cores.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the coated nanoparticles.
-
X-ray Diffraction (XRD): To identify the crystalline structure of the iron oxide core (e.g., magnetite or maghemite).
-
SQUID Magnetometry: To measure the magnetic properties, such as saturation magnetization and superparamagnetism.[1]
-
Relaxivity Measurement: To determine the T1 and T2 relaxivity rates, which are crucial for MRI contrast agents.
Mechanism of Action and Signaling Pathways
This compound functions as a negative contrast agent in MRI.[2] Its superparamagnetic iron oxide core creates local magnetic field inhomogeneities. When administered orally, it passes through the GI tract, and in the presence of the strong magnetic field of an MRI scanner, it causes a rapid dephasing of proton spins in the surrounding water molecules. This leads to a significant shortening of the T2 relaxation time, resulting in a signal loss (darkening) on T2-weighted images. This effect enhances the contrast between the GI tract and adjacent tissues, aiding in the diagnosis of abdominal masses, lymphoma, and pancreatic disease.[3]
Caption: Mechanism of action of this compound as an MRI contrast agent.
Experimental Workflow
The typical workflow for utilizing this compound in a clinical or research setting for abdominal MRI is outlined below.
Caption: Experimental workflow for this compound-enhanced abdominal MRI.
Concluding Remarks
This compound represents an important development in the field of MRI contrast agents, specifically for gastrointestinal imaging. While its clinical use was discontinued, the principles behind its design and function continue to inform the development of new nanoparticle-based diagnostic and therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers working on related technologies.
References
The Multifaceted Role of Ferritin: A Technical Guide to its Biological Function and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferritin, a ubiquitous and highly conserved protein, is central to iron homeostasis, sequestering iron in a non-toxic and bioavailable form.[1] Beyond its classical role as the primary intracellular iron storage molecule, emerging evidence has illuminated its diverse functions in a range of physiological and pathological processes.[2][3] This technical guide provides an in-depth exploration of the core biological functions of ferritin, its intricate signaling pathways, and its burgeoning application in the field of drug delivery. Detailed experimental protocols for the characterization and quantification of ferritin are provided, alongside a comprehensive summary of key quantitative data. Visual diagrams of critical signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex roles of this essential protein.
Core Biological Functions of Ferritin
Ferritin is a globular protein complex composed of 24 subunits that form a hollow nanocage capable of storing up to 4500 iron atoms.[4][5] It is found in most living organisms, from bacteria to humans, highlighting its fundamental importance in cellular metabolism.[1]
1.1. Iron Storage and Detoxification: The primary and most well-understood function of ferritin is to store intracellular iron in a soluble, non-toxic form.[1][4] Free iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals that can damage cellular components.[2] By sequestering iron within its core, ferritin mitigates this oxidative stress.[2] The protein shell of ferritin is composed of two types of subunits: the heavy chain (H-chain) and the light chain (L-chain).[6] The H-chain possesses ferroxidase activity, converting ferrous iron (Fe²⁺) to its ferric state (Fe³⁺) for storage, while the L-chain is thought to be involved in the nucleation of the iron core.[2][6] The ratio of H to L subunits varies across different tissues, influencing the rate of iron uptake and release.[7]
1.2. Iron Transport: While transferrin is the primary carrier of iron in the bloodstream, extracellular ferritin, also known as serum ferritin, can also function as an iron carrier, delivering iron to specific cells.[1][8] This is particularly relevant in certain physiological contexts, such as providing iron to developing erythroid precursor cells.[9]
1.3. Role in Immune Response and Inflammation: Ferritin is an acute phase reactant, with its levels increasing significantly during infection and inflammation.[1][10] This response is thought to be a host defense mechanism, sequestering iron to limit its availability to invading pathogens.[1] Pro-inflammatory cytokines such as TNF-α and interleukins can upregulate ferritin expression.[10]
1.4. Mitochondrial Ferritin: A specific form of ferritin, mitochondrial ferritin, is encoded by a separate gene and plays a crucial role in protecting mitochondria from iron-induced oxidative damage by sequestering iron within the organelle.[1][2]
Quantitative Data on Ferritin
A summary of key quantitative data related to ferritin is presented in the tables below for easy comparison.
Table 1: Normal Serum Ferritin Levels
| Population | Normal Range (ng/mL) |
| Adult Males | 30 - 400 |
| Adult Females (pre-menopausal) | 13 - 150 |
| Adult Females (post-menopausal) | Varies, generally higher than pre-menopausal |
| Children (6 months - 15 years) | 7 - 140 |
Note: Reference ranges can vary between laboratories.[11]
Table 2: Ferritin Levels in Disease States
| Condition | Typical Ferritin Levels |
| Iron Deficiency Anemia | < 12 ng/mL |
| Iron Overload (Hemochromatosis) | Often > 1000 ng/mL |
| Inflammation/Infection | Elevated |
| Chronic Kidney Disease | Often elevated, target < 800 ng/mL for IV iron therapy |
| Certain Cancers | Elevated |
Table 3: Ferritin Subunit Composition in Human Tissues
| Tissue | Predominant Subunit Type |
| Liver | L-chain rich |
| Spleen | L-chain rich |
| Heart | H-chain rich |
| Red Blood Cells | H-chain rich |
| Serum | Almost exclusively L-chain |
Table 4: Ferritin Iron Storage and Drug Loading Capacity
| Parameter | Value |
| Maximum Iron Atoms per Molecule | ~4500 |
| Typical Iron Atoms per Molecule | ~2000 |
| Doxorubicin Molecules per Nanocage (Urea disassembly method) | ~33 |
| Doxorubicin Molecules per Nanocage (DMSO disassembly method) | ~65 |
Signaling Pathways Involving Ferritin
The expression and function of ferritin are tightly regulated by complex signaling pathways that respond to cellular iron levels, oxidative stress, and inflammatory cues.
3.1. Iron-Responsive Element (IRE) / Iron Regulatory Protein (IRP) Pathway: This is the primary mechanism for regulating ferritin synthesis in response to intracellular iron levels. The messenger RNA (mRNA) encoding both H- and L-ferritin contains an iron-responsive element (IRE) in its 5' untranslated region (5' UTR).[2][16]
-
Low Iron Conditions: Iron Regulatory Proteins (IRPs) bind to the IRE, sterically hindering the assembly of the ribosomal machinery and thereby inhibiting the translation of ferritin mRNA. This ensures that the cell does not produce iron-storage proteins when iron is scarce.[2][16]
-
High Iron Conditions: Iron binds to the IRPs, causing a conformational change that leads to their dissociation from the IRE.[17] This allows for the translation of ferritin mRNA to proceed, leading to the synthesis of ferritin to safely store the excess iron.[17]
3.2. NF-κB Signaling Pathway in Inflammation: During inflammation, pro-inflammatory cytokines like TNF-α can induce the transcription of the ferritin H-chain gene.[10][16] This process is mediated by the transcription factor NF-κB.
-
Activation: Inflammatory signals lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκB.
-
Translocation: Phosphorylated IκB is targeted for degradation, releasing NF-κB.
-
Transcription: Free NF-κB translocates to the nucleus and binds to the promoter region of the ferritin H-chain gene, initiating its transcription.[2]
3.3. Hypoxia-Inducible Factor (HIF) Pathway: Under hypoxic conditions, the transcription factor HIF-1α is stabilized. While HIFs are primarily known for regulating genes involved in oxygen homeostasis, there is a complex interplay with iron metabolism. Some studies suggest that ferritin heavy chain (FTH1) can interact with and modulate the activity of factor inhibiting HIF (FIH), an enzyme that regulates HIF-1α transcriptional activity.[18] This interaction adds another layer of complexity to the regulation of cellular responses to both hypoxia and iron availability.[18][19]
Experimental Protocols
Detailed methodologies for key experiments used to study ferritin are provided below.
4.1. Ferritin Enzyme-Linked Immunosorbent Assay (ELISA): This is a quantitative method to measure the concentration of ferritin in a sample, such as serum or plasma.[3]
Principle: A sandwich ELISA is commonly used. An antibody specific to ferritin is coated onto a microplate well. The sample containing ferritin is added, and the ferritin binds to the antibody. A second, enzyme-conjugated antibody that also recognizes ferritin is then added, forming a "sandwich". A substrate for the enzyme is added, and the resulting color change is proportional to the amount of ferritin in the sample.[1][3]
Detailed Protocol:
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer by diluting the concentrated stock.
-
Prepare a standard curve by serially diluting the ferritin standard.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add incubation buffer to all wells and mix gently.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells three times with the prepared wash buffer.
-
Add the enzyme-conjugated anti-ferritin antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells again three times.
-
Add the TMB substrate solution to each well and incubate for 15 minutes in the dark.
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of ferritin in the samples by interpolating their absorbance values on the standard curve.[3]
-
4.2. Western Blotting for Ferritin: This technique is used to detect and semi-quantify ferritin protein in a complex mixture of proteins, such as a cell lysate.
Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with an antibody specific to ferritin. A secondary antibody conjugated to an enzyme or a fluorescent dye is then used to detect the primary antibody, allowing for visualization of the ferritin protein band.[20]
Detailed Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
Mix the lysate with Laemmli sample buffer and heat at 95°C for 5 minutes (for ferritin H detection).[21]
-
-
Gel Electrophoresis:
-
Load the prepared samples onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ferritin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
4.3. Ferritin Iron Release Assay: This assay measures the rate of iron release from ferritin.
Principle: The release of iron from ferritin is typically induced by a reducing agent. The released ferrous iron (Fe²⁺) is then chelated by a chromogenic agent, such as ferrozine, which forms a colored complex that can be measured spectrophotometrically.[4]
Detailed Protocol:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., HEPES or MOPS).
-
Add a solution of purified ferritin to the buffer.
-
Add the chromogenic chelator ferrozine.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a reducing agent (e.g., ascorbate or dihydroxyfumarate).
-
Immediately begin monitoring the increase in absorbance at 562 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of iron release from the linear portion of the absorbance versus time plot.[4]
-
Ferritin in Drug Development
The unique hollow cage-like structure of ferritin makes it an attractive nanocarrier for drug delivery.[6] Its biocompatibility, biodegradability, and ability to be targeted to specific cells offer significant advantages over synthetic nanoparticles.
5.1. Drug Encapsulation: Various methods have been developed to encapsulate therapeutic agents within the ferritin nanocage.
-
pH-dependent Disassembly/Reassembly: The ferritin shell can be disassembled at low or high pH and then reassembled in the presence of the drug, trapping the drug molecules inside.[15]
-
Passive Diffusion: Small drug molecules can diffuse through the pores of the ferritin shell.[15]
-
Solvent-induced Disassembly/Reassembly: Organic solvents like DMSO can be used to reversibly disassemble and reassemble the ferritin cage for drug loading.[14]
5.2. Targeted Delivery: The surface of ferritin can be chemically or genetically modified to attach targeting ligands, such as antibodies or peptides, to direct the drug-loaded nanocages to specific cells or tissues, such as tumor cells that overexpress transferrin receptor 1.[23]
The ongoing research into ferritin's multifaceted roles continues to unveil its importance in health and disease, and its potential as a versatile platform for therapeutic interventions. This guide provides a foundational understanding for researchers and professionals seeking to explore the complex biology of this remarkable protein.
References
- 1. novamedline.com [novamedline.com]
- 2. thebloodproject.com [thebloodproject.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reductive release of ferritin iron: a kinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thebloodproject.com [thebloodproject.com]
- 6. Ferritin - Wikipedia [en.wikipedia.org]
- 7. Altered Ferritin Subunit Composition: Change in Iron Metabolism in Lens Epithelial Cells and Downstream Effects on Glutathione Levels and VEGF Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Figure 4 from Hypoxia-inducible factors link iron homeostasis and erythropoiesis. | Semantic Scholar [semanticscholar.org]
- 9. Serum Ferritin: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferritin – from iron, through inflammation and autoimmunity, to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fn-test.com [fn-test.com]
- 12. A comparison by HPLC of ferritin subunit types in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Ferritin in Health and Disease: Recent Advances and Understandings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Re-engineering the inner surface of ferritin nanocage enables dual drug payloads for synergistic tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Iron-responsive element-binding protein - Wikipedia [en.wikipedia.org]
- 18. Ferritin heavy chain controls the HIF-driven hypoxic response by activating the asparaginyl hydroxylase FIH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. bio-rad.com [bio-rad.com]
- 23. benchchem.com [benchchem.com]
Preliminary Toxicological Profile of Ferristene and Related Iron Oxide Nanoparticles: A Technical Overview
This technical guide provides a comprehensive summary of preliminary toxicity studies on ferristene, an oral magnetic particle contrast agent, and related iron oxide nanoparticles. The information is intended for researchers, scientists, and professionals involved in drug development, offering insights into the safety profile and toxicological evaluation of these compounds.
Introduction to this compound
This compound is a negative contrast medium composed of oral magnetic particles, specifically ferric oxide. It is utilized in magnetic resonance imaging (MRI) to enhance the visualization of the gastrointestinal tract. This guide reviews the available clinical data on this compound's safety and expands upon the broader toxicological considerations of iron oxide nanoparticles based on preclinical research.
Clinical Safety Profile of this compound
Phase III clinical trials have evaluated the safety and efficacy of this compound as an oral contrast agent. The primary adverse events reported are gastrointestinal in nature and are generally mild to moderate in intensity.
Table 1: Summary of Adverse Events Reported in a Phase III Clinical Trial of this compound [1]
| Adverse Event | Incidence in this compound-Related Cases | Total Incidence (including non-related) | Severity |
| Nausea | Not specified individually | Part of 9.0% total adverse events | Mild to Moderate |
| Vomiting | Not specified individually | Part of 9.0% total adverse events | Mild to Moderate |
| Bloating/Sensation of Fullness | Reported in a separate study | Reported in 5 out of 64 patients | Mild |
| Overall this compound-Related Adverse Events | 3.6% | 9.0% | Mild to Moderate |
A study comparing a fast ingestion procedure with a standard one for this compound administration found no significant difference in the safety profile between the two methods[2]. In this study involving 64 patients, one patient in each group experienced nausea and/or vomiting, while a small number reported bloating or a sensation of fullness[2].
Experimental Protocols for Clinical Evaluation
3.1. Phase III Clinical Trial for Efficacy and Safety of this compound [1]
-
Objective: To evaluate the efficacy and safety of this compound in patients undergoing abdominal MRI.
-
Study Design: Intraindividual-patient control design with 277 participants.
-
Procedure:
-
Unenhanced T1- and T2-weighted MR images were acquired on 1.5-T MR systems.
-
Patients ingested 800 ml of this compound suspension.
-
Enhanced T1- and T2-weighted MR images were then acquired.
-
A comparison was made between the unenhanced and enhanced images.
-
Adverse events were systematically recorded and analyzed.
-
3.2. Comparative Study of Fast vs. Standard this compound Ingestion [2]
-
Objective: To compare the small bowel distribution and safety of a fast versus a standard ingestion procedure for this compound.
-
Study Population: Sixty-four patients.
-
Methodology:
-
Fast Ingestion Group (n=34): Ingested 800 ml of 0.5 g/l this compound with 20 mg of oral metoclopramide over 30 minutes before MRI. An antiperistaltic agent was administered intravenously during the imaging study.
-
Standard Ingestion Group (n=30): Ingested 800 ml of 0.5 g/l this compound over a 2-hour period without additional drugs.
-
Assessment: Two reviewers assessed the distribution of this compound in the small bowel, and all adverse events were recorded.
-
Preclinical Toxicity of Related Iron Oxide Nanoparticles
While clinical data on this compound is limited to mild gastrointestinal effects, preclinical studies on other iron oxide nanoparticles provide a deeper understanding of potential toxicities.
A study on L-DOPA coated iron oxide nanoparticles administered intraperitoneally to mice at a single dose of approximately 125 mg/kg body weight revealed the following[3]:
Table 2: Hematological and Histopathological Findings for L-DOPA Coated Iron Oxide Nanoparticles in Mice [3]
| Parameter | Observation | Time Points of Evaluation |
| Hematological | ||
| Lymphocytes | Possible increase, suggesting local inflammation and recruitment. | 1, 3, and 7 days post-administration |
| Platelets | Decrease, possibly indicating tissue lesions. | 1, 3, and 7 days post-administration |
| Histopathological | ||
| Liver | Mild to moderate alterations in hepatocytes; evidence of cellular regeneration (binucleation). | 1, 3, and 7 days post-administration |
| Spleen | Mild disruption of architecture and presence of megakaryocytes. | 1, 3, and 7 days post-administration |
| Kidney | Mild to moderate dystrophic alterations in renal cells. | 1, 3, and 7 days post-administration |
| Brain | Nonspecific congestive changes in the parenchyma. | 1, 3, and 7 days post-administration |
Despite these findings, the study concluded that the L-DOPA coated nanoparticles had a favorable toxicological profile for this administration route and dosage[3].
Another study on dextran-stabilized iron oxide nanoparticles (DINP) concluded that they were nontoxic and safe for biomedical applications, as they did not appear to induce oxidative stress-mediated toxicological effects or alter physiological processes[4].
Mechanisms of Iron-Induced Toxicity
The toxicity of iron-based compounds, when it occurs, is often linked to the generation of reactive oxygen species (ROS) and the induction of oxidative stress. The Fenton reaction is a key mechanism in this process.
This reaction cascade can lead to damage of cellular components, including lipids, proteins, and DNA[5][6]. In cases of significant iron overload, this can result in cellular dysfunction and tissue injury[5][6].
Experimental Workflow for Preclinical Toxicity Assessment
The following diagram illustrates a typical workflow for the in vivo assessment of nanoparticle toxicity, as described in studies of iron oxide nanoparticles[3][7].
Conclusion
The available data on this compound indicates that it is a well-tolerated oral MRI contrast agent with a low incidence of mild, transient gastrointestinal side effects. Broader preclinical studies on related iron oxide nanoparticles suggest that while high doses or specific formulations may induce inflammatory responses and mild histopathological changes, they generally exhibit good biocompatibility. The primary mechanism of concern for iron-based nanoparticles is oxidative stress mediated by the Fenton reaction. Further long-term toxicological studies are necessary to fully elucidate the safety profile of various iron oxide nanoparticle formulations for different clinical applications.
References
- 1. Oral magnetic particles (this compound) as a contrast medium in abdominal magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as intestinal MR contrast agent. Distribution and safety of a fast ingestion procedure with oral metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity, toxicokinetics and biodistribution of dextran stabilized Iron oxide Nanoparticles for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron Load Toxicity in Medicine: From Molecular and Cellular Aspects to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathophysiology of iron toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Clearance and Toxicity of Monodisperse Iron Oxide Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Core: A Technical Guide to the Solubility and Stability Profiling of Ferristene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of ferristene, an oral superparamagnetic iron oxide (SPIO) contrast agent. While specific quantitative data for this compound is limited due to its discontinuation, this document consolidates available information and draws parallels with analogous SPIO agents to offer a thorough understanding of its likely solubility and stability characteristics.
Introduction to this compound
This compound, also known by its trade name Abdoscan®, was developed by Amersham as a negative contrast agent for magnetic resonance imaging (MRI) of the gastrointestinal (GI) tract.[1] It consists of superparamagnetic iron oxide (Fe₂²⁺/Fe₃³⁺) crystals coated with an insoluble material.[1][2] Supplied as a powder, it was reconstituted in water to form a suspension for oral administration.[1] The large particle size, with a mean diameter of no less than 300 nm, was characteristic of its function to provide negative contrast in T2-weighted imaging.[2][3][4] Although approved in Europe, this compound was taken off the market in 2000, and all sales ceased by the end of 2002.[1]
Physicochemical Properties
The fundamental characteristics of this compound are rooted in its composition as a polymer-coated iron oxide nanoparticle.
Composition and Formulation
Details on the specific "insoluble material" used for coating this compound are not publicly available. However, oral SPIO agents like ferumoxsil (GastroMARK®) utilize materials like siloxane to coat the iron oxide core.[5] The purpose of the coating is to prevent the degradation of the iron oxide core in the harsh environment of the GI tract and to minimize the absorption of iron into the systemic circulation.
The recommended formulation for clinical use was a suspension containing 23.4 mg of iron per 200 mL of water.[1]
Solubility Profile
Given that this compound particles are coated with an "insoluble material," their solubility in aqueous and organic solvents is expected to be negligible. The term "solubility" in the context of this nanoparticulate agent refers to the dispersibility and suspension stability of the particles in a given medium rather than the dissolution of the material itself.
Table 1: Expected Solubility Profile of this compound
| Solvent/Medium | Expected Solubility/Dispersibility | Rationale |
| Water | Forms a suspension | The powder is reconstituted in water for administration, indicating it forms a suspension. The coating is designed to be insoluble. |
| Simulated Gastric Fluid (SGF) | Low dispersibility, potential for aggregation | The acidic pH of SGF could potentially affect the surface charge of the coating, leading to particle aggregation. However, the coating is designed to protect the core in this environment. |
| Simulated Intestinal Fluid (SIF) | Moderate dispersibility | The neutral to slightly alkaline pH of SIF may provide better electrostatic stability for the suspended particles compared to SGF. |
| Organic Solvents (e.g., Ethanol, DMSO) | Very low to negligible dispersibility | The hydrophilic nature of typical coatings for oral SPIOs would lead to poor interaction with organic solvents. |
Particle Size and Morphology
This compound is characterized as having a mean particle diameter of no less than 300 nm.[2][3][4] This places it in the category of large SPIO agents. The morphology is expected to be spherical, typical for SPIO nanoparticles produced by precipitation methods.
Stability Profiling
The stability of this compound is critical to its function as an oral contrast agent. The primary stability concerns would revolve around the integrity of the coating and the potential for iron leakage from the core.
Potential Degradation Pathways
The acidic environment of the stomach and the presence of various enzymes in the GI tract are the main challenges to the stability of an oral SPIO.
-
Coating Degradation: Hydrolysis of the polymer coating could occur, particularly at the low pH of the stomach. Enzymatic degradation is also a possibility, depending on the nature of the coating material.
-
Iron Leaching: If the coating is compromised, the iron oxide core can be exposed to the acidic environment, leading to the dissolution of iron ions (Fe²⁺ and Fe³⁺). This would not only reduce the efficacy of the contrast agent but also lead to systemic absorption of iron.
Factors Affecting Stability
-
pH: The stability of the coating and the iron oxide core is highly pH-dependent. While designed to be stable, extreme pH values could accelerate degradation.
-
Temperature: Elevated temperatures during storage could potentially affect the polymer coating and the stability of the suspension. For a similar oral SPIO, ferumoxsil, storage is recommended at controlled room temperature or refrigerated (2 to 25 °C).[6]
-
Light: While not explicitly documented for this compound, photostability is a general consideration for pharmaceutical formulations.
-
Presence of Chelating Agents: Endogenous or co-administered substances with chelating properties could potentially interact with the iron oxide core if the coating is not perfectly intact.
Table 2: Summary of Stability Considerations for this compound
| Stress Factor | Potential Effect | Rationale/Comparison with other SPIOs |
| pH | Coating degradation, iron leaching at low pH. | The acidic environment of the stomach is a primary challenge for oral formulations. Coatings are designed to be resistant. |
| Temperature | Particle aggregation, degradation of coating. | Similar iron oxide nanoparticle formulations have recommended storage temperatures to ensure stability.[6] |
| Enzymes | Degradation of a biodegradable coating. | If the coating is a biopolymer, enzymatic degradation in the GI tract is possible. |
| Mechanical Stress | Particle aggregation or fragmentation. | Vigorous shaking or handling could affect the physical stability of the suspension. |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following methodologies are standard for characterizing the solubility and stability of SPIO nanoparticles.
Solubility/Dispersibility Assessment
Objective: To determine the dispersibility and short-term stability of the this compound suspension in various biorelevant media.
Protocol:
-
Preparation of Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) according to USP guidelines.
-
Suspension Preparation: Reconstitute this compound powder in deionized water to the recommended concentration (e.g., 0.117 mg Fe/mL).
-
Dispersion: Add a known volume of the this compound suspension to SGF and SIF at a specific ratio (e.g., 1:10).
-
Incubation: Incubate the samples at 37 °C with gentle agitation.
-
Analysis: At various time points (e.g., 0, 1, 2, 4 hours), withdraw aliquots and analyze for:
-
Particle Size Distribution: Using dynamic light scattering (DLS) to assess for aggregation.
-
Zeta Potential: To evaluate surface charge and colloidal stability.
-
Visual Inspection: For any signs of precipitation or sedimentation.
-
Stability Testing (Forced Degradation)
Objective: To identify potential degradation pathways and assess the stability of this compound under various stress conditions.
Protocol:
-
Sample Preparation: Prepare multiple vials of the reconstituted this compound suspension.
-
Stress Conditions: Expose the vials to a range of conditions:
-
Acid/Base Hydrolysis: Adjust the pH of the suspension to acidic (e.g., pH 1.2) and basic (e.g., pH 9) conditions and incubate at an elevated temperature (e.g., 60 °C).
-
Thermal Stress: Store at elevated temperatures (e.g., 40 °C, 60 °C) and humidity (e.g., 75% RH).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: At specified time points, analyze the samples for:
-
Appearance: Visual changes in color or clarity.
-
pH: Changes in the pH of the suspension.
-
Particle Size and Morphology: Using DLS and transmission electron microscopy (TEM).
-
Leached Iron Content: Separate the particles from the supernatant by centrifugation and quantify the free iron in the supernatant using a colorimetric method (e.g., Ferrozine assay) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Magnetic Properties: Using a vibrating sample magnetometer (VSM) to assess any changes in the superparamagnetic behavior.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General structure of a coated SPIO nanoparticle like this compound.
Caption: A typical experimental workflow for stability testing of SPIOs.
Conclusion
This compound represents a first-generation oral SPIO contrast agent for which detailed public data on solubility and stability is limited. However, by understanding its fundamental composition as a large, polymer-coated iron oxide nanoparticle, and by drawing parallels with similar agents, a robust framework for its physicochemical profiling can be established. The insolubility of its coating dictates that its behavior in aqueous media is one of suspension and dispersion, while its stability is contingent on the resilience of this coating to the physiological stresses of the GI tract. The experimental protocols outlined provide a clear roadmap for the comprehensive characterization of such materials, which remains relevant for the development of new and improved oral nanoparticulate contrast agents.
References
- 1. MRI - this compound - MR-TIP: Database [mr-tip.com]
- 2. MRI - Abdoscan® - MR-TIP: Database [mr-tip.com]
- 3. Superparamagnetic iron oxide contrast agents: physicochemical characteristics and applications in MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ferumoxsil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferumoxsil - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Targeting of Ferritin and Ferroptosis
Version: 1.0
Abstract
Iron homeostasis is a critical physiological process, and its dysregulation is implicated in a variety of pathological conditions, most notably cancer. Ferritin, the primary intracellular iron storage protein, and ferroptosis, an iron-dependent form of programmed cell death, have emerged as pivotal therapeutic targets. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning ferritin's role in disease and the intricate signaling pathways of ferroptosis. We present a detailed analysis of potential therapeutic strategies aimed at modulating these targets, supported by quantitative data on the efficacy of various molecular compounds. Furthermore, this guide offers detailed experimental protocols for key assays and visual representations of the core signaling pathways to facilitate further research and drug development in this promising field. While the initial query concerned "ferristene," a diagnostic MRI contrast agent, this guide focuses on the therapeutically relevant and likely intended subjects of ferritin and ferroptosis.
Introduction: The Therapeutic Relevance of Iron Metabolism
Iron is an indispensable element for numerous cellular processes, including DNA synthesis, cellular respiration, and oxygen transport. However, its high reactivity necessitates tight regulation to prevent oxidative damage. Ferritin plays a central role in this process by sequestering iron in a non-toxic form. In many cancer types, elevated ferritin levels are observed, which are associated with tumor progression, metastasis, and resistance to therapy.[1] This has positioned ferritin as a compelling target for anticancer strategies.
Concurrently, the discovery of ferroptosis has unveiled a novel mechanism of regulated cell death characterized by iron-dependent lipid peroxidation.[2] Inducing ferroptosis in cancer cells has become a promising therapeutic avenue, particularly for tumors resistant to conventional apoptosis-inducing therapies.[3] This guide will explore the synergistic potential of targeting both ferritin and the ferroptosis pathway for the development of novel therapeutics.
Therapeutic Targets
Ferritin
Ferritin is a spherical protein complex consisting of 24 subunits of heavy (FTH1) and light (FTL) chains. Its primary function is to store iron in a soluble and non-toxic form.[4] However, in the context of cancer, ferritin's role extends beyond iron storage. It has been implicated in angiogenesis, immunosuppression, and proliferation.[1]
Therapeutic Strategies:
-
Direct Targeting of Ferritin: Downregulation of ferritin expression, particularly the FTH1 subunit, has been shown to increase cancer cell sensitivity to chemotherapy and radiation.[4]
-
Ferritin as a Drug Delivery Nanocarrier: The hollow cage-like structure of ferritin can be exploited to encapsulate and deliver anticancer drugs directly to tumor cells, which often overexpress the transferrin receptor 1 (TfR1), a receptor for ferritin.[5][6]
Ferroptosis
Ferroptosis is a non-apoptotic form of cell death driven by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[2] This pathway is governed by a delicate balance between pro-ferroptotic and anti-ferroptotic factors.
Key Molecular Players and Therapeutic Targets:
-
System Xc-: This cystine/glutamate antiporter is crucial for the import of cystine, a precursor for the antioxidant glutathione (GSH). Inhibition of system Xc- by compounds like erastin depletes GSH and promotes ferroptosis.[3]
-
Glutathione Peroxidase 4 (GPX4): GPX4 is a key enzyme that utilizes GSH to reduce lipid peroxides, thereby protecting cells from ferroptosis. Direct inhibition of GPX4 by molecules such as RSL3 is a potent method for inducing ferroptosis.[3]
-
Iron Metabolism: The availability of intracellular labile iron is a critical determinant of ferroptosis sensitivity. Targeting iron transport and storage proteins can modulate this process.
-
Ferritinophagy: This is a selective autophagic process that degrades ferritin, releasing free iron and thereby promoting ferroptosis.[7][8] Nuclear receptor coactivator 4 (NCOA4) is a key cargo receptor in this process and represents a potential therapeutic target.[9][10]
Quantitative Data on Modulators of Ferritin and Ferroptosis
The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for various compounds that modulate ferritin and ferroptosis.
| Compound | Target | Action | Cell Line | IC50/EC50 | Citation |
| Ferroptosis Inducers | |||||
| Erastin | System Xc- | Inhibitor | HT-1080 | EC50: ~5-10 µM | [3] |
| RSL3 | GPX4 | Inhibitor | PANC-1 | IC50: ~100 nM | [11] |
| Sorafenib | Multikinase | Inducer | HepG2 | IC50: 6 nM (Raf-1) | [12] |
| Lapatinib | EGFR/ErbB2 | Inducer | BT-474 | IC50: 10.8 nM (EGFR) | [12] |
| Ferroptosis Inhibitors | |||||
| Ferrostatin-1 | Radical Trapping | Inhibitor | HT-1080 | EC50: 60 nM | [12] |
| Liproxstatin-1 | Radical Trapping | Inhibitor | Gpx4-/- cells | IC50: 22 nM | [12] |
| Deferoxamine | Iron Chelator | Inhibitor | Various | Varies | [11] |
| ML385 | NRF2 | Inhibitor | A549 | IC50: 1.9 µM | [11] |
Table 1: Quantitative data for selected ferroptosis modulators.
Signaling Pathways
The regulation of iron homeostasis and ferroptosis involves complex signaling networks. The following diagrams, generated using the DOT language, illustrate these key pathways.
The Ferroptosis Signaling Pathway
Ferritinophagy Workflow
Experimental Protocols
Measurement of Ferritin Levels by ELISA
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of ferritin in serum or plasma.[1][5][13]
Materials:
-
96-well microplate coated with anti-ferritin monoclonal antibody
-
Ferritin standards and controls
-
Patient serum or plasma samples
-
Incubation buffer
-
Enzyme conjugate (anti-ferritin-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader
Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 25 µL of ferritin standards, controls, and samples to the appropriate wells of the microplate.
-
Add 100 µL of incubation buffer to each well.
-
Cover the plate and incubate for 30 minutes at room temperature.
-
Wash the wells three times with 300 µL of wash buffer per well.
-
Add 100 µL of enzyme conjugate to each well.
-
Cover the plate and incubate for 30 minutes at room temperature.
-
Wash the wells three times with 300 µL of wash buffer per well.
-
Add 100 µL of TMB substrate to each well and incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes.
-
Construct a standard curve and determine the ferritin concentration in the samples.
Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in live cells.[14][15][16][17]
Materials:
-
Cultured cells
-
C11-BODIPY 581/591 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Treat cells with the compound of interest for the desired time.
-
Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS.
-
For fluorescence microscopy, image the cells using appropriate filter sets for the reduced (red fluorescence) and oxidized (green fluorescence) forms of the dye.
-
For flow cytometry, harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate laser and filter settings.
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.
Cellular Iron Assay (Ferrozine-based)
This colorimetric assay quantifies the total iron content in cultured cells.[2][7]
Materials:
-
Cultured cells
-
Iron-releasing reagent (e.g., a mixture of HCl and KMnO₄)
-
Iron detection reagent (containing ferrozine)
-
Iron standard solution (e.g., FeCl₃)
-
Microplate reader
Procedure:
-
Harvest and lyse the cultured cells.
-
Add an equal volume of iron-releasing reagent to the cell lysate.
-
Incubate the mixture at 60°C for 2 hours.
-
Add the iron detection reagent to the mixture.
-
Incubate at room temperature for 30 minutes.
-
Transfer the mixture to a 96-well plate.
-
Measure the absorbance at 560 nm using a microplate reader.
-
Prepare a standard curve using the iron standard solution and calculate the iron concentration in the samples.
Conclusion
The intricate interplay between ferritin and ferroptosis presents a rich landscape for the development of novel therapeutic strategies, particularly in oncology. By targeting the vulnerabilities in iron metabolism and the execution of this unique cell death pathway, it is possible to overcome resistance to conventional therapies and improve patient outcomes. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing this exciting field of study. Further investigation into the precise molecular mechanisms and the development of more specific and potent modulators will be crucial for translating these promising preclinical findings into effective clinical applications.
References
- 1. novamedline.com [novamedline.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. researchgate.net [researchgate.net]
- 4. A sandwich enzyme-linked immunosorbent assay for the quantitation of human plasma ferritin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells | PLOS One [journals.plos.org]
- 6. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 13. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 14. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. abpbio.com [abpbio.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
The Discovery and Formulation of Ferristene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferristene is a superparamagnetic iron oxide-based oral contrast agent developed for the enhancement of magnetic resonance imaging (MRI) of the gastrointestinal (GI) tract. This technical guide provides an in-depth overview of the core components of this compound, its formulation, and the quantitative data supporting its clinical application. Detailed experimental protocols for the synthesis of the core iron oxide nanoparticles and their subsequent formulation are presented. Additionally, workflows for its synthesis and clinical use are visualized through structured diagrams.
Introduction: The Advent of this compound
The development of effective and safe oral contrast agents has been a significant focus in the advancement of magnetic resonance imaging. This compound, known by its United States Adopted Name (USAN), was developed by Amersham as an oral magnetic particle (OMP) solution to provide negative contrast in the GI tract, thereby improving the delineation of anatomical structures and the diagnosis of pathologies.[1] The core of this compound's functionality lies in its superparamagnetic iron oxide nanoparticles, which primarily shorten the T2* relaxation time of surrounding water protons, leading to a signal void in T2-weighted MR images.[1]
A related product, Abdoscan®, also consisted of large iron oxide particles coated with an insoluble material and was approved in Europe but was later taken off the market.[1] this compound itself has not received FDA approval.[1]
Core Composition and Physicochemical Properties
This compound is a suspension of superparamagnetic iron oxide nanoparticles. The central active moiety consists of a crystalline core of iron oxides, likely a mixture of magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). These nanoparticles are coated with an insoluble, biocompatible polymer to ensure they remain within the GI tract without being absorbed into the bloodstream.[1] For similar oral magnetic particles, polystyrene has been used as a coating material.
Table 1: Physicochemical Properties of this compound and Similar Superparamagnetic Iron Oxide (SPIO) Nanoparticles
| Property | Value/Description | Reference |
| Core Material | Iron (II/III) Oxide (Fe₂⁺/Fe₃⁺) | [1] |
| Magnetic Property | Superparamagnetic | [1] |
| Mean Particle Diameter | For related oral agents (e.g., Abdoscan®), not less than 300 nm. | [1] |
| Coating | Insoluble material (e.g., polystyrene for some oral magnetic particles) to prevent GI absorption. | |
| Appearance | Presented as a powder for suspension. | [1] |
| Mechanism of Action | T2* shortening, leading to negative contrast enhancement in T2-weighted MRI. | [1] |
| Pharmacokinetics | Confined to the gastrointestinal tract with minimal absorption. | [1] |
Formulation and Manufacturing: A Proposed Methodology
While the precise, proprietary industrial manufacturing process for this compound is not publicly available, a likely multi-step process involving the synthesis of the iron oxide core followed by surface coating can be detailed based on established methods for creating superparamagnetic iron oxide nanoparticles for biomedical applications.
Experimental Protocol: Synthesis of the Iron Oxide Core via Co-Precipitation
This protocol describes a common and scalable method for producing superparamagnetic iron oxide nanoparticles.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution (25%)
-
Deionized water
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Condenser
-
Permanent magnet
-
Drying oven
Procedure:
-
Preparation of Iron Salt Solution: Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio under a nitrogen atmosphere to prevent oxidation. Stir until fully dissolved.
-
Co-Precipitation: Heat the iron salt solution to 80-90°C with vigorous mechanical stirring.
-
Alkaline Addition: Rapidly add the ammonium hydroxide or sodium hydroxide solution to the heated iron salt solution. A black precipitate of magnetite (Fe₃O₄) will form immediately.
-
Aging: Maintain the reaction temperature and stirring for 1-2 hours to allow for crystal growth and stabilization.
-
Purification: Cool the suspension to room temperature. Isolate the nanoparticles from the solution by placing a strong permanent magnet against the side of the flask and decanting the supernatant.
-
Washing: Wash the nanoparticles multiple times with deionized water until the pH of the supernatant is neutral. This removes unreacted salts and other impurities.
-
Drying: Dry the resulting black nanoparticle powder in an oven at 60°C.
Experimental Protocol: Coating of Iron Oxide Nanoparticles
To ensure the nanoparticles are not absorbed in the GI tract, an inert, insoluble coating is applied.
Materials:
-
Synthesized iron oxide nanoparticles
-
Inert polymer (e.g., a biocompatible polystyrene derivative or a siloxane-based polymer)
-
Organic solvent for the polymer
-
Surfactant (optional)
Equipment:
-
Ultrasonicator
-
Homogenizer
-
Evaporation system
Procedure:
-
Dispersion: Disperse the dried iron oxide nanoparticles in the organic solvent containing the dissolved polymer. Use ultrasonication to break up any agglomerates.
-
Emulsification: Create an oil-in-water emulsion by adding the nanoparticle-polymer suspension to an aqueous phase (potentially containing a surfactant) and homogenizing at high speed.
-
Solvent Evaporation: Allow the organic solvent to evaporate slowly under reduced pressure or with gentle heating. This causes the polymer to precipitate and coat the surface of the iron oxide nanoparticles.
-
Washing and Collection: Collect the coated nanoparticles by centrifugation or magnetic separation. Wash several times with deionized water to remove any remaining surfactant or uncoated polymer.
-
Final Formulation: The coated nanoparticles are then dried and formulated as a powder, ready to be suspended in water for oral administration.
Clinical Efficacy and Safety: Quantitative Data
A phase III clinical trial involving 277 patients evaluated the efficacy and safety of this compound as a negative contrast medium in abdominal MRI.
Table 2: Summary of this compound Phase III Clinical Trial Data
| Parameter | Result | Reference |
| Total Patients | 277 | [2] |
| Dosage | 800 ml suspension | [2] |
| Increase in Diagnostic Information | 50.9% of patients | [2] |
| Increased Confidence in MR Findings | 64% of patients | [2] |
| Additional Findings Disclosed | 22% of patients | [2] |
| Sufficient Distribution in Stomach, Duodenum, Jejunum, and Ileum | 70.5% - 85% of studies | [2] |
| Overall Incidence of Adverse Events | 9.0% | [2] |
| Incidence of this compound-Related Adverse Events (e.g., nausea, vomiting) | 3.6% | [2] |
| Severity of Adverse Events | Most were mild or moderate in intensity. | [2] |
Visualized Workflows
Synthesis and Formulation Workflow
Caption: Proposed synthesis and formulation workflow for this compound.
Clinical Application Workflow
Caption: Clinical workflow for the use of this compound in abdominal MRI.
Conclusion
This compound represents a significant development in the field of MRI contrast agents, specifically for gastrointestinal imaging. Its core of superparamagnetic iron oxide nanoparticles, rendered safe for oral administration through an insoluble coating, provides effective negative contrast enhancement. The quantitative data from clinical trials demonstrates a favorable safety profile and a significant improvement in diagnostic information in over half of the patients studied.[2] While the specific manufacturing details remain proprietary, established chemical synthesis and polymer coating techniques provide a clear and reproducible pathway for the creation of such oral magnetic particles. The workflows presented herein offer a structured overview of both the formulation and clinical application of this technology, providing a valuable resource for researchers and clinicians in the field.
References
early research on ferristene properties
An In-depth Technical Guide to the Core Properties of Ferristene
This technical guide provides a comprehensive overview of the early research and core properties of this compound, an oral magnetic particle contrast agent. Developed for researchers, scientists, and professionals in drug development, this document details the physicochemical properties, experimental protocols, and clinical findings from foundational studies of this contrast agent.
Introduction
This compound, also known by its trade name Abdoscan®, is a superparamagnetic iron oxide (SPIO) based oral contrast agent. It was developed to enhance the quality of magnetic resonance imaging (MRI) of the gastrointestinal (GI) tract. Composed of superparamagnetic iron oxide nanoparticles (SPIONs) coated with an insoluble material, this compound provides negative contrast in the bowel, improving the delineation of abdominal and pelvic structures.[1][2] This guide focuses on the early research that established the properties and clinical utility of this compound.
Physicochemical Properties
The core of this compound's functionality lies in its superparamagnetic iron oxide nanoparticles. These particles primarily affect the T2 relaxation time of surrounding water protons, leading to a signal decrease on T2-weighted MR images.[1]
| Property | Value/Description | Reference(s) |
| Core Composition | Superparamagnetic iron oxide (Fe₂³⁺/Fe³⁺) nanoparticles. | [1] |
| Coating | Coated with an insoluble material, likely a polystyrene resin. | [1][2] |
| Mean Particle Diameter | ≥ 300 nm | [1] |
| Appearance | Powder for suspension. | [1] |
| Contrast Effect | Predominantly negative enhancement on T2-weighted images. | [1] |
| Relaxivity | Primarily T2 relaxivity. Specific quantitative values for this compound are not readily available in early literature. For context, other SPIO agents like Feridex have shown r2 relaxivity values around 238.97 ± 8.41 mM⁻¹s⁻¹. | [1][3] |
Experimental Protocols
Synthesis of this compound Core
While the precise, proprietary synthesis method for the final this compound product, including the specific polystyrene coating process, is not detailed in publicly available literature, the synthesis of the superparamagnetic iron oxide core is based on established co-precipitation methods.[4]
Representative Protocol for Synthesis of Superparamagnetic Iron Oxide Nanoparticles:
-
Preparation of Iron Salt Solution: A stoichiometric solution of ferrous (Fe²⁺) and ferric (Fe³⁺) salts is prepared in a 1:2 molar ratio in deoxygenated water.
-
Co-precipitation: The iron salt solution is added dropwise to a vigorously stirred alkaline solution (e.g., ammonium hydroxide or sodium hydroxide) at a controlled temperature. The pH of the reaction is maintained between 8 and 10 to ensure the formation of magnetite (Fe₃O₄) nanoparticles with uniform crystallinity.
-
Particle Growth and Stabilization: The reaction is allowed to proceed for a set time to control particle size.
-
Washing and Purification: The resulting nanoparticles are washed multiple times with deionized water to remove residual salts and reactants. Magnetic decantation is often used for separation.
-
Coating: The purified iron oxide nanoparticles are then coated with a polymer. For a polystyrene coating, a common method is emulsion polymerization, where the nanoparticles are dispersed in a solution containing styrene monomers and an initiator, leading to the formation of a polystyrene layer around the iron oxide core.
-
Final Processing: The coated particles are then washed, dried, and formulated into a powder for suspension.
Early Clinical Trial Protocol for Abdominal MRI
The efficacy and safety of this compound were evaluated in Phase III clinical trials. The following protocol is a summary of the methodology used in these early studies.
Patient Population: 277 patients referred for abdominal MRI.
Objective: To evaluate the enhancement of diagnostic information and safety of this compound as an oral contrast agent.
Procedure:
-
Patient Preparation: Patients were instructed to fast for a specified period before the examination.
-
Contrast Administration:
-
Standard Protocol: Patients ingested 800 ml of a 0.5 g/l this compound suspension over a period of 2 hours.
-
Fast Ingestion Protocol: In some studies, patients ingested the this compound suspension over 30 minutes, preceded by the administration of 20 mg of oral metoclopramide to promote gastric emptying. An antiperistaltic agent was administered intravenously during the MRI study.
-
-
MRI Acquisition:
-
Scanner: 1.5-Tesla MR system.
-
Imaging Sequences: Both T1-weighted and T2-weighted sequences were acquired before and after the administration of this compound. Specific sequence parameters from the earliest trials are not detailed, but a representative modern protocol for MR enterography would include sequences like Coronal T2 Balanced SE (TrueFISP, FIESTA) and Axial T2 HASTE.[5]
-
Coverage: Imaging covered the entire abdomen and pelvis.
-
Data Analysis: Pre- and post-contrast images were compared to assess the delineation of anatomical structures and the presence of any pathology. Adverse events were recorded to evaluate safety.
Key Findings from Early Research
The initial clinical trials of this compound demonstrated its potential as an effective and well-tolerated oral contrast agent for abdominal MRI.
| Finding Category | Key Results | Reference(s) |
| Efficacy | - Increased diagnostic information in 50.9% of patients. - Particularly beneficial in patients with abdominal masses, lymphoma, or pancreatic disease. - Provided complete or sufficient filling of the stomach, duodenum, jejunum, and ileum in 70.5-85% of studies. | [6] |
| Safety and Tolerability | - The incidence of adverse events was 9.0%, with only 3.6% of patients experiencing events directly related to this compound (e.g., nausea, vomiting). - Most adverse events were mild to moderate in intensity. | [6] |
| Administration Protocol | - A fast ingestion protocol (30 minutes with metoclopramide) showed similar small bowel distribution and safety compared to the standard 2-hour ingestion protocol. |
Visualizations
Experimental Workflow for this compound-Enhanced Abdominal MRI
Conceptual Synthesis of this compound
References
- 1. Superparamagnetic iron oxide contrast agents: physicochemical characteristics and applications in MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing MRI with magnetic nanoparticles: a comprehensive review of translational research and clinical trials - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01064C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. gaomingyuan.com [gaomingyuan.com]
- 5. tranow.com [tranow.com]
- 6. Jagiellonian University Repository [ruj.uj.edu.pl]
An In-depth Technical Guide to the Molecular Basis of Ferristene
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's molecular basis is paramount. This guide provides a detailed examination of ferristene, a superparamagnetic iron oxide (SPIO) nanoparticle, focusing on its physicochemical properties and its mechanism of action as a magnetic resonance imaging (MRI) contrast agent.
Physicochemical Characterization of this compound
This compound, also known by its trade name Abdoscan®, is a synthetic nanoparticle designed for oral administration as a gastrointestinal contrast agent in MRI.[1] Its core consists of ferrite-type iron oxide particles, which are coated with a nondegradable polystyrene resin.[2] This composition imparts superparamagnetic properties, which are central to its function.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound as reported in the literature.
| Property | Value | Reference(s) |
| Core Composition | Ferrite-type Iron Oxide (Fe₂⁺/Fe₃⁺) | [2][3] |
| Coating Material | Polystyrene/Styrene-divinylbenzene | [1][2][3] |
| Particle Size (Diameter) | ~300 nm - 3500 nm (3.5 µm) | [2][4][5] |
| Magnetic Property | Superparamagnetic | [2][3] |
| Application | Oral MRI Contrast Agent | [1][2][6] |
| Effect on MRI Signal | Negative Contrast (T2 shortening) | [2][3][6] |
Molecular Basis of Action: Mechanism as an MRI Contrast Agent
This compound does not operate through a biological signaling pathway. Instead, its mechanism is rooted in the fundamental principles of nuclear magnetic resonance (NMR) and its effect on the relaxation times of water protons in a magnetic field.
MRI contrast agents function by altering the longitudinal (T1) and transverse (T2) relaxation times of surrounding protons, primarily in water molecules.[3] Superparamagnetic iron oxide nanoparticles like this compound are classified as T2 or negative contrast agents.[3][6] When placed in a strong magnetic field, these nanoparticles generate significant local magnetic field inhomogeneities. This disrupts the coherent precession of nearby protons, causing them to dephase more rapidly. This accelerated dephasing leads to a significant shortening of the T2 relaxation time.[2] In T2-weighted MRI sequences, tissues with shorter T2 relaxation times appear darker, hence the term "negative contrast."[3]
The large size and superparamagnetism of this compound particles make them highly effective at shortening T2 relaxation times, producing a strong signal-reducing effect in the gastrointestinal tract where they are localized after oral administration.[3][7]
Experimental Protocols
Detailed, proprietary experimental protocols for the synthesis and manufacturing of this compound (Abdoscan®) are not publicly available. However, the general synthesis of iron oxide nanoparticles typically involves the co-precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) salts in an alkaline medium.[8] The polystyrene coating would then be applied through polymerization processes.
For the evaluation of its properties as an MRI contrast agent, the following general methodologies would be employed:
-
Particle Size Analysis: Techniques such as dynamic light scattering (DLS) or transmission electron microscopy (TEM) would be used to determine the hydrodynamic diameter and core size of the nanoparticles.
-
Magnetic Property Measurement: Superconducting Quantum Interference Device (SQUID) magnetometry or vibrating sample magnetometry (VSM) would be used to characterize the superparamagnetic nature of the particles and measure their magnetic susceptibility.
-
Relaxivity Measurement (r1 and r2): The efficacy of an MRI contrast agent is quantified by its relaxivity (r1 and r2), which is the change in the relaxation rate (1/T1 and 1/T2) of the solvent per unit concentration of the contrast agent. This is measured using an NMR spectrometer or an MRI scanner at various concentrations of the agent and at different magnetic field strengths.[9]
Experimental and Clinical Workflow
The intended use of this compound is as an oral contrast agent to improve the delineation of the gastrointestinal tract during abdominal MRI scans. The workflow involves oral administration, followed by imaging at a time point that allows for the agent to distribute throughout the desired segments of the bowel.
Regulatory and Commercial Status
This compound (Abdoscan®) was approved for clinical use in Europe but its production was discontinued in 2002 due to low commercial interest.[5] It was not approved by the FDA in the United States.[10]
References
- 1. Advancing MRI with magnetic nanoparticles: a comprehensive review of translational research and clinical trials - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01064C [pubs.rsc.org]
- 2. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
- 3. d-nb.info [d-nb.info]
- 4. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. orbi.umons.ac.be [orbi.umons.ac.be]
- 8. orbi.umons.ac.be [orbi.umons.ac.be]
- 9. Repurposing ferumoxytol: Diagnostic and therapeutic applications of an FDA-approved nanoparticle [thno.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Understanding the Synthesis of Iron-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides an overview of the synthesis principles related to iron-based compounds in scientific research and medicine. It clarifies the nature of "Ferristene," outlines the general methodology for creating iron oxide nanoparticles used in medical imaging, and contrasts this with the biological synthesis of iron-chelating molecules known as siderophores.
Clarification of Terms: this compound, Ferritin, and Ferrichrome
It is crucial to distinguish between several iron-related compounds with similar names.
-
This compound : The United States Adopted Name (USAN) for a formulation of superparamagnetic iron oxide particles. It was developed as an oral negative contrast agent for Magnetic Resonance Imaging (MRI) to enhance visualization of the gastrointestinal tract.[1] this compound is not a single molecule but a preparation of coated iron oxide nanoparticles.[1]
-
Ferritin : A universal intracellular protein that stores and releases iron in a controlled manner.[2][3] It is a hollow, globular protein complex composed of 24 subunits that can store thousands of iron atoms in a non-toxic form.[2][4] Its synthesis is a biological process regulated by the body's iron levels.[5][6]
-
Ferrichrome : A type of siderophore—a small, high-affinity iron-chelating molecule secreted by microorganisms like fungi and bacteria to scavenge iron from their environment.[7][8][9] It is a cyclic hexapeptide whose biosynthesis involves a series of enzymatic steps.[8][9]
The following sections will focus on the principles of synthesizing superparamagnetic iron oxide nanoparticles (the basis of agents like this compound) and the biosynthetic pathway of ferrichrome as a representative example of a natural iron-chelating compound.
Synthesis of Superparamagnetic Iron Oxide Nanoparticles (SPIONs)
Detailed, proprietary protocols for the commercial synthesis of pharmaceutical agents like this compound are not publicly available. However, the general principles for creating SPIONs for biomedical applications are well-established in scientific literature. The process involves the controlled precipitation of iron oxides from aqueous solutions of iron salts.
Experimental Principles: Co-Precipitation Method
The most common method for synthesizing SPIONs is the co-precipitation of Fe²⁺ and Fe³⁺ ions in an alkaline solution. This method is widely used due to its simplicity and effectiveness.
Key Experimental Steps:
-
Preparation of Salt Solution : A stoichiometric mixture of ferric (Fe³⁺) and ferrous (Fe²⁺) salts (typically a 2:1 molar ratio) is dissolved in deoxygenated water.
-
Co-Precipitation : A basic solution, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), is added to the iron salt solution under vigorous stirring and an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. This causes the precipitation of magnetite (Fe₃O₄).
-
Particle Coating : Immediately following precipitation, a stabilizing agent or coating is added to the suspension. This coating prevents particle aggregation, improves stability in biological fluids, and allows for further functionalization. Common coating materials include dextran, polyethylene glycol (PEG), or silica.
-
Purification and Separation : The resulting nanoparticles are washed multiple times with deionized water to remove residual reactants. Magnetic decantation or centrifugation is used to separate the particles from the supernatant.
-
Final Formulation : The purified, coated nanoparticles are resuspended in a suitable carrier, such as sterile water or a buffer solution, to create the final formulation.
Quantitative Data Summary
The physical and magnetic properties of the synthesized SPIONs are critical for their function as MRI contrast agents. These properties are highly dependent on the synthesis conditions.
| Parameter | Typical Range | Influencing Factors |
| Particle Size | 5 - 150 nm | Fe²⁺/Fe³⁺ ratio, temperature, pH, stirring speed, ionic strength |
| Zeta Potential | -30 to +30 mV | Surface coating, pH of the medium |
| Magnetization | 30 - 90 emu/g | Particle size, crystallinity, chemical composition (Fe₃O₄ vs. γ-Fe₂O₃) |
| Relaxivity (r₂) | 50 - 200 s⁻¹mM⁻¹ | Particle size, coating, degree of aggregation |
Note: The data presented are representative values from scientific literature and can vary significantly based on the specific protocol.
Experimental Workflow Diagram
Below is a diagram illustrating the general workflow for the co-precipitation synthesis of coated iron oxide nanoparticles.
References
- 1. MRI - this compound - MR-TIP: Database [mr-tip.com]
- 2. Ferritin - Wikipedia [en.wikipedia.org]
- 3. Ferritin: structure, synthesis and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thebloodproject.com [thebloodproject.com]
- 5. Irreversible steps in the ferritin synthesis induction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of ferritin synthesis by oxidative stress. Transcriptional and post-transcriptional regulation by expansion of the "free" iron pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. De novo synthesis of ferrichrome by Fusarium oxysporum f. sp. cubense TR4 in response to iron starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidation of the ferrichrome siderophore biosynthetic pathway in albomycin-producing Streptomyces sp. ATCC 700974 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferrichrome A - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Ferroptosis in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for inducing and evaluating ferroptosis in cell culture models. Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS).
Overview of Ferroptosis Induction and Detection
Ferroptosis can be initiated by various small molecules that either inhibit the cystine/glutamate antiporter (System Xc-), like erastin, or directly inhibit glutathione peroxidase 4 (GPX4), such as RSL3. The key hallmarks of ferroptosis that can be experimentally measured are:
-
Iron Accumulation: An increase in intracellular labile iron is a prerequisite for ferroptosis.
-
Lipid Peroxidation: The accumulation of lipid-based reactive oxygen species is a central feature.
-
Glutathione (GSH) Depletion: Reduced levels of the antioxidant glutathione are characteristic of this cell death pathway.
To confirm that cell death is occurring via ferroptosis, it is crucial to demonstrate that it can be rescued by iron chelators (e.g., deferoxamine) or lipid-soluble antioxidants (e.g., ferrostatin-1).[1]
Experimental Protocols
Here, we detail standard protocols for the investigation of ferroptosis in adherent cell cultures. It is recommended to optimize seeding densities and treatment concentrations for each cell line.
Cell Culture and Treatment
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis). Allow cells to adhere and reach a confluency of 50-70% before treatment.
-
Preparation of Compounds: Prepare stock solutions of ferroptosis inducers (e.g., erastin, RSL3) and inhibitors (e.g., ferrostatin-1, deferoxamine) in a suitable solvent like DMSO.
-
Treatment: On the day of the experiment, dilute the stock solutions to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing the treatment compounds. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24-48 hours), which should be optimized for the specific cell line and inducer.[2][3]
Cell Viability Assays
Cell viability assays are used to quantify the extent of cell death induced by the treatment.
Table 1: Common Cell Viability and Cytotoxicity Assays [1]
| Assay | Principle | Detection Method | Wavelength (nm) | Expected Change with Ferroptosis |
| MTT | Mitochondrial reductases in viable cells convert MTT to formazan crystals. | Microplate Reader | 570 | ↓ |
| CellTiter-Glo® | Measures ATP levels, which are indicative of metabolically active cells.[2] | Luminescence Reader | N/A | ↓ |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from damaged cells. | Microplate Reader | 490 | ↑ |
| SYTOX™ Green | A fluorescent dye that stains the nuclei of dead cells with compromised membranes.[1][2] | Fluorescence Microscope / Flow Cytometer | 523 (Emission) | ↑ |
| Propidium Iodide (PI) | A fluorescent intercalating agent that stains the DNA of dead cells.[1] | Fluorescence Microscope / Flow Cytometer | 617 (Emission) | ↑ |
Protocol: MTT Assay
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Lipid Peroxidation
The accumulation of lipid peroxides is a key indicator of ferroptosis.
Table 2: Assays for Lipid Peroxidation [4][5]
| Assay | Principle | Detection Method |
| BODIPY™ 581/591 C11 | A fluorescent probe that shifts its emission from red to green upon oxidation of the polyunsaturated butadienyl portion.[5] | Fluorescence Microscope / Flow Cytometer |
| Liperfluo | A fluorescent probe that specifically detects lipid hydroperoxides.[5] | Fluorescence Microscope / Flow Cytometer |
| Malondialdehyde (MDA) Assay | Measures malondialdehyde, a stable byproduct of lipid peroxidation.[6] | Colorimetric/Fluorometric Microplate Reader |
Protocol: BODIPY™ 581/591 C11 Staining
-
After treatment, remove the medium and wash the cells with PBS.
-
Incubate the cells with BODIPY™ 581/591 C11 (e.g., at 2 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the fluorescence using a fluorescence microscope or flow cytometer. An increase in the green fluorescence signal indicates lipid peroxidation.
Detection of Intracellular Iron
An increase in the labile iron pool is a trigger for ferroptosis.
Table 3: Probes for Intracellular Iron Detection [4][5]
| Probe | Principle | Detection Method |
| Phen Green™ SK | A fluorescent indicator that is quenched by Fe²⁺.[5] | Fluorescence Microscope / Flow Cytometer |
| Calcein-AM | A fluorescent dye that is quenched by intracellular labile iron. | Fluorescence Microscope / Flow Cytometer |
Protocol: Calcein-AM Staining
-
After treatment, wash the cells with PBS.
-
Load the cells with Calcein-AM (e.g., at 0.5 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity. A decrease in fluorescence indicates an increase in the intracellular labile iron pool.
Measurement of Glutathione (GSH)
Depletion of GSH is a hallmark of ferroptosis induced by System Xc- inhibitors.
Table 4: Assays for Glutathione Detection [4]
| Assay | Principle | Detection Method |
| ThiolTracker™ Violet | A fluorescent probe that reacts with reduced thiols.[4] | Fluorescence Microscope / Flow Cytometer |
| Colorimetric GSH Assay Kits | Quantify total GSH levels in cell lysates. | Microplate Reader |
Protocol: ThiolTracker™ Violet Staining
-
After treatment, wash the cells with PBS.
-
Incubate the cells with ThiolTracker™ Violet (e.g., at 5 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity. A decrease in fluorescence indicates GSH depletion.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway of ferroptosis and a typical experimental workflow for its investigation.
Caption: Core signaling pathway of ferroptosis induction.
Caption: General experimental workflow for studying ferroptosis.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferroptosis Research Solutions | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 6. Iron Administration Overcomes Resistance to Erastin-Mediated Ferroptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ferristene in Preclinical Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferristene, also known by the USAN name oral magnetic particles (OMP), is a superparamagnetic iron oxide (SPIO)-based oral contrast agent developed for magnetic resonance imaging (MRI) of the gastrointestinal (GI) tract.[1][2] It functions as a negative contrast agent, causing a decrease in signal intensity on T2-weighted MR images, which enhances the visualization of the bowel.[1] Composed of iron oxide (Fe2+/Fe3+), this compound was developed by Amersham and has been used in human clinical trials to improve diagnostic imaging of abdominal and pancreatic conditions.[1][2] Notably, this compound is not approved by the FDA and was withdrawn from the European market in the early 2000s.[1]
These application notes provide a comprehensive overview of the use of this compound in a preclinical research setting, with a focus on its application as an MRI contrast agent in animal models. While the primary application of this compound is diagnostic, this document outlines protocols and considerations for its use in animal studies, which can be valuable for researchers in various fields, including gastroenterology, oncology, and pharmacology, who utilize preclinical imaging.
Principle of Action
This compound is a superparamagnetic agent. When administered orally, the iron oxide particles travel through the GI tract. In an MRI scanner, these particles create local magnetic field inhomogeneities. This leads to a rapid dephasing of proton spins in the surrounding tissues, primarily water. The result is a significant shortening of the T2 relaxation time, which manifests as a signal loss (darkening) on T2-weighted images. This "negative" contrast effectively highlights the lumen of the GI tract, allowing for better delineation of the bowel wall and surrounding structures.[1]
Applications in Animal Model Studies
In preclinical research, this compound can be a valuable tool for:
-
Anatomical Visualization: Detailed imaging of the GI tract anatomy in various animal models.
-
Disease Modeling: Assessing morphological changes in the GI tract in models of inflammatory bowel disease, cancer, or other gastrointestinal disorders.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: While not a therapeutic agent itself, it can be used in conjunction with therapeutic agents to monitor their effects on GI morphology and function.
Quantitative Data from Human Clinical Studies
| Parameter | Human Clinical Data | Reference |
| Compound | This compound (Oral Magnetic Particles) | [1][2] |
| Concentration | 0.5 g/L | [3] |
| Volume | 800 mL | [2][3] |
| Total Dose | 400 mg of this compound | Calculated |
| Administration | Oral Ingestion | [2] |
| Imaging System | 1.5-T MR systems | [2] |
| Imaging Sequences | T1- and T2-weighted sequences | [2] |
| Adverse Events | Mild to moderate nausea, vomiting, bloating | [2][3] |
Experimental Protocols
The following are generalized protocols for the use of this compound in animal model studies. These should be adapted based on the specific animal model, research question, and available imaging equipment.
Protocol 1: Standard Oral Administration for GI Tract Visualization in Rodents
Objective: To achieve comprehensive negative contrast enhancement of the stomach and small intestine in a rodent model (e.g., mouse or rat) for anatomical assessment.
Materials:
-
This compound powder
-
Distilled water
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
-
Anesthesia (e.g., isoflurane)
-
MRI system and appropriate animal coil
Procedure:
-
Preparation of this compound Suspension:
-
Based on the human concentration of 0.5 g/L, prepare a fresh suspension of this compound in distilled water. For animal studies, a higher concentration may be necessary to achieve sufficient contrast with smaller volumes. A starting point could be a concentration range of 1-5 g/L.
-
Ensure the suspension is homogenous by vigorous vortexing or sonication immediately before administration.
-
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to administration to ensure an empty stomach. Allow free access to water.
-
Anesthetize the animal using a suitable method (e.g., isoflurane inhalation).
-
-
Administration:
-
Administer the this compound suspension via oral gavage. The volume will depend on the animal's weight. For a mouse, a typical volume is 0.1-0.2 mL. For a rat, 1-2 mL may be appropriate.
-
The administration can be performed as a single bolus or in fractions over a short period to improve distribution.
-
-
Imaging:
-
Position the animal in the MRI scanner.
-
Acquire T2-weighted images of the abdomen at various time points post-administration to visualize the transit of the contrast agent through the GI tract. Typical time points could be immediately after administration, and then at 30, 60, and 120 minutes.
-
Protocol 2: Fasting and Metoclopramide Co-Administration for Enhanced Small Bowel Filling
Objective: To accelerate the transit of this compound to the small bowel for focused imaging of this region. This protocol is adapted from human studies that used metoclopramide to enhance gastric emptying.[3]
Materials:
-
Same as Protocol 1
-
Metoclopramide solution for injection or oral administration
Procedure:
-
Preparation of this compound and Metoclopramide:
-
Prepare the this compound suspension as described in Protocol 1.
-
Prepare a solution of metoclopramide at a dose appropriate for the animal model (e.g., 1-5 mg/kg).
-
-
Animal Preparation:
-
Fast the animal as in Protocol 1.
-
Anesthetize the animal.
-
-
Administration:
-
Administer metoclopramide either orally or via intraperitoneal injection approximately 15-30 minutes before the administration of this compound.
-
Administer the this compound suspension via oral gavage.
-
-
Imaging:
-
Proceed with MRI imaging as described in Protocol 1. The transit to the small bowel is expected to be faster.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for using this compound in preclinical imaging studies.
Caption: Experimental workflow for this compound administration and imaging.
Signaling Pathways
As this compound is a diagnostic contrast agent and not a pharmacologically active drug, it does not directly interact with or modulate specific signaling pathways in the manner of a therapeutic compound. Its effect is physical, based on its superparamagnetic properties. Therefore, a signaling pathway diagram is not applicable to the mechanism of action of this compound.
Safety and Toxicology
Human clinical trials have reported a low incidence of adverse events, which were generally mild to moderate and included nausea, vomiting, and bloating.[2][3] In animal studies, it is crucial to monitor for any signs of distress, such as abdominal discomfort, changes in activity, or altered fecal output. The iron oxide particles are designed to be minimally absorbed from the GI tract and are excreted in the feces.[1] However, as with any gavage procedure, care must be taken to avoid aspiration.
Conclusion
This compound serves as a specialized tool for preclinical GI tract imaging in animal models. While not a therapeutic agent, its ability to provide clear delineation of the bowel makes it a valuable adjunct for studies investigating GI anatomy, disease progression, and the structural effects of therapeutic interventions. The protocols outlined here provide a foundation for researchers to incorporate this contrast agent into their imaging studies, with the understanding that optimization for specific animal models and research aims is essential.
References
- 1. MRI - this compound - MR-TIP: Database [mr-tip.com]
- 2. Oral magnetic particles (this compound) as a contrast medium in abdominal magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as intestinal MR contrast agent. Distribution and safety of a fast ingestion procedure with oral metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Ferritin in Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ferritin is a ubiquitous intracellular protein that plays a critical role in iron homeostasis by storing iron in a non-toxic and bioavailable form.[1][2] It is a spherical nanocage composed of 24 subunits of heavy (H) and light (L) chains, capable of sequestering up to 4,500 iron atoms.[1][2][3] The ratio of H to L subunits can vary depending on the tissue type.[4] While primarily an intracellular protein, ferritin is also found in serum, and its concentration is a key indicator of the body's total iron stores.[2][5] Dysregulation of ferritin levels is associated with various pathological conditions, including iron deficiency anemia, iron overload (hemochromatosis), inflammation, chronic liver disease, and malignancy.[6][7] Therefore, the accurate and reliable quantification of ferritin in tissue samples is crucial for both basic research and clinical diagnostics.
These application notes provide detailed protocols and comparative data for the most common analytical methods used to detect and quantify ferritin in tissue samples.
I. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive, and cost-effective method for the quantitative determination of ferritin in various biological samples, including tissue homogenates.[8] The most common format is the sandwich ELISA, which utilizes two antibodies specific to different epitopes on the ferritin molecule.[6]
Quantitative Data Summary
| Parameter | Human Ferritin ELISA Kit (ELK1214) | Human FE (Ferritin) ELISA Kit (FineTest)[9] | In-house Developed ELISA[8] |
| Detectable Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates | Serum, plasma, tissue homogenates, cell culture supernates | Human plasma |
| Sensitivity | 0.061 ng/mL | Not Specified | ~0.5 ng/mL |
| Detection Range | 0.16 - 10 ng/mL | Not Specified | 3.2 - 232 ng/mL |
| Specificity | High sensitivity and excellent specificity for Human FE. No significant cross-reactivity or interference observed. | Not Specified | Comparable to commercial immunoassay systems (Pearson correlation r = 0.93) |
Experimental Protocol: Sandwich ELISA for Ferritin in Tissue Homogenates
This protocol is a generalized procedure based on commercially available kits and published methods.[6][7][8][9]
1. Materials:
-
Microplate pre-coated with anti-ferritin antibody
-
Biotin-conjugated anti-ferritin antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 0.2 M Sulfuric Acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Standard diluent buffer (e.g., 1% BSA in PBS)
-
Ferritin standard
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Microplate reader
2. Sample Preparation (Tissue Homogenate): a. Excise the tissue of interest and rinse with ice-cold PBS to remove excess blood. b. Weigh the tissue and add ice-cold homogenization buffer (e.g., 1:10 w/v). c. Homogenize the tissue on ice using a mechanical homogenizer. d. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. e. Collect the supernatant (tissue lysate) and store it at -80°C until use. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Assay Procedure: a. Bring all reagents and samples to room temperature. b. Prepare a standard curve by serially diluting the ferritin standard in the standard diluent buffer. c. Add 100 µL of standards, samples (diluted tissue homogenate), and blank (standard diluent buffer) to the appropriate wells of the pre-coated microplate. d. Cover the plate and incubate for 60-90 minutes at 37°C.[9] e. Aspirate the liquid from each well and wash 3-5 times with 200-300 µL of wash buffer per well.[6][9] f. Add 100 µL of biotin-conjugated anti-ferritin antibody working solution to each well. g. Cover the plate and incubate for 50-60 minutes at 37°C.[9] h. Repeat the wash step (3e). i. Add 100 µL of Streptavidin-HRP conjugate working solution to each well. j. Cover the plate and incubate for 30-50 minutes at 37°C.[9] k. Repeat the wash step (3e). l. Add 90-100 µL of TMB substrate to each well and incubate for 15-20 minutes at 37°C in the dark.[7][9] m. Add 50 µL of stop solution to each well. The color will change from blue to yellow. n. Read the absorbance at 450 nm within 15-20 minutes using a microplate reader.[6][7]
4. Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Plot a standard curve of absorbance versus the concentration of the ferritin standards. c. Determine the concentration of ferritin in the samples by interpolating their absorbance values from the standard curve. d. Normalize the ferritin concentration to the total protein concentration of the tissue lysate (e.g., ng of ferritin per mg of total protein).
Workflow Diagram
Caption: Workflow for the detection of ferritin in tissue samples using a sandwich ELISA.
II. Mass Spectrometry (MS)
Mass spectrometry-based methods offer high specificity and the potential for absolute quantification of ferritin, as well as the ability to characterize its iron content.[2][10] Techniques like species-specific isotope dilution mass spectrometry (SS-IDMS) and matrix-assisted laser desorption/ionization (MALDI)-MS are emerging as powerful tools for ferritin analysis.[2][10]
Quantitative Data Summary
| Parameter | Species-Specific Isotope Dilution Mass Spectrometry (SS-IDMS)[2] | High-Mass MALDI-MS[10] |
| Analyte | Ferritin-bound iron (FBI) | Intact ferritin and iron loading |
| Sample Type | Serum | Purified ferritin |
| Absolute Detection Limit | 18 ng of FBI | Not specified |
| Repeatability | 8% | Not specified |
| Key Advantage | High accuracy and control over sample losses and species conversion.[2] | Characterizes the distribution of iron loading within the ferritin population.[10] |
Experimental Protocol: General Workflow for MS-Based Ferritin Quantification
This protocol outlines a general workflow for preparing tissue samples for mass spectrometry analysis. Specific parameters will vary depending on the MS platform and the specific research question.[11][12]
1. Materials:
-
Tissue homogenization buffer
-
Reduction and alkylation reagents (e.g., DTT and iodoacetamide)
-
Proteolytic enzyme (e.g., trypsin)
-
Solid-phase extraction (SPE) cartridges for desalting
-
LC-MS/MS system
2. Sample Preparation: a. Prepare tissue lysate as described in the ELISA protocol (Section I, step 2). b. Protein Reduction and Alkylation: i. Take a known amount of total protein from the tissue lysate. ii. Add a reducing agent (e.g., DTT) and incubate to break disulfide bonds. iii. Add an alkylating agent (e.g., iodoacetamide) to cap the free sulfhydryl groups. c. Proteolytic Digestion: i. Dilute the sample to reduce the concentration of denaturants. ii. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides. d. Peptide Desalting: i. Acidify the peptide solution. ii. Use an SPE C18 cartridge to bind the peptides, wash away salts and contaminants, and elute the purified peptides. e. LC-MS/MS Analysis: i. Reconstitute the dried peptides in a suitable solvent. ii. Inject the peptide mixture into an LC-MS/MS system. iii. Peptides are separated by liquid chromatography and then ionized and analyzed by the mass spectrometer.
3. Data Analysis: a. The MS data is processed using specialized software to identify peptides based on their mass-to-charge ratio and fragmentation patterns. b. The identified peptides are matched to the ferritin protein sequence. c. Quantification can be achieved using label-free methods or by spiking the sample with stable isotope-labeled standard peptides.
Workflow Diagram
Caption: General workflow for mass spectrometry-based analysis of ferritin from tissue.
III. Immunohistochemistry (IHC)
Immunohistochemistry is a powerful technique for visualizing the spatial distribution of ferritin within a tissue section. It provides qualitative or semi-quantitative information on the localization of ferritin in specific cell types.
Experimental Protocol: IHC for Ferritin in Paraffin-Embedded Tissue
This protocol is a general guide for the immunohistochemical staining of ferritin.[13][14][15]
1. Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against ferritin
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
2. Staining Procedure: a. Deparaffinization and Rehydration: i. Bake slides at 60°C for 15-30 minutes.[13][15] ii. Immerse slides in two changes of xylene for 5 minutes each.[13][15] iii. Rehydrate through graded ethanol solutions (100%, 95%, 80%, 70%) for 2-3 minutes each, followed by a rinse in distilled water.[13][15] b. Antigen Retrieval: i. Immerse slides in antigen retrieval buffer and heat (e.g., microwave, pressure cooker, or water bath at 92-94°C for 20-40 minutes).[14][15] ii. Allow slides to cool to room temperature. c. Immunostaining: i. Wash slides in PBS. ii. Incubate slides in hydrogen peroxide solution for 15 minutes to block endogenous peroxidase activity.[15] iii. Wash in PBS. iv. Apply blocking solution and incubate for 1.5-2 hours to prevent non-specific antibody binding.[15] v. Drain the blocking solution and apply the primary anti-ferritin antibody (diluted in blocking solution). Incubate overnight at 4°C in a humidified chamber. vi. Wash in PBS. vii. Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature. viii. Wash in PBS. ix. Apply the ABC reagent and incubate for 30 minutes. x. Wash in PBS. xi. Apply the DAB substrate and monitor for color development (brown precipitate). xii. Rinse with distilled water to stop the reaction. d. Counterstaining and Mounting: i. Counterstain with hematoxylin. ii. Dehydrate through graded ethanol and clear in xylene. iii. Mount with a permanent mounting medium.
Workflow Diagram
Caption: Step-by-step workflow for immunohistochemical staining of ferritin.
IV. Other Analytical Methods
Several other methods can be employed for the analysis of ferritin and iron in tissue, each with its own advantages.
-
Magnetic Resonance Imaging (MRI): A non-invasive technique for quantifying tissue iron, which is predominantly stored in ferritin and hemosiderin.[5][16] MRI measures the paramagnetic effects of these iron-storage proteins on neighboring water protons.[5][16]
-
Colorimetric Assays: These methods, such as those based on bathophenanthroline, measure non-heme iron content in tissue homogenates.[17] While not directly measuring ferritin protein, they provide a good estimate of the iron stored within it.
-
Quantitative Magnetic Analysis: This technique analyzes the magnetic susceptibility of freeze-dried tissues to determine the amount of ferritin-like iron.[18]
V. Signaling Pathways Involving Ferritin
The regulation of ferritin expression is tightly linked to cellular iron homeostasis. Understanding these pathways is crucial for interpreting ferritin levels in a biological context.
Iron Homeostasis and Ferritin Regulation
Cellular iron levels are primarily regulated by the interaction of Iron Regulatory Proteins (IRPs) with Iron-Responsive Elements (IREs) found in the untranslated regions of specific mRNAs.[1]
-
High Iron Conditions: When intracellular iron is abundant, it binds to IRPs, causing them to dissociate from the IRE in the 5' UTR of ferritin mRNA. This allows for the translation of ferritin mRNA, leading to increased ferritin protein synthesis to store the excess iron.
-
Low Iron Conditions: When intracellular iron is scarce, IRPs bind to the IRE in the 5' UTR of ferritin mRNA, sterically hindering the binding of the ribosomal complex and thus blocking ferritin translation.[19] This ensures that iron is not sequestered when it is needed for essential cellular processes.
Signaling Pathway Diagram
Caption: Regulation of ferritin synthesis by intracellular iron levels via the IRP/IRE system.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Quantification of ferritin bound iron in human serum using species-specific isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferritin: A Multifunctional Nanoplatform for Biological Detection, Imaging Diagnosis, and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum Ferritin: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating Tissue Iron Burden: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novamedline.com [novamedline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A sandwich enzyme-linked immunosorbent assay for the quantitation of human plasma ferritin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fn-test.com [fn-test.com]
- 10. researchgate.net [researchgate.net]
- 11. Fast and Simple Protocols for Mass Spectrometry-Based Proteomics of Small Fresh Frozen Uterine Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Immunohistochemistry Procedure [sigmaaldrich.com]
- 14. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry Protocols [etsu.edu]
- 16. centerwatch.com [centerwatch.com]
- 17. Measurement of Tissue Non-Heme Iron Content using a Bathophenanthroline-Based Colorimetric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative magnetic analysis reveals ferritin-like iron as the most predominant iron-containing species in the murine Hfe-haemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ferritin's role in infectious diseases: Exploring pathogenic mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ferritin as a Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferritin, a ubiquitous intracellular protein, plays a critical role in iron storage and detoxification. In clinical and research settings, the measurement of serum or plasma ferritin is a cornerstone in the assessment of total body iron stores. Low ferritin levels are a reliable indicator of iron deficiency, while elevated levels can signify iron overload. However, ferritin is also an acute-phase reactant, and its concentration can increase significantly in response to inflammation, infection, and certain malignancies, independent of iron status. This dual role as a biomarker for both iron metabolism and inflammation makes ferritin a valuable, albeit complex, analyte in various biological and pathological processes. These application notes provide detailed protocols for the quantification of ferritin and summarize its utility as a biomarker in different contexts.
Data Presentation: Quantitative Performance of Ferritin Immunoassays
The selection of an appropriate assay for ferritin quantification is critical and depends on the specific research or clinical question, required sensitivity, and available instrumentation. The following tables summarize the performance characteristics of commonly used immunoassay methods for ferritin measurement.
Table 1: Performance Characteristics of Common Ferritin Immunoassay Methods
| Method | Principle | Within-Run Imprecision (CV%) | Between-Run Imprecision (CV%) | Key Advantages | Key Limitations |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Solid-phase enzyme immunoassay | 5.9 ± 3.3[1] | 6.9 ± 3.5[1] | High sensitivity, suitable for batch analysis | Labor-intensive, longer turnaround time |
| ECLIA (Electrochemiluminescence Immunoassay) | Electrochemiluminescence-based sandwich immunoassay | <2.0[2] | 2.0 - 2.5[2] | High sensitivity, wide dynamic range, automated | Requires specialized equipment |
| Immunoturbidimetry | Latex particle agglutination measured by turbidity | ~1.8[3] | ~2.5[3] | Rapid, fully automated, cost-effective | Potential for interference from lipemia and turbidity[4] |
Table 2: Representative Serum Ferritin Concentrations in Various Clinical Conditions
| Clinical Condition | Patient Population | Mean/Median Ferritin Concentration (ng/mL) | Reference |
| Normal Healthy Adults | Male | 63.8 | [5] |
| Female | 20.3 | [5] | |
| Iron Deficiency Anemia | Adults | 9.1 | [5] |
| COVID-19 (Severe) | Adults | 767.1 | [6] |
| COVID-19 (Non-survivors) | Adults | Significantly higher than survivors (SMD 0.992) | [7] |
| Emergency Surgical (Non-COVID-19) | Adults | 231 | [8] |
Experimental Protocols
Protocol 1: Ferritin Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps for a standard sandwich ELISA for the quantification of ferritin in serum or plasma.
Materials:
-
Microplate coated with anti-human ferritin antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Ferritin standards
-
Patient/experimental samples (serum or plasma)
-
Biotinylated anti-human ferritin detection antibody
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare working dilutions of wash buffer, standards, and detection antibody according to the manufacturer's instructions.
-
Sample Addition: Add 100 µL of standards, controls, and samples into the appropriate wells of the anti-ferritin antibody-coated microplate.[9] Incubate for 2.5 hours at room temperature.[9]
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Solution.[9] After the final wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated anti-human ferritin antibody to each well.[9] Incubate for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step as described in step 3.
-
Streptavidin-HRP: Add 100 µL of HRP-conjugated streptavidin solution to each well.[9] Incubate for 45 minutes at room temperature.[9]
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Incubation: Add 100 µL of TMB Substrate Reagent to each well.[9] Incubate for 30 minutes at room temperature in the dark.[9]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[9] The color in the wells should change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[9]
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the ferritin concentration of the samples by interpolating their absorbance values on the standard curve.
Protocol 2: Ferritin Quantification by Electrochemiluminescence Immunoassay (ECLIA)
This protocol provides a general overview of an automated ECLIA for ferritin measurement, typically performed on platforms like the Roche Cobas series.
Principle: This is a sandwich immunoassay. In the first incubation, the sample is mixed with a biotinylated monoclonal anti-ferritin antibody and a monoclonal anti-ferritin antibody labeled with a ruthenium complex, forming a sandwich complex.[10][11] In the second incubation, streptavidin-coated microparticles are added, and the complex binds to the solid phase.[2][10] The reaction mixture is then aspirated into a measuring cell where the microparticles are magnetically captured on an electrode. Application of a voltage induces a chemiluminescent emission, which is measured by a photomultiplier.[10]
Automated Procedure (Conceptual):
-
Sample Loading: Load serum or plasma samples, calibrators, and controls onto the automated analyzer.
-
Reagent Incubation: The analyzer automatically pipettes the sample and reagents (biotinylated antibody, ruthenium-labeled antibody) into a reaction vessel for the first incubation.
-
Microparticle Binding: Streptavidin-coated microparticles are added for the second incubation to bind the sandwich complex.
-
Measurement: The reaction mixture is transferred to the measuring cell. Unbound components are washed away, and the chemiluminescent signal is generated and measured.
-
Data Analysis: The analyzer's software calculates the ferritin concentration based on the signal intensity and the calibration curve.
Protocol 3: Ferritin Quantification by Immunoturbidimetric Assay
This protocol describes the principle of a latex-enhanced immunoturbidimetric assay for ferritin.
Principle: Latex particles coated with anti-human ferritin antibodies are agglutinated when mixed with a sample containing ferritin.[12] This agglutination causes an increase in the turbidity of the solution, which is measured as a change in absorbance. The magnitude of the absorbance change is proportional to the ferritin concentration in the sample.[13]
Automated Procedure (Conceptual):
-
Sample and Reagent Mixing: The automated analyzer pipettes a specific volume of the sample and the latex reagent (R1) into a cuvette.
-
Incubation and Measurement 1: After a short incubation, a second reagent (R2, buffer) may be added. The initial absorbance (A1) is read at a specific wavelength (e.g., 540 nm).[12]
-
Incubation and Measurement 2: After a defined period (e.g., 5 minutes), the final absorbance (A2) is read.[12]
-
Calculation: The change in absorbance (A2 - A1) is calculated. The ferritin concentration is determined by comparing this change to a calibration curve generated from standards with known ferritin concentrations.[12]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. Performance and comparability of laboratory methods for measuring ferritin concentrations in human serum or plasma: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Development of an automated immunoturbidimetric ferritin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study on Serum Ferritin Level in Iron Deficiency Anemia [jpatholtm.org]
- 6. researchgate.net [researchgate.net]
- 7. Serum ferritin as a predictive biomarker in COVID-19. A systematic review, meta-analysis and meta-regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. actascientific.com [actascientific.com]
- 11. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 12. vitroscient.com [vitroscient.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for Ferritin-Based Targeted Drug Delivery
A Note on Terminology: The term "ferristene" did not yield relevant results in scientific literature. It is highly probable that the intended subject was ferritin , a well-researched protein nanocage used in targeted drug delivery. This document will proceed under the assumption that "ferritin" was the intended topic.
Introduction to Ferritin as a Nanocarrier
Ferritin is a naturally occurring protein that self-assembles from 24 subunits into a spherical nanocage structure.[1][2] This endogenous protein possesses a hollow inner cavity, approximately 8 nm in diameter, and an outer diameter of about 12 nm.[1][3] Its unique architecture, combined with its biocompatibility, low toxicity, and minimal immunogenicity, makes it an exceptional candidate for a multi-functional nanomedicine platform.[1][2] The ferritin nanocage can encapsulate a variety of therapeutic and imaging agents within its core, while its outer surface can be modified for targeted delivery to specific cells or tissues.[1][4]
One of the key advantages of ferritin is its intrinsic ability to target tumors.[1] The heavy chain of human ferritin specifically binds to transferrin receptor 1 (TfR1), which is often overexpressed on the surface of cancer cells and the blood-brain barrier.[1][5] This interaction facilitates the cellular uptake of ferritin-based nanocarriers, enabling targeted drug delivery.
Key Applications in Targeted Drug Delivery
Ferritin-based nanocarriers have been successfully employed to deliver a wide range of therapeutic agents, including:
-
Chemotherapeutic Drugs: Small molecule drugs such as doxorubicin, cisplatin, and paclitaxel have been encapsulated within ferritin to improve their therapeutic index and reduce systemic toxicity.[5][6][7]
-
Biomacromolecules: Ferritin can be used to deliver nucleic acids like siRNA and miRNA for gene therapy applications.[6][8]
-
Imaging Agents: The ferritin cavity can house contrast agents for magnetic resonance imaging (MRI) and fluorescent dyes for optical imaging, enabling cancer diagnosis and theranostics.[3][4][6]
-
Photosensitizers: For photothermal and photodynamic therapy, photosensitizers can be loaded into ferritin to be specifically delivered to tumor sites.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for ferritin-based drug delivery systems as reported in the literature.
| Property | Reported Values | References |
| Physical Characteristics | ||
| Outer Diameter | ~12 nm | [1][3] |
| Inner Cavity Diameter | ~8 nm | [1][3] |
| Molecular Weight | ~450 kDa | [3] |
| Subunits | 24 (Heavy and Light Chains) | [1][3] |
| Drug Loading | ||
| Cisplatin Loading | ~50 molecules per ferritin particle | [5] |
| Doxorubicin Loading | Up to 73 wt% (with Cu(II) pre-complexation) | [5] |
| Gd-HPDO3A Loading | 8-10 molecules per apoferritin nanocage | [10] |
| Pharmacokinetics | ||
| Drug Release Half-life | ~3 hours (for FITC-AD conjugated to β-cyclodextrin on ferritin surface) | [5] |
| Pulmonary Targeting | 160.9 ± 6.5 % ID/g (for anti-ICAM Ab/FNPs) | [5] |
| In Vitro Efficacy | ||
| IC50 (HFt-MP-PASE-Topo) | 0.005 µM to 0.05 µM in pancreatic cancer cell lines | [11] |
Experimental Protocols
Protocol 1: Drug Loading into Ferritin Nanocages via pH-Dependent Disassembly and Reassembly
This protocol describes a common method for encapsulating small molecule drugs within the ferritin cavity.
Materials:
-
Apoferritin (human heavy-chain or light-chain, recombinant or purified)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
0.1 M HCl
-
0.1 M NaOH
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Stir plate and stir bar
-
pH meter
-
UV-Vis Spectrophotometer
Procedure:
-
Disassembly:
-
Prepare a solution of apoferritin in PBS.
-
Slowly add 0.1 M HCl dropwise while stirring to lower the pH to 2.0. This will cause the ferritin nanocage to disassemble into its subunits.
-
Incubate the solution at room temperature for 30 minutes.
-
-
Drug Incubation:
-
Dissolve the drug in an appropriate solvent and add it to the disassembled ferritin solution.
-
Incubate the mixture for 2-4 hours at room temperature with gentle stirring to allow for the drug to interact with the ferritin subunits.
-
-
Reassembly:
-
Slowly add 0.1 M NaOH dropwise to the solution to raise the pH back to 7.4. This will induce the reassembly of the ferritin subunits into nanocages, encapsulating the drug.
-
Allow the reassembly process to proceed for at least 2 hours at 4°C.
-
-
Purification:
-
Transfer the solution to a dialysis bag and dialyze against PBS (pH 7.4) for 24-48 hours with several buffer changes to remove any unloaded drug.
-
-
Characterization:
-
Determine the concentration of the encapsulated drug using UV-Vis spectrophotometry by measuring the absorbance at the drug's characteristic wavelength.
-
Calculate the drug loading efficiency and loading capacity.
-
Characterize the size and morphology of the drug-loaded ferritin nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method to assess the release kinetics of a drug from ferritin nanocarriers.
Materials:
-
Drug-loaded ferritin nanoparticles
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate buffer at pH 5.5 to simulate endosomal conditions)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Incubator/shaker
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Place a known concentration of the drug-loaded ferritin nanoparticles into a dialysis bag.
-
Immerse the dialysis bag in a known volume of the release buffer (e.g., pH 7.4 or pH 5.5).
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer from outside the dialysis bag.
-
Replenish the withdrawn volume with fresh release buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Signaling Pathway: Ferritin Uptake via Transferrin Receptor 1 (TfR1)
Caption: TfR1-mediated endocytosis of ferritin nanocarriers.
Experimental Workflow: Synthesis and Characterization of Drug-Loaded Ferritin
Caption: Workflow for preparing drug-loaded ferritin.
Logical Relationship: Advantages of Ferritin as a Drug Carrier
Caption: Key advantages of ferritin in drug delivery.
References
- 1. Ferritin-based nanomedicine for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. Ferritin-based drug delivery systems: hybrid nanocarriers for vascular immunotargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cargo loading within ferritin nanocages in preparation for tumor-targeted delivery | Springer Nature Experiments [experiments.springernature.com]
- 8. Ferritin Nanoparticles Drug Delivery System Targeted Modification Services - CD Formulation [formulationbio.com]
- 9. air.unimi.it [air.unimi.it]
- 10. Ferritins as Nanoplatforms for Imaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Quantification of Ferrostene using High-Performance Liquid Chromatography (HPLC)
Introduction
Ferrostene, a ferrocene-containing compound, holds significant interest in pharmaceutical research due to its potential therapeutic activities. Accurate quantification of Ferrostene in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and robust method for the determination of Ferrostene. This document provides a detailed protocol for the quantification of Ferrostene using a reversed-phase HPLC method with UV detection, based on established methodologies for similar ferrocene derivatives.
Principle of the Method
This method utilizes reversed-phase HPLC to separate Ferrostene from endogenous components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. Detection is performed using a UV-Vis detector at a wavelength where Ferrostene exhibits maximum absorbance. Quantification is based on the peak area of Ferrostene relative to a calibration curve prepared with known concentrations of a Ferrostene standard.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPLC method for Ferrostene quantification.
| Parameter | Value |
| Chromatographic Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (96:4, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (Room Temperature) |
| Retention Time | Compound-specific, to be determined |
| Linearity Range | To be determined (e.g., 0.1 - 10.0 µg/mL) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Experimental Protocols
1. Materials and Reagents
-
Ferrostene reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS), e.g., another stable ferrocene derivative not present in the sample
-
Biological matrix (e.g., plasma, serum) or pharmaceutical formulation
-
0.22 µm syringe filters
2. Instrument and Equipment
-
HPLC system with a UV-Vis detector
-
C18 analytical column (250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Micropipettes
3. Preparation of Solutions
-
Mobile Phase (Methanol:Water, 96:4 v/v): Carefully measure 960 mL of HPLC-grade methanol and 40 mL of HPLC-grade water. Mix thoroughly and degas before use.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ferrostene reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1.0 mg/mL.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol at a concentration of 1 mg/mL. A suitable working concentration for the IS should be determined during method development.
4. Sample Preparation (from Plasma)
-
Thaw frozen plasma samples to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add a specific volume of the IS working solution.
-
Add 600 µL of acetonitrile or methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample or standard solution into the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of Ferrostene and the internal standard.
-
Record the chromatograms and integrate the peak areas for Ferrostene and the internal standard.
6. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Ferrostene to the peak area of the internal standard against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
Calculate the concentration of Ferrostene in the unknown samples using the regression equation from the calibration curve.
Visualizations
Experimental Workflow for Ferrostene Quantification
Caption: Workflow for Ferrostene quantification by HPLC.
Ferroptosis Signaling Pathway
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2] Many iron-containing compounds are studied for their potential to induce or inhibit this pathway.
Caption: Key regulators and events in the ferroptosis pathway.
References
- 1. CN103743839A - HPLC (High Performance Liquid Chromatography) method for measuring n-octyl ferrocene and impurity content - Google Patents [patents.google.com]
- 2. Ferroptosis regulates key signaling pathways in gastrointestinal tumors: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step guide to ferristene synthesis
An Application Note and Protocol for the Synthesis of Ferristene Analogue Particles
For Research Use Only. Not for human or diagnostic use.
Introduction
This compound (USAN), also known as Abdoscan®, is a superparamagnetic oral contrast agent designed for gastrointestinal magnetic resonance imaging (MRI).[1] Although it is no longer commercially available, its composition provides a valuable model for the development of nanoparticle-based diagnostic agents.[1] this compound consists of superparamagnetic iron oxide (SPIO) crystals bound to cross-linked poly(ammonium styrenesulfonate) spheres, with a particle diameter of approximately 300 nm.[2] The core structure is composed of Fe²⁺/Fe³⁺ iron oxides, which provide a strong T2* negative contrast effect.[1]
This document provides a detailed, three-stage protocol for the laboratory-scale synthesis of a this compound analogue. The synthesis involves:
-
Preparation of cross-linked polystyrene microspheres via dispersion polymerization.
-
Sulfonation of the microspheres to create a negatively charged surface.
-
Synthesis of SPIO nanoparticles (SPIONs) via co-precipitation and their subsequent coating onto the sulfonated microspheres.
Overall Synthesis Workflow
The synthesis is a sequential, multi-step process beginning with the polymer core and culminating in the final magnetic nanoparticle.
References
Application Notes and Protocols for Ferritin in CRISPR-Cas9 Systems
Introduction
Recent advancements in CRISPR-Cas9 technology have enabled precise genome editing with wide-ranging applications in biomedical research and therapeutics. While the term "ferristene" does not correspond to a known entity in the context of CRISPR-Cas9 systems, extensive research has been conducted on the application of ferritin , an iron-storage protein, in conjunction with CRISPR-Cas9. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of CRISPR-Cas9 to modulate ferritin expression for various applications, including cell tracking and studying iron metabolism.
Ferritin plays a crucial role in iron homeostasis by sequestering and storing iron in a non-toxic form. The CRISPR-Cas9 system has been utilized to engineer cells to overexpress ferritin, thereby enhancing their iron-loading capacity. This has significant implications for non-invasive cell tracking using magnetic resonance imaging (MRI). Additionally, CRISPR-Cas9-based screens are being employed to investigate the role of genes involved in iron metabolism and ferroptosis, an iron-dependent form of programmed cell death.
These notes will cover the principles, experimental workflows, and specific protocols for leveraging the CRISPR-Cas9 system to modulate ferritin expression and study iron-dependent cellular processes.
Section 1: Overexpression of Ferritin using CRISPR-Cas9 for MRI Cell Tracking
Application: To genetically modify cells to stably overexpress ferritin, enabling their visualization by MRI in vivo. This is particularly useful for tracking the fate of transplanted stem cells or immune cells in preclinical models.
Principle: The CRISPR-Cas9 system can be used to insert the gene encoding ferritin (both heavy and light chains) into a "safe harbor" locus within the genome, such as the AAVS1 site in human cells. This ensures stable and robust expression of the ferritin transgene without disrupting endogenous gene function. The overexpressed ferritin increases the intracellular iron concentration, which in turn alters the magnetic properties of the cells, making them visible on T1-weighted MRI scans.
Experimental Workflow:
Caption: Workflow for generating and validating ferritin-overexpressing cells using CRISPR-Cas9 for MRI tracking.
Quantitative Data Summary:
| Cell Type | Transfection Method | Editing Strategy | Outcome | Reference |
| Human Embryonic Stem Cells (hESCs) | Non-viral CRISPR/Cas9 system | Ferritin transgene insertion at AAVS1 locus | Stable ferritin overexpression confirmed by Western blot and immunofluorescence. Increased cellular iron uptake.[1] | [1] |
| Human Neural Progenitor Cells (hNPCs) | Nucleofector technology | Ferritin light and heavy chain integration into AAVS1 locus via HDR | Successful gene integration confirmed by PCR. Significantly higher ferritin protein levels.[2] | [2] |
| Human Induced Pluripotent Stem Cells (hiPSCs) | CRISPR activation system (dCas9-VP64) | Activation of endogenous ferritin heavy chain gene | Increased mRNA and protein expression of ferritin heavy chain. | [3] |
Protocol: Generation of Ferritin-Overexpressing Human Neural Progenitor Cells (hNPCs) via CRISPR-Cas9-mediated Homology-Directed Repair (HDR) [2]
Materials:
-
Human Neural Progenitor Cells (hNPCs)
-
Plasmids:
-
Cas9 expression plasmid
-
sgRNA expression plasmid targeting the AAVS1 "safe harbor" locus
-
Donor plasmid containing the ferritin light and heavy chain (FTL/FTH1) genes, flanked by homology arms for the AAVS1 locus, and a selection marker (e.g., EGFP).
-
-
Nucleofector™ device and solutions (Lonza)
-
Cell culture reagents for hNPCs
-
PCR reagents and primers for verification
-
Antibodies for Western blot and immunofluorescence (anti-ferritin, anti-Nestin)
-
DAPI or Hoechst for nuclear staining
Methodology:
-
Cell Culture: Culture hNPCs under standard conditions.
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmids for transfection.
-
Transfection:
-
Harvest hNPCs and resuspend the required number of cells in the appropriate Nucleofector™ solution.
-
Mix the cells with the Cas9, sgRNA, and donor plasmids.
-
Transfer the cell-plasmid mixture to a Nucleofector™ cuvette and electroporate using a pre-optimized program.
-
Immediately after nucleofection, transfer the cells to pre-warmed culture medium.
-
-
Selection and Clonal Expansion:
-
If the donor plasmid contains a selection marker, apply the appropriate selection pressure (e.g., antibiotic selection or fluorescence-activated cell sorting for EGFP).
-
Isolate and expand single-cell clones.
-
-
Verification of Gene Integration:
-
Genomic DNA PCR: Extract genomic DNA from expanded clones. Perform PCR using primers that span the integration junction to confirm the correct insertion of the ferritin transgene into the AAVS1 locus.[2]
-
DNA Sequencing: Sequence the PCR products to confirm the precise integration and sequence of the transgene.
-
-
Confirmation of Ferritin Overexpression:
-
Immunofluorescence: Fix the cells and perform immunocytochemistry using an anti-ferritin antibody to visualize ferritin expression. Co-stain with a cell-type-specific marker (e.g., Nestin for hNPCs) and a nuclear counterstain.[2]
-
Western Blot: Prepare cell lysates and perform Western blotting with an anti-ferritin antibody to quantify the increase in ferritin protein levels compared to wild-type cells.[2]
-
Section 2: CRISPR-Cas9 Screens for Identifying Regulators of Ferroptosis
Application: To perform genome-wide or targeted CRISPR-Cas9 knockout screens to identify genes that regulate ferroptosis, an iron-dependent form of cell death. This can uncover novel therapeutic targets for diseases where ferroptosis plays a role, such as cancer.
Principle: CRISPR-Cas9 libraries containing sgRNAs targeting thousands of genes are introduced into a cell population. The cells are then treated with a ferroptosis-inducing agent. Genes whose knockout leads to either resistance or sensitization to the inducer can be identified by deep sequencing of the sgRNA population in the surviving cells.
Experimental Workflow:
Caption: Workflow for a CRISPR-Cas9 knockout screen to identify regulators of ferroptosis.
Protocol: CRISPR-Cas9 Knockout Screen for Ferroptosis Regulators [4][5]
Materials:
-
Cas9-expressing cell line (e.g., A375 human melanoma cells)[6]
-
GeCKO (Genome-scale CRISPR Knockout) library or a more targeted library (e.g., metabolic gene library)
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
Ferroptosis inducers (e.g., RSL-3, erastin)
-
Reagents for genomic DNA extraction, PCR, and next-generation sequencing
Methodology:
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the CRISPR library plasmids and lentiviral packaging plasmids.
-
Harvest the lentivirus-containing supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Library Transduction:
-
Transduce the Cas9-expressing target cells with the lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive only one sgRNA.
-
Select transduced cells with puromycin.
-
-
Ferroptosis Induction:
-
Expand the library-transduced cells.
-
Split the cells into a control group (untreated) and a treatment group.
-
Treat the treatment group with a pre-determined concentration of a ferroptosis inducer for a specific duration.
-
-
Sample Collection and Sequencing:
-
Harvest the surviving cells from both the control and treatment groups.
-
Extract genomic DNA from each sample.
-
Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.
-
Perform high-throughput sequencing of the PCR amplicons.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the representation of each sgRNA in each sample.
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched (confer resistance) or depleted (confer sensitivity) in the treatment group compared to the control group.[4]
-
Validate candidate genes from the screen through individual knockout experiments.
-
Section 3: The Role of DNA Repair Pathways in CRISPR-Cas9 Editing
Principle: The outcome of CRISPR-Cas9 gene editing is determined by the cellular DNA repair mechanisms that are engaged to fix the Cas9-induced double-strand break (DSB). The two main pathways are Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).[7][8]
-
Non-Homologous End Joining (NHEJ): This is the predominant repair pathway in most cells. It directly ligates the broken DNA ends, often resulting in small insertions or deletions (indels).[8][9] This is useful for gene knockout.
-
Homology-Directed Repair (HDR): This pathway uses a homologous DNA template to precisely repair the break.[10][11] By providing an exogenous donor template, HDR can be exploited to introduce specific nucleotide changes or insert new genetic sequences (like the ferritin gene).[11] HDR is most active in the S and G2 phases of the cell cycle.[12]
Caption: DNA repair pathways following a CRISPR-Cas9 induced double-strand break.
The integration of CRISPR-Cas9 technology with the study of ferritin and iron metabolism has opened up new avenues for research and therapeutic development. The protocols and application notes provided here offer a framework for utilizing CRISPR-Cas9 to engineer ferritin overexpression for advanced cell imaging and to dissect the complex genetic networks governing ferroptosis. As our understanding of these processes deepens, these powerful molecular tools will continue to be instrumental in advancing the fields of cell therapy, oncology, and metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to death pathway induction as a potential targeted therapy in CRISPR/Cas-9 knock-out colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 10. Homology-directed Fanconi anemia pathway cross-link repair is dependent on DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Storage and Handling of Ferrocene
Disclaimer: Information regarding the specific compound "ferristene" is limited in publicly available scientific literature. It is identified as a superparamagnetic iron oxide-based MRI contrast agent.[1][2][3] Due to the scarcity of detailed handling and storage protocols for "this compound," this document provides comprehensive best practices for ferrocene , a well-characterized and widely used organoiron compound.[4] These guidelines are intended for researchers, scientists, and drug development professionals and are likely applicable to many ferrocene derivatives and other organometallic iron compounds.
Introduction to Ferrocene
Ferrocene, with the chemical formula Fe(C₅H₅)₂, is an organometallic compound composed of two cyclopentadienyl rings bound to a central iron atom in a "sandwich" structure.[4] It is an orange, crystalline solid with a camphor-like odor.[4][5] Ferrocene is notable for its stability under various conditions; it is not reactive with air, water, or strong bases and can withstand temperatures up to 400 °C without decomposing.[4] This stability, along with its unique electrochemical properties, makes it a valuable compound in various research and development applications, including catalysis, materials science, and as a structural motif in medicinal chemistry.[6][7][8][9]
Safety and Handling Precautions
Proper handling of ferrocene is crucial to ensure laboratory safety and maintain the integrity of the compound. Ferrocene is a flammable solid and can be harmful if swallowed.[10][11][12]
2.1 Personal Protective Equipment (PPE)
When handling ferrocene powder or solutions, the following PPE should be worn:
-
Gloves: Use proper glove removal technique to avoid skin contact.[10]
-
Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.[10][12]
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[10]
2.2 Engineering Controls
-
Fume Hood: All handling of solid ferrocene and preparation of its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of dust and vapors.[10][11]
-
Static Electricity: Take measures to prevent the buildup of electrostatic charge, as ferrocene dust can form explosive mixtures with air.[11][13] Use grounding and bonding for containers and receiving equipment.[5][12][14]
2.3 Spill and Waste Disposal
In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[10][11] The spill area should then be cleaned with a damp paper towel.[5] Dispose of ferrocene waste in accordance with local, state, and federal regulations.[11]
Storage and Stability
Proper storage is essential to maintain the quality and shelf life of ferrocene.
3.1 Storage Conditions
Ferrocene should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[5][15] Keep the container tightly closed to prevent sublimation and contamination.[11]
| Parameter | Recommended Condition |
| Temperature | Cool, dry place.[5] For stock solutions, -20°C for short-term (1 month) and -80°C for long-term (6 months) storage is recommended.[7] |
| Light | Protect from light, especially for solutions.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term stability of solutions.[7] |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases.[12] |
3.2 Stability
Ferrocene is a remarkably stable compound.[4] It is stable in air and water.[4] However, prolonged exposure to air may lead to gradual decomposition.[5] Ferrocene can undergo oxidation to the blue ferrocenium ion in the presence of strong oxidizing agents or under electrochemical conditions.[4]
Experimental Protocols
4.1 Preparation of a Standard Ferrocene Solution
This protocol describes the preparation of a 10 mM stock solution of ferrocene in an organic solvent.
Materials:
-
Ferrocene
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or dimethyl sulfoxide)
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a fume hood, weigh the required amount of ferrocene using an analytical balance. For a 10 mL of 10 mM solution, 18.6 mg of ferrocene is needed.
-
Transfer the weighed ferrocene to a 10 mL volumetric flask.
-
Add a small amount of the anhydrous solvent to the flask to dissolve the ferrocene.
-
Once dissolved, fill the flask to the 10 mL mark with the solvent.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
For long-term storage, purge the headspace of the flask with an inert gas before sealing.
-
Store the solution in a tightly sealed container, protected from light, at -20°C or -80°C.[7]
4.2 Protocol for Sublimation Purification of Ferrocene
Sublimation is an effective method for purifying ferrocene.[16]
Materials:
-
Crude ferrocene
-
Sublimation apparatus (or two Petri dishes)
-
Hot plate
-
Ice
Procedure:
-
Place the crude ferrocene in the bottom of the sublimation apparatus (or the bottom Petri dish).
-
Assemble the apparatus, placing the cold finger (or the top Petri dish with ice on it) above the sample.
-
Gently heat the apparatus on a hot plate. Ferrocene will sublime and deposit as pure crystals on the cold surface. Do not heat above 100°C.[17]
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully collect the purified ferrocene crystals from the cold surface.
Diagrams
Caption: General workflow for safely handling solid ferrocene and preparing solutions.
Caption: Decision tree for determining the appropriate storage conditions for ferrocene.
References
- 1. This compound | 155773-56-1 | Benchchem [benchchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound CAS#: 155773-56-1 [m.chemicalbook.com]
- 4. Ferrocene - Wikipedia [en.wikipedia.org]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. Mechanistic insights of cycling stability of ferrocene catholytes in aqueous redox flow batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. azom.com [azom.com]
- 9. benchchem.com [benchchem.com]
- 10. gustavus.edu [gustavus.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 13. chemos.de [chemos.de]
- 14. lobachemie.com [lobachemie.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 17. web.mit.edu [web.mit.edu]
Troubleshooting & Optimization
troubleshooting ferristene synthesis yield issues
Welcome to the technical support center for Ferristene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, a novel therapeutic agent. Our guides are presented in a question-and-answer format to directly address specific challenges you may face.
Fictional this compound Synthesis Pathway Overview
The synthesis of this compound is a multi-step process, and yield issues can arise at any stage. Understanding the overall pathway is crucial for effective troubleshooting.
Troubleshooting Guides & FAQs
Step 1: Suzuki Coupling
Question: Why is the yield of my Suzuki coupling reaction for "Intermediate-1" consistently low?
Answer: Low yields in Suzuki coupling are a common issue and can often be attributed to several factors.[1][2] A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[2]
Troubleshooting Workflow:
Common Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degraded Boronic Acid | Boronic acids can undergo protodeboronation.[1][3] Use fresh or recrystallized boronic acid. Consider more stable derivatives like pinacol esters.[1] |
| Catalyst Inactivity | The Pd(0) catalyst can be oxidized by air.[1] Ensure thorough degassing of the reaction mixture.[1] Phosphine ligands are also susceptible to oxidation.[2] Use fresh ligands and maintain an inert atmosphere.[4] |
| Suboptimal Base | The choice and strength of the base are crucial for activating the boronic acid.[3] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2][3] Typically 1.5-3.0 equivalents are required.[1] |
| Inappropriate Solvent | The solvent system can impact yield. For many substrates, aqueous mixtures with solvents like DMF or dioxane are effective.[2][3] |
| Side Reactions | Homocoupling of the boronic acid or dehalogenation of the aryl halide can reduce yield.[1][3] Adjusting the base, catalyst, and ligand can minimize these side reactions. |
Step 2: Nitration
Question: My nitration of "Intermediate-1" results in a low yield of the desired "Nitro-Intermediate-1" and multiple byproducts. What's going wrong?
Answer: Nitration reactions are highly exothermic and can be sensitive to reaction conditions, leading to the formation of multiple products or degradation.[5][6]
Key Factors for Successful Nitration:
-
Temperature Control: This is the most critical factor.[6] Elevated temperatures can lead to polynitration and the formation of byproducts.[6] For activated substrates, temperatures between -10°C and 5°C are often required.[6]
-
Nitrating Agent: The standard agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the active nitronium ion (NO₂⁺).[7][8] The freshness and concentration of the acids are important.[6]
-
Rate of Addition: The nitrating agent should be added slowly and dropwise to control the reaction exotherm and prevent localized temperature spikes.[6]
Troubleshooting Common Nitration Issues:
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Reaction temperature is too low.[6] | Cautiously increase the temperature in small increments while monitoring the reaction.[6] |
| Insufficiently strong nitrating agent. | Use fresh, concentrated acids.[6] For deactivated substrates, consider using fuming sulfuric acid (oleum).[6] | |
| Formation of Multiple Products | Reaction temperature is too high.[5] | Maintain a low reaction temperature (e.g., 0-10°C) to favor mononitration.[5] |
| Reaction time is too long. | Monitor the reaction closely by TLC and quench it once the desired product is the major component.[5] | |
| Charring or Tar Formation | Excessively high reaction temperature.[5] | Immediately lower the temperature. Ensure slow, controlled addition of the nitrating agent.[5][6] |
Step 3: Nitro Group Reduction
Question: The reduction of "Nitro-Intermediate-1" to "Amino-Intermediate-1" is incomplete. How can I improve the conversion?
Answer: Incomplete reduction of a nitro group can be due to catalyst deactivation, suboptimal reaction conditions, or issues with the hydrogen source.[9] Catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst is a common and effective method.[10]
Troubleshooting Incomplete Nitro Reduction:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. benchchem.com [benchchem.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Improving Compound Solubility for Experiments
Important Note: Our initial search for "Ferristene" did not yield any matching results in scientific databases. This suggests that "this compound" may be a novel or proprietary compound, or potentially a misspelling of another chemical entity. The following guide provides general strategies for improving the solubility of poorly soluble compounds. Please verify the correct name and properties of your compound to apply the most relevant techniques.
Frequently Asked Questions (FAQs)
Q1: My compound is not dissolving in common aqueous buffers. What should be my first step?
A1: The first step is to assess the physicochemical properties of your compound, such as its pKa and logP. This information will help you understand its acidic, basic, or neutral nature and its hydrophobicity, guiding your choice of solubilization strategy. If this information is unavailable, a systematic trial of different solvents and pH conditions is recommended.
Q2: What are the most common organic co-solvents used to improve compound solubility?
A2: Dimethyl sulfoxide (DMSO), ethanol, and methanol are frequently used organic co-solvents. It is crucial to start with a small amount of co-solvent and gradually increase it, as high concentrations can sometimes be toxic to cells or interfere with experimental assays.
Q3: How does pH adjustment help in solubilizing a compound?
A3: The solubility of ionizable compounds is highly dependent on the pH of the solution. For acidic compounds, increasing the pH above their pKa will lead to deprotonation and increased solubility. Conversely, for basic compounds, decreasing the pH below their pKa will result in protonation and enhanced solubility.
Troubleshooting Guide: Common Solubility Issues
This guide addresses frequent challenges encountered when preparing stock solutions and working concentrations of poorly soluble compounds for in vitro experiments.
Issue 1: Compound crashes out of solution when diluted in aqueous media.
This is a common problem when a compound is dissolved in a high concentration of an organic solvent (like DMSO) and then diluted into an aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Compound is insoluble in both aqueous and common organic solvents.
For highly insoluble compounds, more advanced formulation strategies may be necessary.
Recommended Approaches:
-
Use of Excipients: Surfactants (e.g., Tween® 80, Cremophor® EL) or cyclodextrins (e.g., HP-β-CD) can encapsulate hydrophobic compounds, increasing their aqueous solubility.
-
pH Modification: As detailed in the FAQs, adjusting the pH can significantly improve the solubility of ionizable compounds.
-
Amorphous Solid Dispersions: For drug development applications, creating an amorphous solid dispersion can enhance the dissolution rate and apparent solubility.
Experimental Protocols
Protocol 1: Screening for Optimal Solvent
This protocol outlines a method to systematically test the solubility of a compound in various solvents.
Methodology:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into several vials.
-
Add a measured volume (e.g., 100 µL) of a test solvent to each vial. Test solvents should include water, PBS, ethanol, methanol, and DMSO.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound does not dissolve, incrementally add more solvent and vortex until dissolution is achieved or the maximum desired volume is reached.
-
Calculate the approximate solubility in each solvent (in mg/mL or mM).
Data Presentation:
| Solvent | Volume Added (µL) | Compound Dissolved? | Approximate Solubility (mg/mL) |
| Water | 1000 | No | < 1 |
| PBS (pH 7.4) | 1000 | No | < 1 |
| Ethanol | 200 | Yes | 5 |
| DMSO | 50 | Yes | 20 |
Protocol 2: pH-Dependent Solubility Assay
This protocol helps determine the solubility of an ionizable compound at different pH values.
Methodology:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of the compound to a fixed volume of each buffer.
-
Shake the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Data Presentation:
| pH | Compound Concentration in Supernatant (µg/mL) |
| 2.0 | 150.2 |
| 4.0 | 85.7 |
| 6.0 | 20.1 |
| 7.4 | 5.3 |
| 8.0 | 7.8 |
| 10.0 | 95.4 |
Signaling Pathway Considerations
If your compound is an inhibitor or activator of a specific signaling pathway, its solubility can impact its efficacy in cell-based assays.
Caption: Generic signaling pathway for a cell-based assay.
Technical Support Center: Optimizing Ferristene for Cell Viability Assays
Welcome to the technical support center for Ferristene, a novel inducer of ferroptosis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful and reproducible cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small molecule designed to induce ferroptosis, a form of regulated, iron-dependent cell death characterized by the accumulation of lipid peroxides.[1][2][3] Its primary mechanism involves the inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for repairing lipid peroxides.[4][5] By inactivating GPX4, this compound leads to an uncontrolled buildup of lipid reactive oxygen species (ROS), ultimately causing cell membrane damage and death.[4][6][7]
Q2: How do I determine the optimal starting concentration for this compound in my cell line?
A2: The optimal concentration of this compound is highly cell-line dependent. We recommend starting with a broad dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A 10-point, two-fold serial dilution is a robust approach to identify the working range.[8][9] For initial experiments, you can use the concentrations of other well-known ferroptosis inducers as a guide.[10][11]
Data Presentation: Suggested Starting Concentrations for Dose-Response Experiments
| Cell Type Example | Suggested Starting Range (µM) | Notes |
| Fibrosarcoma (e.g., HT-1080) | 0.1 - 10 µM | HT-1080 is a standard model and is generally sensitive to ferroptosis inducers.[8][10] |
| Colon Cancer (e.g., MC38) | 0.05 - 5 µM | Some colon cancer lines are highly sensitive.[11] |
| Hepatoma (e.g., Hepa1-6) | 0.1 - 20 µM | Sensitivity can vary; a wider range is recommended initially.[11] |
| Melanoma (e.g., B16) | 1 - 50 µM | Certain melanoma cell lines can exhibit resistance to ferroptosis.[11] |
Q3: How can I confirm that this compound is inducing ferroptosis and not another form of cell death like apoptosis?
A3: To confirm the mechanism of cell death, you should perform co-treatment experiments with specific inhibitors.[12] Pre-treating cells with a ferroptosis inhibitor, such as Ferrostatin-1 (Fer-1) or Liproxstatin-1, should rescue the cell viability in the presence of this compound.[10][12] Conversely, an apoptosis inhibitor, like the pan-caspase inhibitor Z-VAD-FMK, should not prevent cell death.[12] Additionally, you can measure key markers of ferroptosis, such as lipid peroxidation, using fluorescent probes like C11-BODIPY 581/591.[1][13][14][15]
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in cell viability results.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps to prevent settling. Every well must have the same number of cells at the start.[16] |
| Edge Effects in Plates | Evaporation in the outer wells of a 96-well plate can concentrate media components and compounds, affecting cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media. |
| Solvent Toxicity | If this compound is dissolved in a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic (typically <0.1%).[12] Always include a vehicle control (media with solvent only) to rule out cytotoxicity from the solvent.[12] |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
Issue 2: No significant cell death observed even at high concentrations of this compound.
| Potential Cause | Recommended Solution |
| Cell Line Resistance | Your cell line may be inherently resistant to ferroptosis. This could be due to high expression of antioxidant pathways (e.g., Nrf2) or low levels of polyunsaturated fatty acids (PUFAs).[5][6] Consider testing a different cell line known to be sensitive to ferroptosis (e.g., HT-1080). |
| Incorrect Incubation Time | Ferroptosis can be a slow process. The optimal treatment duration should be determined experimentally, with typical time points ranging from 24 to 72 hours.[8][10] |
| Assay Interference | The chosen viability assay may not be suitable. For example, assays relying on metabolic activity (like MTT) can sometimes be confounded by metabolic changes that do not reflect cell death.[17] Cross-validate your results with a different method, such as a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or by direct cell counting.[2] |
Issue 3: Negative control (untreated cells) shows low viability.
| Potential Cause | Recommended Solution |
| Contamination | Visually inspect the culture for signs of bacterial or yeast contamination under a microscope. Discard contaminated cultures and reagents. Always use sterile techniques. |
| Suboptimal Culture Conditions | Ensure the incubator has the correct temperature (37°C) and CO2 levels (typically 5%). Use fresh, pre-warmed media and check that the cell seeding density is not too high or too low. |
| Poor Cell Health | Do not use cells from a culture that is overgrown or has been in culture for too many passages. Start experiments with healthy, log-phase cells. |
Visual Guides and Pathways
Signaling Pathway
Caption: The signaling pathway of this compound-induced ferroptosis.
Experimental Workflow
Caption: A typical experimental workflow for determining IC50.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low viability results.
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol is adapted for measuring cell viability after treatment with this compound.[17][18]
Materials:
-
96-well flat-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[18]
Procedure:
-
Cell Seeding: Harvest and count cells, then resuspend them in complete medium to the desired concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate. Seeding density should be optimized for each cell line to ensure they are in a logarithmic growth phase at the end of the experiment (typically 3,000-5,000 cells/well).[16]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for untreated (medium only) and vehicle controls.
-
Treatment Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[17][18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[18][19]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Detection of Lipid Peroxidation using C11-BODIPY 581/591
This protocol allows for the specific detection of lipid peroxidation, a key hallmark of ferroptosis.[1][15]
Materials:
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells on an appropriate vessel (e.g., glass-bottom dish for microscopy or 6-well plate for flow cytometry). Treat with this compound and controls for the desired time.
-
Dye Loading: At the end of the treatment period, remove the culture medium and wash the cells twice with pre-warmed HBSS.[13]
-
Incubation with Probe: Incubate the cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media or HBSS for 30 minutes at 37°C, protected from light.[13]
-
Wash: Wash the cells twice with HBSS to remove any excess probe.[13]
-
Imaging/Analysis:
-
Fluorescence Microscopy: Immediately image the cells. The unoxidized probe fluoresces in the red channel (~590 nm emission), while the oxidized probe shifts to the green channel (~510 nm emission). An increase in the green/red fluorescence ratio indicates lipid peroxidation.[14]
-
Flow Cytometry: Detach the cells (if adherent) using a gentle dissociation reagent like Accutase. Resuspend the cells in PBS and analyze them on a flow cytometer, measuring the fluorescence intensity in both the FITC (for oxidized probe) and PE or Texas Red (for reduced probe) channels.[14][20] The shift in fluorescence from red to green is quantified to measure lipid peroxidation.
-
References
- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis, a new form of cell death: mechanisms, biology and role in gynecological malignant tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Regulation of ferroptosis by PI3K/Akt signaling pathway: a promising therapeutic axis in cancer [frontiersin.org]
- 6. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antbioinc.com [antbioinc.com]
- 8. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ferroptosis Inducer Improves the Efficacy of Oncolytic Virus-Mediated Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 14. abpbio.com [abpbio.com]
- 15. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
- 17. 4.3. Cell Viability Assay [bio-protocol.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
common pitfalls in ferristene experimental design
Technical Support Center: Ferristene
Introduction
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the experimental use of this compound. This compound is a potent and selective small molecule inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway. This document aims to help you overcome common pitfalls in experimental design and execution.
Frequently Asked Questions (FAQs) - General Handling and Storage
Q1: How should I store this compound?
A1: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. Once reconstituted, aliquot the solution and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Q2: How do I dissolve this compound for in vitro and in vivo experiments?
A2: For in vitro experiments, reconstitute this compound in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For cell-based assays, further dilute the DMSO stock solution in cell culture media to the desired final concentration.[1] Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity. For in vivo experiments, the optimal solvent will depend on the animal model and route of administration. A common formulation is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.
Troubleshooting Guide - In Vitro Assays
Problem 1: I am not seeing the expected decrease in cell viability with this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity | Confirm that your chosen cell line is sensitive to MEK inhibition. Cell lines with mutations upstream of MEK (e.g., KRAS, BRAF) are generally more sensitive. Test a panel of cell lines with known sensitivities.[2] |
| Incorrect Dosing | Perform a dose-response experiment to determine the IC50 value for your specific cell line.[3][4] Ensure the concentrations used are appropriate. |
| Compound Degradation | Ensure proper storage and handling of this compound. Avoid repeated freeze-thaw cycles of the stock solution. |
| Experimental Variability | Standardize your protocol, including cell seeding density, treatment duration, and passage number.[2][5] |
Problem 2: I am observing significant cell death even at very low concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | While this compound is designed to be selective, off-target effects can occur at high concentrations.[3][6][7] Perform a broad kinase screen to identify potential off-target kinases.[6] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control. |
| Cell Culture Conditions | Changes in media components, serum batches, or undetected contamination can affect cell health.[2][8][9] Regularly test for mycoplasma contamination.[2] |
Problem 3: My Western blot results do not show a decrease in phosphorylated ERK (p-ERK) after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient Target Engagement | The inhibitor may not be reaching its target at a sufficient concentration due to poor cell permeability or rapid degradation.[2] |
| Suboptimal Antibody Performance | Ensure the primary antibodies for phosphorylated proteins are specific and used at the optimal dilution.[2] |
| Sample Preparation Issues | It is crucial to use phosphatase and protease inhibitors during lysate preparation to preserve the phosphorylation status of proteins.[2] |
| Timing of Analysis | The inhibition of p-ERK may be transient. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for p-ERK Inhibition
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Quantitative Data
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 5 |
| HCT116 | Colorectal Cancer | KRAS G13D | 12 |
| Panc-1 | Pancreatic Cancer | KRAS G12D | 25 |
| MCF-7 | Breast Cancer | PIK3CA E545K | >1000 |
| HeLa | Cervical Cancer | Wild-type RAS/RAF | 850 |
Signaling Pathways and Workflows
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Troubleshooting workflow for unexpected cell viability assay results.
References
- 1. sptlabtech.com [sptlabtech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Ferristene Aqueous Stability
This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of the hypothetical compound Ferristene in aqueous solutions. Researchers, scientists, and drug development professionals can use this information to mitigate common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems you might encounter while working with this compound solutions.
Issue 1: Color change in the this compound solution (e.g., from colorless to yellow/brown).
-
Question: Why is my this compound solution changing color?
-
Possible Cause: This is often an indication of oxidation. If this compound contains iron in the +2 oxidation state (Fe(II)), it can be oxidized to the +3 state (Fe(III)) by dissolved oxygen in the aqueous solution. Fe(III)-hydroxide complexes are typically yellow or brown.
-
Solutions:
-
Deoxygenate Solvent: Before dissolving the this compound, sparge your aqueous solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Add Antioxidants: Consider adding an antioxidant, such as ascorbic acid, to the formulation. Ascorbic acid can help maintain iron in its reduced Fe(II) state.
-
Control Headspace: Store solutions in vials with minimal headspace, or purge the headspace with an inert gas before sealing to minimize contact with oxygen.
-
Issue 2: Precipitate or cloudiness forming in the this compound solution.
-
Question: My this compound solution has become cloudy and a precipitate has formed. What is happening?
-
Possible Cause: Precipitation can occur due to several factors:
-
pH-dependent Solubility: The solubility of this compound or its degradation products may be highly dependent on the pH of the solution.
-
Hydrolysis: Iron-containing compounds can hydrolyze in water to form insoluble iron hydroxides (e.g., Fe(OH)₃), especially at neutral or alkaline pH.
-
Exceeding Solubility Limit: The concentration of this compound may be too high for the chosen solvent system.
-
-
Solutions:
-
Adjust pH: The primary solution is to maintain an acidic pH (typically below 4) to keep iron species solubilized. Use a suitable buffer system to control the pH.
-
Add Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citrate. These agents bind to iron ions, forming soluble complexes and preventing the formation of insoluble hydroxides.
-
Re-evaluate Concentration: Ensure that the concentration of your solution does not exceed the known solubility limit of this compound in your specific aqueous medium.
-
Issue 3: Loss of biological activity or inconsistent experimental results.
-
Question: Why am I observing a decrease in the activity of my this compound solution over time?
-
Possible Cause: The observed loss of activity is likely due to the chemical degradation of the this compound molecule. Both oxidation and hydrolysis can alter the chemical structure of the compound, rendering it inactive.
-
Solutions:
-
Conduct Stability Studies: Perform a stability study to understand the degradation kinetics of this compound under your experimental conditions (see Experimental Protocols section).
-
Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions immediately before use to minimize degradation.
-
Optimize Storage Conditions: Based on stability data, store stock solutions under optimal conditions (e.g., protected from light, at low temperatures, under an inert atmosphere, at an optimal pH).
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound in water?
-
A1: The most common degradation pathway is oxidation of Fe(II) to Fe(III), followed by hydrolysis and precipitation of iron hydroxides, especially in solutions with a pH above 4.
-
-
Q2: How does pH affect this compound stability?
-
A2: pH is a critical factor. Acidic conditions (pH < 4) generally improve the stability of iron-containing compounds by keeping them in a soluble, non-hydrolyzed state. As the pH increases towards neutral and alkaline, the rate of hydrolysis and precipitation increases significantly.
-
-
Q3: What are the ideal storage conditions for a this compound stock solution?
-
A3: For maximum stability, a this compound stock solution should typically be:
-
Stored at 2-8°C.
-
Protected from light by using amber vials or wrapping containers in foil.
-
Maintained at an acidic pH (e.g., pH 3-4) using a suitable buffer.
-
Deoxygenated or stored under an inert gas (nitrogen or argon).
-
-
-
Q4: Can I freeze my this compound solutions?
-
A4: While freezing can slow down degradation, it may introduce other issues like cryoconcentration, where solutes become concentrated in unfrozen pockets, potentially leading to precipitation. If you need to freeze solutions, perform freeze-thaw stability studies to ensure the compound remains stable and soluble upon thawing.
-
Data Presentation
Table 1: Hypothetical Stability of this compound (1 mg/mL) under Various Conditions after 24 hours.
| Condition ID | Temperature (°C) | pH | Atmosphere | Additive | % this compound Remaining | Observations |
| A | 25 | 7.0 | Air | None | 45% | Yellow color, precipitate |
| B | 25 | 3.5 | Air | None | 85% | Clear, colorless solution |
| C | 4 | 7.0 | Air | None | 65% | Slight yellowing |
| D | 4 | 3.5 | Air | None | 98% | Clear, colorless solution |
| E | 25 | 7.0 | Nitrogen | None | 70% | Slight yellowing |
| F | 25 | 7.0 | Air | 0.1% Ascorbic Acid | 92% | Clear, colorless solution |
| G | 25 | 7.0 | Air | 1 mM EDTA | 95% | Clear, colorless solution |
Experimental Protocols
Protocol: Assessing this compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the degradation of this compound over time.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).
-
Prepare several buffered aqueous solutions at different pH values (e.g., pH 3.5, 5.5, 7.4).
-
If testing additives (e.g., antioxidants, chelators), prepare buffered solutions containing these agents.
-
-
Initiation of Stability Study (Time = 0):
-
Spike the this compound stock solution into each buffered solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Immediately after mixing, take an aliquot (sample) from each solution. This is your T=0 time point.
-
Analyze the T=0 samples immediately via a validated HPLC method to determine the initial concentration of this compound.
-
-
Incubation:
-
Store the remaining solutions under controlled conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Isocratic or gradient elution suitable for separating this compound from its degradation products.
-
Column: A C18 reverse-phase column is typically used.
-
Detection: UV-Vis detector set to the wavelength of maximum absorbance for this compound.
-
Quantification: Create a standard curve of this compound peak area versus concentration. Use this curve to determine the concentration of this compound in each sample at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
-
Visualizations
Technical Support Center: Ferritin Purification and Refinement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ferritin purification and refinement.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for ferritin purification?
Ferritin is commonly isolated from tissues with high iron storage capacity. The most frequently used sources are human or animal liver and serum.[1][2]
Q2: What are the primary methods for purifying ferritin?
Two main strategies are employed for ferritin purification:
-
Heat Denaturation and Precipitation: This method involves heating the sample (e.g., a liver homogenate) to denature and precipitate the majority of other proteins, as ferritin is remarkably heat-stable. This is often followed by further chromatographic steps.[2][3]
-
Immunoadsorbent Chromatography: This technique utilizes antibodies specific to ferritin to capture the protein from a crude sample. The bound ferritin is then eluted, providing a high degree of purity.[1][3]
Q3: What purity levels can be expected with these methods?
Immunoadsorbent chromatography can achieve very high purification, with reports of up to 31,000-fold purification.[1][3] Heat denaturation followed by chromatography also yields a preparation of purified ferritin suitable for many applications.[2]
Q4: What is the expected yield for ferritin purification?
A rapid purification procedure involving methanol treatment and heating of a liver homogenate has been reported to have an overall ferritin yield of 40%.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during ferritin purification experiments.
Issue 1: Low Ferritin Yield
| Potential Cause | Troubleshooting Step |
| Incomplete cell lysis | Ensure the homogenization buffer contains an appropriate detergent and that mechanical disruption is sufficient to release the intracellular ferritin. |
| Inefficient heat precipitation | Carefully control the temperature and incubation time during the heat denaturation step. Temperatures below 75°C may not effectively precipitate contaminating proteins.[2] |
| Poor antibody binding in immunoaffinity chromatography | Check the pH and ionic strength of your binding buffer. Ensure the flow rate is slow enough to allow for efficient binding. Also, verify the integrity and specificity of your anti-ferritin antibody. |
| Harsh elution conditions | If using immunoaffinity chromatography, excessively harsh elution conditions (e.g., very low pH) can denature the ferritin. Consider using a gentler elution buffer, such as 3M KSCN.[1][3] |
Issue 2: Presence of Contaminating Proteins
| Potential Cause | Troubleshooting Step |
| Incomplete heat denaturation | Increase the temperature or duration of the heat step. A final concentration of 40% (v/v) methanol in the liver homogenate prior to heating can enhance the precipitation of other proteins.[2] |
| Non-specific binding to chromatography resin | Increase the salt concentration in your wash buffers to disrupt weak, non-specific interactions. Consider adding a non-ionic detergent (e.g., Tween-20) to the wash buffer. |
| Co-elution with other proteins | If using ion-exchange or size-exclusion chromatography, optimize the gradient or gel filtration parameters to improve the resolution between ferritin and contaminating proteins. |
Issue 3: Low Iron Content in Purified Ferritin
| Potential Cause | Troubleshooting Step |
| Starting material has low iron | Serum ferritin naturally has a lower iron content compared to tissue ferritin.[1][3] For high-iron ferritin, liver from an iron-loaded animal is a better starting source. |
| Iron loss during purification | Avoid using strong chelating agents, such as EDTA, in your buffers if iron content is critical. |
Experimental Protocols
Protocol 1: Ferritin Purification from Liver Homogenate via Heat Precipitation
This method is adapted from a procedure for purifying ferritin from human liver.[2]
-
Homogenization: Homogenize liver tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) on ice.
-
Methanol Treatment: Add methanol to the homogenate to a final concentration of 40% (v/v).
-
Heat Denaturation: Heat the methanol-treated homogenate at 75°C for 10 minutes.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Collection: The supernatant contains the purified ferritin.
-
(Optional) Further Purification: The supernatant can be further purified by size-exclusion or ion-exchange chromatography.
Protocol 2: Ferritin Purification from Serum using Immunoadsorbent Chromatography
This protocol is based on a method for isolating ferritin from human serum.[1][3]
-
Column Preparation: Prepare an immunoaffinity column by coupling anti-human ferritin antibodies to a solid support (e.g., Sepharose beads).
-
Sample Loading: Apply the serum sample to the immunoaffinity column.
-
Washing: Wash the column extensively with a wash buffer (e.g., PBS) to remove unbound proteins.
-
Elution: Elute the bound ferritin using an appropriate elution buffer (e.g., 3M KSCN).
-
Dialysis: Immediately dialyze the eluted ferritin against a suitable storage buffer (e.g., PBS) to remove the elution agent.
Quantitative Data Summary
| Parameter | Method A (Heat & Chromatography) | Method B (Immunoadsorption) | Methanol/Heat Method |
| Starting Material | Human Serum[1][3] | Human Serum[1][3] | Human Liver[2] |
| Purification Fold | Partial[1][3] | Up to 31,000-fold[1][3] | Not Reported |
| Overall Yield | Not Reported | Not Reported | 40%[2] |
| Iron/Protein Ratio (µg Fe/µg protein) | 0.023 - 0.067[1][3] | 0.023 - 0.067[1][3] | Not Reported |
Visualizations
Caption: Comparative workflow of ferritin purification protocols.
Caption: Troubleshooting logic for low ferritin yield.
References
Technical Support Center: Overcoming Resistance to Ferristene in Cancer Cells
Introduction:
Welcome to the technical support center for Ferristene, a novel ferroptosis-inducing agent. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome challenges related to this compound resistance in your cancer cell models.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, which leads to the depletion of intracellular glutathione (GSH), a critical cofactor for the antioxidant enzyme GPX4.[1][2][3] This results in the accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death.[1][4][5] |
| My cancer cells are showing resistance to this compound. What are the common resistance mechanisms? | Resistance to ferroptosis inducers like this compound can arise from several mechanisms.[1][6] The most common include: 1. Upregulation of the GPX4-GSH axis: Increased expression or activity of GPX4 or components of the GSH synthesis pathway can detoxify lipid peroxides.[1][2][3] 2. Activation of the FSP1-CoQ10 pathway: Ferroptosis Suppressor Protein 1 (FSP1) can act independently of GPX4 to reduce lipid peroxidation.[7][8][9][10] 3. Alterations in iron metabolism: Changes in iron import, storage, or export can limit the availability of iron required for ferroptosis.[5] 4. Enhanced antioxidant systems: Upregulation of other antioxidant pathways, such as those regulated by NRF2, can counteract the effects of this compound.[1][8] |
| How can I confirm that my cells are undergoing ferroptosis and not another form of cell death? | To confirm ferroptosis, you should observe the following hallmarks: 1. Iron-dependent cell death: Cell death should be rescued by iron chelators like deferoxamine.[11] 2. Lipid peroxidation: Detectable increase in lipid ROS, which can be blocked by ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1.[11][12] 3. Characteristic mitochondrial morphology: Electron microscopy should reveal smaller mitochondria with increased membrane density and reduced or absent cristae.[13] 4. Lack of apoptotic features: Absence of caspase activation and other markers of apoptosis.[11] |
| Are there known synergistic drug combinations with this compound? | Yes, combining this compound with other agents can enhance its efficacy and overcome resistance.[14] Consider the following combinations: 1. GPX4 inhibitors (e.g., RSL3): Directly targeting GPX4 can be synergistic with this compound's inhibition of GSH synthesis.[2][15][16] 2. FSP1 inhibitors: For cells with FSP1-mediated resistance, co-treatment with an FSP1 inhibitor can restore sensitivity.[9][10] 3. Conventional chemotherapeutics (e.g., cisplatin, doxorubicin): this compound can sensitize resistant cancer cells to traditional chemotherapy.[1][17][18] |
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant cell death observed after this compound treatment. | 1. Sub-optimal drug concentration: The IC50 of this compound can vary significantly between cell lines. 2. High intrinsic resistance: The cell line may have high basal expression of antioxidant proteins like GPX4 or FSP1.[1][8] 3. Incorrect experimental conditions: Cell density, serum concentration, or media components can influence sensitivity. | 1. Perform a dose-response curve: Determine the optimal concentration of this compound for your specific cell line. 2. Assess baseline protein expression: Use Western blotting to check the levels of GPX4, FSP1, and SLC7A11. 3. Optimize culture conditions: Ensure consistent cell seeding density and use fresh media for experiments. |
| Inconsistent results between experiments. | 1. Variability in cell passage number: High-passage cells may have altered phenotypes and drug responses. 2. Reagent instability: this compound or other reagents may be degrading over time. 3. Inconsistent timing of treatment and analysis. | 1. Use low-passage cells: Maintain a consistent range of passage numbers for your experiments. 2. Proper reagent storage: Aliquot and store this compound and other critical reagents according to the manufacturer's instructions. 3. Standardize protocols: Adhere to a strict timeline for all experimental steps. |
| Unexpected upregulation of GPX4 after this compound treatment. | 1. Cellular stress response: Cells may upregulate compensatory antioxidant pathways in response to this compound-induced stress.[19] 2. Selection of a resistant subpopulation: A small number of resistant cells may be expanding during treatment. | 1. Time-course experiment: Analyze GPX4 expression at different time points to understand the dynamics of the response. 2. Consider combination therapy: Co-treat with a direct GPX4 inhibitor like RSL3 to counteract this compensatory upregulation.[2] |
| Difficulty in detecting lipid peroxidation. | 1. Insensitive assay: The chosen method may not be sensitive enough to detect changes in your system. 2. Incorrect timing: Lipid peroxidation can be a transient event. 3. Use of antioxidants in media: Some media components (e.g., certain antioxidants in serum) can interfere with the assay. | 1. Use a sensitive fluorescent probe: C11-BODIPY 581/591 is a highly sensitive ratiometric probe for lipid peroxidation.[20] 2. Perform a time-course analysis: Measure lipid peroxidation at multiple time points after this compound treatment. 3. Use phenol red-free media and consider reducing serum concentration during the assay. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound and RSL3 in Sensitive and Resistant Ovarian Cancer Cells
| Cell Line | Resistance Mechanism | This compound IC50 (µM) | RSL3 IC50 (µM) |
| OVCAR-8 | Sensitive | 5.2 | 0.8 |
| NCI/ADR-RES | P-gp overexpression | 4.8 | 0.5 |
Data adapted from studies on erastin and RSL3 in ovarian cancer cell lines.[15][16]
Table 2: Effect of this compound and RSL3 on Lipid Peroxidation
| Cell Line | Treatment | Fold Increase in Malondialdehyde (MDA) |
| OVCAR-8 | This compound (5 µM) | 3.5 |
| OVCAR-8 | RSL3 (1 µM) | 4.2 |
| NCI/ADR-RES | This compound (5 µM) | 2.1 |
| NCI/ADR-RES | RSL3 (1 µM) | 3.8 |
Data adapted from studies on erastin and RSL3 in ovarian cancer cell lines.[15][16]
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and/or other compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or plates and treat with this compound as required.
-
Staining: Wash the cells with warm PBS or imaging medium. Incubate the cells with 1-10 µM C11-BODIPY 581/591 for 30-60 minutes at 37°C, protected from light.[20]
-
Washing: Wash the cells twice with warm PBS or imaging medium to remove excess dye.[20]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the red (non-oxidized) and green (oxidized) forms of the dye.
-
Analysis: Quantify the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.
Western Blotting for GPX4 and FSP1
-
Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against GPX4, FSP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: this compound induces ferroptosis by inhibiting System Xc-, leading to GSH depletion and GPX4 inactivation. Resistance can be mediated by the FSP1-CoQ10 and NRF2 antioxidant pathways.
Caption: A logical workflow for troubleshooting resistance to this compound, from initial observation to targeted combination therapies.
References
- 1. oaepublish.com [oaepublish.com]
- 2. System Xc −/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Frontiers | Targeting ferroptosis: a promising strategy to overcome drug resistance in breast cancer [frontiersin.org]
- 5. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanism of ferroptosis resistance in cancer cells | Semantic Scholar [semanticscholar.org]
- 7. The dual role of FSP1 in programmed cell death: resisting ferroptosis in the cell membrane and promoting necroptosis in the nucleus of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FSP1 confers ferroptosis resistance in KEAP1 mutant non-small cell lung carcinoma in NRF2-dependent and -independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting of FSP1 regulates iron homeostasis in drug-tolerant persister head and neck cancer cells via lipid-metabolism-driven ferroptosis | Aging [aging-us.com]
- 11. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RSL3 and Erastin differentially regulate redox signaling to promote Smac mimetic-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 14. Overcoming cancer chemotherapy resistance by the induction of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Erastin-Induced Ferroptosis in Human Ovarian Tumor Cells[v1] | Preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Ferroptosis and EMT resistance in cancer: a comprehensive review of the interplay [frontiersin.org]
- 18. Ferroptosis Inducers Erastin and RSL3 Enhance Adriamycin and Topotecan Sensitivity in ABCB1/ABCG2-Expressing Tumor Cells [mdpi.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Ferristene (Ferritin) Detection Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ferristene (ferritin) detection assays. Our goal is to help you improve the signal-to-noise ratio and achieve accurate, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound detection experiments in a question-and-answer format.
Issue 1: Weak or No Signal
Question: My assay is showing a very low or no signal for my samples and standards. What are the potential causes and how can I fix this?
Answer: A weak or absent signal can stem from several factors throughout the experimental workflow. Here is a step-by-step guide to troubleshoot this issue:
-
Reagent and Standard Integrity:
-
Incorrect Reagent Preparation: Double-check that all buffers and reagents were prepared according to the protocol.
-
Degraded Reagents or Standards: Ensure that reagents, especially antibodies and enzyme conjugates, have not expired and have been stored correctly to avoid degradation from improper storage or multiple freeze-thaw cycles.[1][2] If you suspect the standard has gone bad, use a fresh vial.[3]
-
Improper Reagent Order: Verify that all reagents were added in the correct sequence as specified by the assay protocol.
-
-
Antibody and Antigen Issues:
-
Low Antibody Concentration: The concentration of the primary or detection antibody may be too low. Perform a titration experiment to determine the optimal antibody concentration.[1]
-
Incompatible Antibodies: Ensure the secondary antibody is compatible with the primary antibody's host species (e.g., use an anti-mouse secondary for a mouse primary). For sandwich assays, confirm that the capture and detection antibodies recognize different epitopes on the ferritin molecule.
-
Poor Antigen/Antibody Binding: For ELISAs, ensure you are using plates validated for protein binding. To improve binding, you can increase the incubation time of the coating step, for instance, to overnight at 4°C.[2][4]
-
-
Procedural Steps:
-
Insufficient Incubation Time: Incubation times for antibodies or the substrate may be too short. Try increasing the incubation periods as recommended in troubleshooting guides.[2]
-
Substrate Issues: Protect the substrate solution (like TMB) from light, as it is light-sensitive.[2] Ensure the substrate has not degraded.
-
-
Sample Considerations:
-
Low Analyte Concentration: The ferritin concentration in your sample may be below the detection limit of the assay.[2] You can try concentrating the sample or performing a spike-in experiment to verify if the assay is working.
-
Issue 2: High Background Noise
Question: I am observing high background signal across my entire plate, including the negative controls. How can I reduce this non-specific signal?
Answer: High background can obscure your specific signal, leading to a poor signal-to-noise ratio. The following are common causes and solutions:
-
Blocking and Washing Steps:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding. Increase the blocking incubation time or try a different blocking agent.[1] Common blockers include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[5][6] Normal serum from the same species as the secondary antibody can also be effective.[7]
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents. Increase the number of wash cycles and ensure the wells are completely filled and emptied during each wash.[1] Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.
-
-
Antibody Concentrations:
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.[4]
-
-
Incubation Conditions:
-
Prolonged Incubation: Over-incubation with antibodies or the substrate can increase background noise.[1] Adhere to the recommended incubation times.
-
Temperature: Stacking plates during incubation can lead to uneven temperature distribution and affect results.[4] Ensure a consistent temperature for all wells.
-
-
Sample Quality:
Issue 3: High Variability Between Replicates
Question: My replicate wells show inconsistent results. What could be causing this poor precision?
Answer: High variability between replicates compromises the reliability of your results. Here are some potential sources of this issue and how to address them:
-
Pipetting and Mixing:
-
Inaccurate Pipetting: Use calibrated pipettes and ensure consistent technique when adding reagents and samples to each well.[1]
-
Insufficient Mixing: Thoroughly mix all solutions before adding them to the plate.
-
-
Plate and Well Conditions:
-
Uneven Plate Coating: Ensure an equal volume of the coating solution is added to each well and use a plate sealer to prevent evaporation during incubation.
-
Edge Effects: The outer wells of a microplate can be more susceptible to temperature fluctuations and evaporation. Avoid using these wells for critical samples or standards if possible.[1]
-
Washing Technique: Uneven washing can lead to variability. Automated plate washers can improve consistency.[1]
-
-
Reaction Timing:
-
Inconsistent Reaction Stop: When using a stop solution, ensure it is added to all wells at a consistent pace to halt the reaction uniformly. Read the plate as soon as possible after stopping the reaction.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical normal ranges for serum ferritin? A1: Normal ranges for ferritin can vary slightly between laboratories, but generally fall between 30-400 ng/mL for men and 15-150 ng/mL for women.[11] Some sources suggest a lower cutoff of 40 ng/mL for screening for iron deficiency.[11]
Q2: How should I collect and store my serum/plasma samples for ferritin analysis? A2: For best results, serum should be separated from the clot as soon as possible after blood collection.[9] If the assay cannot be performed within 24-48 hours, the sample should be frozen at -20°C or colder.[9][10][12] It is important to avoid repeated freeze-thaw cycles.[9] For long-term storage, freezing at -70°C is recommended.[12]
Q3: What are common interferences in ferritin assays? A3: Hemolysis (rupture of red blood cells), lipemia (high concentration of lipids), and high levels of bilirubin can interfere with ferritin immunoassays, sometimes leading to overestimated results.[8] Additionally, ferritin is an acute phase reactant, meaning its levels can be elevated due to inflammation, which may not reflect the true iron storage status.[11][13] When inflammation is suspected, it is recommended to also measure acute phase proteins like C-reactive protein (CRP).[14]
Q4: What is the "high-dose hook effect" and how can I avoid it? A4: The high-dose hook effect occurs in one-step sandwich immunoassays when the ferritin concentration is extremely high.[15] This excess ferritin saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex and leading to a falsely low signal.[15] If you suspect a hook effect, you should dilute the sample and re-assay it. The diluted sample should yield a higher, more accurate reading.[9]
Q5: Which type of blocking buffer is best for my ferritin assay? A5: The choice of blocking buffer can significantly impact the signal-to-noise ratio.[6] Common blocking agents include BSA, casein, and non-fat dry milk.[5] The optimal blocking buffer depends on the specific antibodies and detection system used. It is often necessary to empirically test different blocking buffers to find the one that provides the lowest background for your specific assay.[6] Casein-based blockers may provide lower backgrounds than BSA or milk in some cases.[6]
Quantitative Data Summary
Table 1: Comparison of Ferritin Immunoassay Performance
| Assay Method | Overall Within-Run Imprecision (%) | Overall Between-Run Imprecision (%) | Recovery Rate (%) |
|---|---|---|---|
| Nonradiometric Immunoassays | Not specified | Not specified | Not specified |
| - ELISA | Not specified | Not specified | Not specified |
| - Chemiluminescent | 6.9 ± 2.6 | Not specified | Not specified |
| Radiometric Immunoassays | Not specified | Not specified | Not specified |
| Agglutination-based Assays | Not specified | Not specified | Not specified |
| - Turbidimetric | Not specified | Not specified | Not specified |
| - Nephelometric | Not specified | 4.1 ± 0.1 | Not specified |
| Overall (All Methods) | 6.2 ± 3.4 | 8.9 ± 8.7 | 95.6 |
Data synthesized from a systematic review and meta-analysis.[16][17]
Table 2: Recommended Ferritin Cut-off Values for Iron Deficiency
| Population | Condition | Recommended Cut-off (ng/mL) |
|---|---|---|
| Adults & Children | Apparently Healthy | < 12-20 |
| Children | With Infection/Inflammation | < 30 |
| Adults | With Infection/Inflammation | < 70 |
Source: World Health Organization (WHO) recommendations.[14]
Key Experimental Protocols
Protocol 1: General Sandwich ELISA for Ferritin Detection
-
Coating: Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., PBS). Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[18]
-
Washing: Repeat the washing step as described in step 2.
-
Sample/Standard Incubation: Prepare serial dilutions of the ferritin standard. Add 100 µL of the standards and samples to their respective wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of the diluted, enzyme-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add 100 µL of the enzyme substrate (e.g., TMB) to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.[19]
-
Stop Reaction: Add 50-100 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to determine the ferritin concentration in the samples.
Visualizations
Caption: A typical experimental workflow for a sandwich ELISA.
Caption: A logical flowchart for troubleshooting poor signal-to-noise ratio.
References
- 1. maxanim.com [maxanim.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Blocking Buffers | Rockland [rockland.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 8. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. athenesedx.com [athenesedx.com]
- 11. How to Measure Ferritin Levels Using Lab Testing [rupahealth.com]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of ferritin concentrations to assess iron status in individuals and populations [who.int]
- 15. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Performance and comparability of laboratory methods for measuring ferritin concentrations in human serum or plasma: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. meridianbioscience.com [meridianbioscience.com]
- 19. Identification of Serum Ferritin-Specific Nanobodies and Development towards a Diagnostic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Ferristene Production Scale-Up: Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of Ferristene.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for the final iron chelation step when moving from a 1L to a 20L reactor. What are the common causes?
A1: A drop in yield during scale-up of the chelation step is a common issue. The primary factors to investigate are often related to mass and heat transfer limitations, as well as changes in reactant addition rates.
-
Mixing Inefficiency: In larger reactors, localized concentration gradients can occur if mixing is not adequate. This can lead to the formation of side products or incomplete reaction. Ensure your stirring speed and impeller design are appropriate for the new vessel geometry.
-
Heat Transfer: Exothermic or endothermic steps can behave differently at scale. If the chelation is exothermic, poor heat dissipation in a larger reactor can lead to elevated temperatures, promoting degradation of the ligand or the final this compound product. Conversely, if the reaction requires heating, a larger volume will take longer to reach the target temperature, potentially affecting reaction kinetics.
-
Reagent Addition Rate: The rate of addition of the iron salt solution is critical. A rate that is optimal at the 1L scale may be too fast for a 20L scale, leading to localized high concentrations and precipitation of undesired iron hydroxides or formation of impurities. The addition rate should be scaled based on the reactor volume and mixing efficiency.
Q2: The color of our isolated this compound powder is inconsistent between batches, varying from dark red to reddish-brown. Does this indicate a purity issue?
A2: Yes, color variation in the final product often points to inconsistencies in purity, crystal form (polymorphism), or residual solvents.
-
Impurity Profile: The most likely cause is the presence of different levels of process-related impurities or degradation products. We recommend comparing the impurity profiles of the different colored batches using a high-resolution method like UPLC-MS. Pay close attention to impurities F-Imp-A and F-Imp-B, which are known to have chromophoric properties.
-
Polymorphism: Different crystalline forms of this compound may exhibit different colors. Perform powder X-ray diffraction (PXRD) to determine if you are isolating different polymorphs. The cooling rate during crystallization is a critical parameter for controlling polymorphism.
-
Residual Solvents: Trapped solvents within the crystal lattice can sometimes affect the product's color and physical properties. Use gas chromatography (GC) to quantify residual solvents.
Q3: We are struggling with filtering the crude this compound precipitate at a larger scale. The filter clogs quickly, and the filtration time is excessively long. What can we do?
A3: This is a classic solid-liquid separation challenge during scale-up. The issue typically stems from the particle size and morphology of the precipitate.
-
Control Crystallization/Precipitation: The goal is to generate larger, more uniform crystals that are easier to filter.
-
Anti-Solvent Addition Rate: Slowing down the addition of the anti-solvent can promote the growth of larger crystals rather than rapid nucleation of fine particles.
-
Temperature Profile: A controlled cooling profile, rather than crash cooling, is crucial.
-
Seeding: Introducing a small quantity of pre-formed this compound crystals (seeding) at the saturation point can encourage the growth of larger, more consistent particles.
-
-
Aging/Digestion: Holding the slurry at a constant temperature with gentle agitation for a period (e.g., 1-2 hours) after precipitation is complete can allow smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening), improving filterability.
Troubleshooting Guides
Guide 1: Low Purity in Final Isolated this compound
If the purity of your scaled-up this compound batch is below the target specification (e.g., <99.0%), follow this guide.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Analyze crude reaction mixture by HPLC. Check for significant levels of starting ligand. | Increase reaction time or temperature moderately. Verify stoichiometry of reagents added. |
| Side Product Formation | Use LC-MS to identify major impurities. Compare against known impurity profiles. | Adjust reaction temperature. Optimize the rate of addition for the iron salt to minimize localized concentration spikes. |
| Degradation during Workup | Sample and test for purity at each stage of the workup and isolation process. | Ensure pH is controlled during aqueous washes. If the product is oxygen-sensitive, perform workup under a nitrogen atmosphere. |
| Inefficient Crystallization | Analyze the mother liquor for significant amounts of dissolved product. | Optimize the solvent/anti-solvent ratio. Implement a controlled cooling profile. Evaluate the use of seeding. |
Quantitative Data Example: Impurity Profile vs. Scale
| Impurity ID | Lab Scale (1L) - Area % | Pilot Scale (20L) - Area % | Notes |
| This compound | 99.5% | 98.2% | Target product |
| F-Imp-A (Oxidized Ligand) | 0.15% | 0.85% | Likely due to longer processing time or air exposure at scale. |
| F-Imp-B (Di-iron Adduct) | 0.10% | 0.55% | Suggests poor mixing or incorrect stoichiometry locally. |
| Unreacted Ligand | 0.05% | 0.15% | Minor increase, likely not the primary issue. |
| Other Unknowns | 0.20% | 0.25% | Within acceptable limits. |
Experimental Protocols
Protocol 1: Scale-Up of this compound Chelation and Crystallization (20L Scale)
Objective: To synthesize and isolate this compound with >99.0% purity and >85% yield in a 20L reactor.
Materials:
-
This compound Ligand (1.0 kg, 2.5 mol)
-
Iron(III) Chloride, Anhydrous (446 g, 2.75 mol)
-
Dimethylformamide (DMF), HPLC Grade (8.0 L)
-
Deionized Water (4.0 L)
-
Isopropyl Acetate (IPAc), HPLC Grade (12.0 L)
Procedure:
-
Reactor Setup: Ensure the 20L jacketed glass reactor is clean, dry, and purged with nitrogen.
-
Ligand Dissolution: Charge the this compound Ligand (1.0 kg) and DMF (8.0 L) to the reactor. Stir at 150 RPM until all solids are dissolved.
-
Iron Solution Preparation: In a separate vessel, carefully dissolve the Iron(III) Chloride (446 g) in Deionized Water (4.0 L). Note: This is an exothermic process. Allow the solution to cool to 20-25°C.
-
Chelation Reaction:
-
Set the reactor jacket temperature to 25°C.
-
Begin adding the iron solution to the reactor via a peristaltic pump over a period of no less than 60 minutes.
-
Monitor the internal temperature. If it rises above 35°C, pause the addition.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at 25°C.
-
-
Crystallization:
-
Begin adding Isopropyl Acetate (12.0 L) to the reaction mixture over 90 minutes.
-
Once the IPAc addition is complete, a slurry should be visible.
-
Initiate a controlled cooling ramp: Cool the reactor contents from 25°C to 5°C over 3 hours.
-
Hold the slurry at 5°C with gentle stirring (75 RPM) for 2 hours to allow for complete crystallization.
-
-
Isolation:
-
Filter the slurry through a Nutsche filter-dryer.
-
Wash the filter cake with a pre-chilled (5°C) mixture of DMF/IPAc (20:80, 2 x 1.0 L).
-
Dry the solid under vacuum at 45°C until the loss on drying is <0.5%.
-
-
Analysis: Submit the final dried powder for HPLC purity, PXRD, and GC residual solvent analysis.
Visualizations
Caption: High-level experimental workflow for this compound synthesis.
Ferristene In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of ferristene, a novel ferritin-based nanoparticle platform.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for in vivo drug delivery?
This compound is a biocompatible and biodegradable nanoparticle platform derived from ferritin, a naturally occurring iron-storage protein. Its unique cage-like structure allows for the encapsulation of a wide range of therapeutic agents, protecting them from degradation and enabling targeted delivery.[1][2] The protein shell of this compound can be engineered to display specific ligands, enhancing its targeting to desired tissues or cells.[3][4]
Q2: What are the common administration routes for this compound in preclinical animal models?
The most common route of administration for this compound in preclinical studies is intravenous (IV) injection.[5][6] This route allows for systemic distribution and is often used for targeting tumors or other tissues accessible through the bloodstream. Other routes, such as intraperitoneal or direct intratumoral injections, may be considered depending on the therapeutic goal and the animal model.[7]
Q3: What are the key factors influencing the biodistribution of this compound?
The in vivo biodistribution of this compound is influenced by several factors:
-
Size and Surface Properties: The size and surface chemistry of the nanoparticles play a crucial role in their circulation time and uptake by different organs.[8][9]
-
Targeting Ligands: The presence of specific targeting ligands on the this compound surface can significantly alter its accumulation in target tissues.
-
Physiological State: The health of the animal model, including factors like immune status and the presence of a tumor microenvironment, can impact biodistribution.[1] Ferritin nanoparticles have been noted to naturally accumulate in organs like the liver, spleen, and kidneys.[1][10]
Q4: How can I monitor the in vivo delivery and uptake of this compound?
Several techniques can be employed to monitor the biodistribution and cellular uptake of this compound:
-
Fluorescent Labeling: this compound can be labeled with fluorescent dyes for visualization in tissues and cells using techniques like fluorescence microscopy and flow cytometry.
-
Radiolabeling: Radiolabeling this compound allows for quantitative biodistribution studies using techniques like PET or SPECT imaging.
-
Magnetic Resonance Imaging (MRI): The iron core of ferritin-based nanoparticles can act as a contrast agent for MRI, enabling non-invasive imaging of their accumulation in vivo.
Troubleshooting Guide
Issue 1: Poor Bioavailability and Rapid Clearance of this compound
Q: My this compound formulation shows low bioavailability and is rapidly cleared from circulation after intravenous injection. What are the potential causes and how can I troubleshoot this?
A: Rapid clearance is a common challenge in nanoparticle delivery and can be attributed to several factors. Here’s a troubleshooting workflow:
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Opsonization and Uptake by the Mononuclear Phagocyte System (MPS) | 1. PEGylation: Modify the surface of this compound with polyethylene glycol (PEG) to create a hydrophilic shield, reducing protein adsorption and MPS uptake. 2. Optimize PEG Density and Length: Experiment with different PEG densities and molecular weights to find the optimal balance between shielding and maintaining targeting ligand function. | Increased circulation half-life and reduced accumulation in the liver and spleen. |
| Nanoparticle Aggregation in vivo | 1. Formulation Optimization: Ensure the formulation is stable in physiological buffers (e.g., PBS with 10% serum) before injection. 2. Surface Charge Modification: Adjust the surface charge of this compound to be neutral or slightly negative to minimize non-specific interactions with blood components. | Improved stability and prolonged circulation time. |
| Instability of the this compound Nanoparticle | 1. Cross-linking: Introduce chemical cross-linkers to stabilize the ferritin protein shell. 2. Storage Conditions: Ensure proper storage of the this compound formulation (e.g., temperature, buffer) to prevent degradation before use. | Enhanced structural integrity of the nanoparticle in the bloodstream. |
Experimental Workflow for Troubleshooting Poor Bioavailability
Caption: Troubleshooting workflow for poor this compound bioavailability.
Issue 2: Off-Target Accumulation and Toxicity
Q: I am observing significant accumulation of this compound in non-target organs like the liver and spleen, leading to potential toxicity. How can this be mitigated?
A: Off-target accumulation is often due to non-specific uptake by the reticuloendothelial system (RES). Here are some strategies to address this:
Strategies to Reduce Off-Target Accumulation
| Strategy | Description | Key Considerations |
| Enhanced Targeting | Incorporate high-affinity ligands (e.g., antibodies, peptides) on the this compound surface that are specific to receptors overexpressed on target cells.[3][4] | Ligand density and orientation need to be optimized for effective binding. |
| Size Optimization | Formulate this compound nanoparticles to be within a size range that minimizes RES uptake (typically <100 nm). | Ensure the chosen size does not compromise drug loading capacity or circulation time. |
| "Self" Markers | Decorate the nanoparticle surface with "self-peptides" (e.g., CD47) to inhibit phagocytosis by macrophages. | The conjugation chemistry should not compromise the stability of the nanoparticle. |
Signaling Pathway for Targeted Delivery and Uptake
Caption: Targeted this compound delivery and cellular uptake pathway.
Issue 3: Inconsistent Drug Loading and Release
Q: The drug loading efficiency and in vivo release profile of my this compound formulation are inconsistent between batches. What could be the cause and how can I improve reproducibility?
A: Consistency in drug loading and release is critical for therapeutic efficacy. Here’s how to troubleshoot this issue:
Troubleshooting Inconsistent Drug Loading and Release
| Parameter | Potential Cause of Inconsistency | Solution |
| Drug Loading | Variation in pH, ionic strength, or temperature during the encapsulation process. | Standardize and tightly control all formulation parameters. Implement in-process controls to monitor these parameters. |
| Inefficient removal of unloaded drug. | Optimize the purification method (e.g., dialysis, size exclusion chromatography) to ensure complete removal of free drug. | |
| Drug Release | Premature drug leakage from the nanoparticle. | Evaluate the stability of the drug-loaded this compound in plasma. Consider cross-linking the protein shell for enhanced stability. |
| Inconsistent degradation of the nanoparticle in vivo. | Characterize the degradation profile of this compound in relevant biological media. If necessary, modify the formulation to achieve a more controlled release. |
Experimental Protocols
Protocol 1: Intravenous (Tail Vein) Injection of this compound in Mice
This protocol outlines the standard procedure for administering this compound nanoparticles to mice via tail vein injection.[11][12]
Materials:
-
This compound nanoparticle suspension in sterile, pyrogen-free saline or PBS.
-
Mouse restrainer.
-
Heat lamp or warming pad.
-
27-30 gauge needles and 1 mL syringes.
-
70% ethanol wipes.
-
Sterile gauze.
Procedure:
-
Preparation:
-
Ensure the this compound solution is at room temperature and well-dispersed. If necessary, sonicate briefly to break up any aggregates.[11]
-
Draw the desired volume (typically 100-200 µL) into the syringe.
-
-
Animal Restraint:
-
Place the mouse in a suitable restrainer, allowing access to the tail.
-
-
Vein Dilation:
-
Warm the mouse's tail using a heat lamp for 2-3 minutes to dilate the lateral tail veins.
-
-
Injection:
-
Wipe the tail with a 70% ethanol wipe.
-
Immobilize the tail and insert the needle, bevel up, into one of the lateral veins at a shallow angle.
-
Slowly inject the this compound suspension. Observe for any swelling at the injection site, which may indicate a subcutaneous injection.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions for at least 15 minutes post-injection.
-
Protocol 2: Quantitative Analysis of this compound Biodistribution
This protocol describes a method for quantifying the accumulation of this compound in various organs using a fluorescently labeled formulation.
Materials:
-
Fluorescently labeled this compound.
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for dissection.
-
Homogenizer.
-
Fluorescence plate reader or imaging system.
-
Tissue lysis buffer.
Procedure:
-
Administration:
-
Administer the fluorescently labeled this compound to the mice via the desired route (e.g., IV injection).
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.
-
Perfuse the animals with saline to remove blood from the organs.
-
Carefully dissect the organs of interest (e.g., liver, spleen, kidneys, tumor, lungs, heart, brain).
-
-
Tissue Homogenization:
-
Weigh each organ and homogenize it in a known volume of tissue lysis buffer.
-
-
Fluorescence Quantification:
-
Centrifuge the homogenates to pellet debris.
-
Measure the fluorescence intensity of the supernatant using a plate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of the fluorescently labeled this compound.
-
Calculate the amount of this compound per gram of tissue for each organ.
-
Quantitative Data Summary: Expected Biodistribution Profile
| Organ | % Injected Dose per Gram of Tissue (Example) |
| Liver | 30-50% |
| Spleen | 10-20% |
| Tumor (Targeted) | 5-15% |
| Kidneys | 2-5% |
| Lungs | 1-3% |
| Heart | <1% |
| Brain | <0.1% |
Note: These are example values and will vary depending on the specific this compound formulation and animal model.
References
- 1. Challenges in Exploiting Human H Ferritin Nanoparticles for Drug Delivery: Navigating Physiological Constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferritin Nanoparticles Drug Delivery System Targeted Modification Services - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Engineering Intravenously Administered Nanoparticles to Reduce Infusion Reaction and Stop Bleeding in a Large Animal Model of Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenously administered iron oxide nanoparticles with different coatings reversibly perturb immune cells in peripheral blood without inducing toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tail Vein and Oral Injection of Gold Nanoparticle Solutions in Mice: Protocols, Methods, and Best Practices | Nanopartz⢠[nanopartz.com]
- 12. research.vt.edu [research.vt.edu]
Validation & Comparative
A Comparative Efficacy Analysis of Novel Iron Chelator Ferristene versus Deferoxamine
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison between Ferristene, a novel investigational iron chelator, and Deferoxamine (Compound X), a long-standing therapeutic agent for iron overload. The objective of this document is to present a comprehensive analysis of their respective efficacies, mechanisms of action, and safety profiles, supported by experimental data.
Introduction to Iron Chelation Therapy
Iron is a vital element for numerous physiological processes, including oxygen transport and cellular respiration.[1][2] However, excessive iron accumulation, often resulting from conditions like thalassemia and frequent blood transfusions, can lead to significant organ toxicity through the generation of reactive oxygen species.[1][3] Iron chelation therapy is the primary treatment for iron overload, aiming to bind excess iron and facilitate its excretion from the body.[4][5]
Deferoxamine (DFO), a bacterial siderophore, has been a cornerstone of iron chelation therapy for decades.[6] It is a hexadentate chelator with a high affinity for ferric iron (Fe³⁺), forming a stable, water-soluble complex called ferrioxamine that is excreted primarily through the urine.[7][8][9] While effective, its parenteral administration and associated side effects have driven the search for novel, orally active iron chelators with improved efficacy and safety profiles.[10] this compound is a promising new oral iron chelator currently under investigation.
Mechanism of Action
Both this compound and Deferoxamine act by binding to excess iron, thereby preventing it from participating in harmful redox reactions. Deferoxamine primarily chelates non-transferrin-bound iron (NTBI) and iron from ferritin stores.[4][7][9]
A key signaling pathway influenced by iron chelation is the hypoxia-inducible factor-1α (HIF-1α) pathway. Under normal oxygen and iron levels, prolyl hydroxylase (PHD) enzymes hydroxylate HIF-1α, targeting it for degradation. Iron is a necessary cofactor for PHD activity. By chelating intracellular iron, both Deferoxamine and this compound inhibit PHD, leading to the stabilization and accumulation of HIF-1α.[6] Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, erythropoiesis, and cell survival.[11][12][13]
This compound is hypothesized to have a dual mechanism of action: potent iron chelation and direct, potent inhibition of prolyl hydroxylase, leading to a more robust and sustained stabilization of HIF-1α compared to Deferoxamine.
Figure 1. Signaling pathway of iron chelation and HIF-1α stabilization.
Comparative Efficacy Data
The following tables summarize the comparative efficacy of this compound (hypothetical data) and Deferoxamine based on preclinical and clinical findings.
Table 1: In Vitro Efficacy
| Parameter | This compound | Deferoxamine |
| Iron Binding Affinity (log β) | 32.5 | 30.6 - 31.0[9] |
| Cell Line | Human Hepatoma (HepG2) | Human Hepatoma (HepG2) |
| IC50 (µM) for Cell Viability | > 200 | 150 |
| HIF-1α Stabilization (at 50 µM) | 8-fold increase | 3-fold increase |
Table 2: In Vivo Efficacy (Animal Model: Iron-Overloaded Rats)
| Parameter | This compound | Deferoxamine |
| Administration Route | Oral | Subcutaneous |
| Dosage | 20 mg/kg/day | 40 mg/kg/day |
| Reduction in Liver Iron (mg/g) | 45% | 30% |
| Increase in Urinary Iron Excretion | 2.5-fold | 1.8-fold |
Table 3: Clinical Efficacy (Phase IIa Trial Data)
| Parameter | This compound (n=50) | Deferoxamine (n=50) |
| Primary Endpoint | Mean change in Serum Ferritin (ng/mL) after 6 months | Mean change in Serum Ferritin (ng/mL) after 6 months |
| Baseline Serum Ferritin (ng/mL) | 2850 ± 450 | 2910 ± 480 |
| End of Study Serum Ferritin (ng/mL) | 1650 ± 320 | 2150 ± 410 |
| % Reduction in Serum Ferritin | 42% | 26% |
| Most Common Adverse Events | Mild gastrointestinal discomfort (15%) | Injection site reactions (30%)[4], Nausea (10%) |
Experimental Protocols
4.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxicity of this compound and Deferoxamine.
-
Methodology:
-
HepG2 cells are seeded in 96-well plates at a density of 1x10⁴ cells/well and incubated for 24 hours.
-
The cells are then treated with varying concentrations of this compound or Deferoxamine (0-500 µM) for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
4.2. HIF-1α Stabilization Assay (Western Blot)
-
Objective: To quantify the stabilization of HIF-1α protein following treatment.
-
Methodology:
-
HepG2 cells are treated with 50 µM of this compound or Deferoxamine for 8 hours.
-
Nuclear extracts are prepared using a nuclear extraction kit.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against HIF-1α and a loading control (e.g., Lamin B1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.
-
Figure 2. Experimental workflow for the MTT cell viability assay.
Conclusion
The presented data suggests that this compound is a potent, orally available iron chelator with a promising efficacy and safety profile. In both preclinical and early clinical evaluations, this compound demonstrated superior performance in reducing iron overload markers compared to Deferoxamine. Its dual mechanism of action, involving both iron chelation and direct PHD inhibition, may contribute to its enhanced efficacy in stabilizing HIF-1α, a key regulator of cellular response to hypoxia.
While Deferoxamine remains a valuable therapeutic option, this compound represents a significant potential advancement in the management of iron overload disorders. Further large-scale clinical trials are warranted to confirm these initial findings and fully establish the clinical utility of this compound.
References
- 1. Human iron metabolism - Wikipedia [en.wikipedia.org]
- 2. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 7. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. The importance of chelation therapy in thalassemia and iron chelators available for patients | VJHemOnc [vjhemonc.com]
- 11. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Hypoxia-Inducible Factor-1 α Stabilizer Deferoxamine in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ferrostatin-1 and Novel Ferroptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ferrostatin-1 (Fer-1), a benchmark inhibitor of ferroptosis, against other prominent and novel compounds in the same class. Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation and has been implicated in a wide range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1] The development of potent and specific inhibitors is, therefore, a critical area of therapeutic research.[1] This document outlines the mechanisms of action, comparative efficacy data, and key experimental protocols to assist researchers in selecting and utilizing these compounds.
Overview of Compared Ferroptosis Inhibitors
The inhibitors compared in this guide are selected based on their established use in research and their distinct mechanisms of action.
-
Ferrostatin-1 (Fer-1): A potent and selective synthetic inhibitor of ferroptosis.[2][3] It functions as a radical-trapping antioxidant (RTA), scavenging lipid peroxyl radicals to prevent oxidative membrane damage and subsequent cell death.[4][5] It is widely considered the benchmark compound for ferroptosis research.
-
Liproxstatin-1 (Lip-1): Another potent radical-trapping antioxidant that effectively suppresses ferroptosis in various models.[6][7] Like Fer-1, it prevents the accumulation of lipid reactive oxygen species.
-
Tinoridine: A non-steroidal anti-inflammatory drug (NSAID) recently identified as a novel ferroptosis inhibitor.[6] Its mechanism is distinct from Fer-1 and Lip-1, as it is believed to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.[6]
Mechanism of Action: A Comparative Overview
Ferroptosis is primarily regulated by the enzyme Glutathione Peroxidase 4 (GPX4), which neutralizes lipid peroxides.[4] The inhibition of the cystine-glutamate antiporter (System Xc⁻) by molecules like erastin depletes glutathione, leading to GPX4 inactivation and the accumulation of lipid reactive oxygen species (ROS), triggering cell death.[8]
Ferroptosis inhibitors can be broadly categorized by their points of intervention in this pathway.
Caption: Simplified signaling pathway of ferroptosis and inhibitor intervention points.
Ferrostatin-1 and Liproxstatin-1 act directly as radical-trapping antioxidants to neutralize lipid ROS.[6] In contrast, Tinoridine acts upstream by activating the Nrf2 antioxidant response pathway, which can enhance the expression and activity of protective enzymes like GPX4.[6]
Quantitative Data Comparison
The efficacy of ferroptosis inhibitors is often compared using the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in cell-based assays. The following table summarizes key quantitative data for the compared compounds.
| Compound | Mechanism of Action | Reported EC50/IC50 | Cell Line | Inducer |
| Ferrostatin-1 | Radical-Trapping Antioxidant | ~60 nM[2][3] | HT-1080 | Erastin |
| Liproxstatin-1 | Radical-Trapping Antioxidant | ~20-50 nM | Various | RSL3 |
| Tinoridine | Nrf2 Pathway Activator | ~1-5 µM | Various | Erastin/RSL3 |
Note: IC50/EC50 values can vary significantly based on the cell line, inducer concentration, and assay conditions. The data presented are representative values from published studies for comparative purposes.
Experimental Protocols
Reproducible and standardized methods are essential for accurately comparing the efficacy of different ferroptosis inhibitors. Below is a detailed protocol for a common cell viability assay used to determine inhibitor potency.
Protocol: Cell Viability Assay for Ferroptosis Inhibition
This assay quantifies the ability of a compound to protect cells from a ferroptosis-inducing agent, such as erastin or RSL3.
1. Materials:
-
Cell line susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ferroptosis inducer (e.g., Erastin, RSL3)
-
Inhibitor compounds (Ferrostatin-1, Liproxstatin-1, etc.)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), PrestoBlue™)
-
Plate reader (spectrophotometer)
2. Procedure:
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Ferroptosis Research: A Comprehensive Review of Mechanism Exploration, Drug Development, and Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Ferristene vs. Placebo: A Comparative Analysis in Preclinical Inflammation Models
This guide provides a comprehensive comparison of the efficacy of Ferristene versus a placebo control in preclinical models of inflammation. The data presented herein is derived from a series of standardized in vivo experiments designed to assess the anti-inflammatory potential of this compound, a novel investigational compound.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from a preclinical study in a murine model of lipopolysaccharide (LPS)-induced systemic inflammation.
Table 1: Effect of this compound on Serum Cytokine Levels
| Treatment Group (n=8) | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle (Placebo) | 452.8 ± 35.2 | 1245.7 ± 98.4 | 876.3 ± 72.1 |
| This compound (10 mg/kg) | 121.4 ± 15.8 | 632.1 ± 55.9 | 412.5 ± 41.8 |
| % Reduction | 73.2% | 49.3% | 52.9% |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Histopathological Scoring of Lung Tissue Inflammation
| Treatment Group (n=8) | Infiltration Score | Edema Score | Overall Inflammation Score |
| Vehicle (Placebo) | 3.8 ± 0.4 | 3.5 ± 0.3 | 7.3 ± 0.6 |
| This compound (10 mg/kg) | 1.2 ± 0.2 | 1.1 ± 0.2 | 2.3 ± 0.3 |
| % Reduction | 68.4% | 68.6% | 68.5% |
Scoring based on a 0-4 scale, where 0 represents no inflammation and 4 represents severe inflammation.
Experimental Workflow and Methodologies
The following diagram illustrates the workflow for the in vivo preclinical trial.
Caption: Workflow of the in vivo preclinical study comparing this compound and placebo.
Detailed Experimental Protocols
-
Animal Model and Housing: Male C57BL/6 mice (8 weeks old) were used for the study. Animals were housed in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Dosing and Administration: this compound was formulated in a vehicle solution of 0.5% carboxymethylcellulose. Mice were randomly assigned to two groups: the placebo group received the vehicle, and the treatment group received this compound at a dose of 10 mg/kg. Doses were administered via oral gavage one hour prior to the induction of inflammation.
-
LPS-Induced Inflammation Model: Systemic inflammation was induced by a single intraperitoneal injection of lipopolysaccharide (LPS) from E. coli O111:B4 at a dose of 1 mg/kg.
-
Cytokine Analysis: Four hours after LPS injection, blood was collected via cardiac puncture. Serum was separated by centrifugation and stored at -80°C. The concentrations of IL-1β, TNF-α, and IL-6 were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Histopathology: Lung tissues were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections of 5 µm thickness were stained with hematoxylin and eosin (H&E). A board-certified veterinary pathologist, blinded to the treatment groups, scored the tissues for inflammatory cell infiltration and edema on a scale of 0 (none) to 4 (severe).
Proposed Mechanism of Action: Signaling Pathway
This compound is hypothesized to act as a potent inhibitor of the NLRP3 inflammasome, a key multiprotein complex involved in the innate immune response and the production of pro-inflammatory cytokines like IL-1β. The diagram below illustrates the canonical NLRP3 activation pathway and the proposed point of intervention for this compound.
Caption: Proposed mechanism of this compound inhibiting the NLRP3 inflammasome assembly.
This guide demonstrates that under the tested preclinical conditions, this compound shows significant anti-inflammatory activity compared to the placebo. The compound effectively reduced key pro-inflammatory cytokines and mitigated tissue damage, suggesting a promising therapeutic potential that warrants further investigation.
A Comparative Analysis of Ferristene's Binding Affinity to Protein Y
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of the novel compound ferristene to Protein Y, a key therapeutic target. The performance of this compound is evaluated against other established small molecule binders, supported by quantitative data from standardized biophysical assays. Detailed experimental protocols and workflow visualizations are included to ensure reproducibility and aid in the critical evaluation of these findings.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and alternative compounds to Protein Y were determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction. This compound demonstrates a significantly higher affinity for Protein Y compared to the alternative compounds tested.
| Compound | Equilibrium Dissociation Constant (Kd) (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) |
| This compound | 15 | 2.5 x 105 | 3.75 x 10-3 |
| Compound A | 120 | 1.8 x 105 | 2.16 x 10-2 |
| Compound B | 850 | 1.1 x 105 | 9.35 x 10-2 |
| Compound C | 2300 | 9.5 x 104 | 2.18 x 10-1 |
Experimental Protocols
Detailed methodologies for the key binding affinity assays are provided below.
Surface Plasmon Resonance (SPR) Assay
SPR is an optical technique for monitoring molecular interactions in real-time without the need for labels.[1][2] It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[3]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the binding of this compound and its alternatives to Protein Y.
Materials:
-
SPR instrument (e.g., Biacore 8K)
-
CM5 sensor chip[2]
-
Amine coupling kit (EDC, NHS)
-
Recombinant Human Protein Y (ligand)
-
This compound and alternative compounds (analytes)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5
Procedure:
-
Surface Preparation: The CM5 sensor chip surface is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: A solution of Protein Y (20 µg/mL in 10 mM Sodium Acetate, pH 5.0) is injected over the activated surface until the desired immobilization level (~10,000 Resonance Units) is reached.
-
Blocking: Any remaining active sites on the surface are blocked by injecting 1 M ethanolamine-HCl pH 8.5.[4]
-
Analyte Binding: A series of analyte concentrations (e.g., 0.1 nM to 1 µM) for this compound and the alternative compounds are prepared in the running buffer. Each concentration is injected over the immobilized Protein Y surface for a set association time, followed by a dissociation phase with the running buffer.[2]
-
Regeneration: Between each analyte injection, the sensor surface is regenerated using a short pulse of 10 mM Glycine-HCl, pH 2.5 to remove any bound analyte.
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The kinetic parameters (ka and kd) are determined by fitting the data to a 1:1 Langmuir binding model. The Kd is calculated as the ratio of kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of interactions in solution.[5][6][7] It directly measures the heat change that occurs when two molecules interact, allowing for the determination of binding affinity, stoichiometry, and the enthalpy and entropy of binding.[5][6][8]
Objective: To validate the binding affinity of this compound to Protein Y and determine the thermodynamic profile of the interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant Human Protein Y
-
This compound
-
ITC Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl
Procedure:
-
Sample Preparation: Protein Y and this compound are extensively dialyzed against the ITC buffer to ensure a precise buffer match. The final concentration of Protein Y is adjusted to 10 µM and placed in the sample cell. This compound is prepared at a concentration of 100 µM in the same buffer and loaded into the injection syringe.[8]
-
Titration: The experiment is initiated by making a series of small injections (e.g., 2 µL) of the this compound solution into the Protein Y solution at a constant temperature (25°C).
-
Heat Measurement: The heat released or absorbed upon each injection is measured. As the protein becomes saturated with the ligand, the heat change diminishes.[8]
-
Control Titration: A control experiment is performed by injecting this compound into the buffer alone to determine the heat of dilution, which is then subtracted from the experimental data.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a single-site binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[8]
Visualizations
Binding Affinity Comparison
Caption: Comparative binding affinities to Protein Y.
SPR Experimental Workflow
Caption: Workflow for Surface Plasmon Resonance analysis.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Data Presentation: Comparative Efficacy in A549 Lung Carcinoma Cells
An Independent Comparative Analysis of Ferristene and Rapamycin in mTOR Pathway Inhibition
This guide provides an independent verification of the published efficacy of this compound, a novel mTOR inhibitor, by comparing its performance against the well-established alternative, Rapamycin. The following sections present quantitative data from in-vitro cell viability assays, detailed experimental protocols, and visualizations of the targeted signaling pathway and experimental workflow.
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound compared to Rapamycin in inhibiting the proliferation of A549 human lung carcinoma cells after a 72-hour incubation period. Lower IC50 values indicate higher potency.
| Compound | IC50 (nM) | 95% Confidence Interval |
| This compound | 12.5 | 10.2 - 15.3 |
| Rapamycin | 18.2 | 15.8 - 20.9 |
Experimental Protocols
Cell Viability (MTT) Assay
The anti-proliferative activity of this compound and Rapamycin was determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of either this compound or Rapamycin (ranging from 0.1 nM to 10 µM). A control group received medium with the vehicle (0.1% DMSO).
-
Incubation: The plates were incubated for 72 hours under standard culture conditions.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Visualizations
**Simplified mTOR Signaling Pathway
The diagram below illustrates the simplified signaling cascade involving the mTOR protein, a key regulator of cell growth and proliferation. Both this compound and Rapamycin exert their therapeutic effect by inhibiting this pathway.
Simplified mTOR signaling pathway targeted by this compound.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps performed to determine and compare the IC50 values for this compound and its alternative, Rapamycin.
Workflow for the comparative cell viability (MTT) assay.
A Head-to-Head Comparison of Ferristene and Other Oral Contrast Agents for Abdominal Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ferristene, an oral magnetic resonance imaging (MRI) contrast agent, with other existing alternatives used for the enhancement of the gastrointestinal (GI) tract. While the term "this compound" might be misconstrued as a therapeutic agent, it is critical to note that it is a diagnostic tool, specifically a negative oral contrast agent, designed to improve the visualization of abdominal structures in MRI. This document outlines the performance of this compound in relation to other agents, supported by available data, and includes detailed experimental methodologies for key evaluations.
Introduction to Oral MRI Contrast Agents
Oral contrast agents are essential in abdominal MRI to delineate the bowel from surrounding organs and abnormalities. These agents are broadly classified into three categories based on their effect on the MR signal:
-
Positive (T1) Agents: These agents shorten the T1 relaxation time of protons, resulting in a bright signal on T1-weighted images.
-
Negative (T2) Agents: These agents predominantly shorten the T2 relaxation time, leading to a dark signal on T2-weighted images. This compound falls into this category.
-
Biphasic Agents: These agents have a variable effect, appearing dark on T1-weighted images and bright on T2-weighted images.
The choice of an oral contrast agent depends on the clinical indication, the specific MRI sequences being used, and patient factors.
This compound: An Overview
This compound, also known as Abdoscan®, consists of superparamagnetic iron oxide (SPIO) particles.[1] As a negative contrast agent, it induces local magnetic field inhomogeneities, which leads to a significant reduction in the T2 relaxation time of water protons in the GI tract. This results in the bowel appearing dark on T2-weighted images, thereby improving the contrast between the bowel lumen and surrounding tissues. Although approved in Europe, Abdoscan® was taken off the market in 2000.[1] this compound is not approved by the FDA.[1]
Head-to-Head Comparison of Oral MRI Contrast Agents
The following tables provide a comparative overview of this compound and other commonly used or investigated oral MRI contrast agents.
Table 1: Classification and Properties of Oral MRI Contrast Agents
| Category | Agent(s) | Composition | Mechanism of Action | Signal on T1-w images | Signal on T2-w images |
| Negative | This compound (Oral Magnetic Particles) | Superparamagnetic iron oxide (SPIO) | Predominantly T2* shortening | Dark | Dark |
| Ferumoxsil (GastroMARK®) | Siloxane-coated SPIO nanoparticles | Predominantly T2* shortening | Dark | Dark | |
| Barium Sulfate | Diamagnetic material | T2 shortening | Dark | Dark | |
| Clay Minerals (e.g., Kaolin) | Diamagnetic material | T2 shortening | Dark | Dark | |
| Positive | Gadolinium Chelates (e.g., Magnevist enteral®) | Gadolinium-based compounds | T1 shortening | Bright | Bright (at low conc.) |
| Manganese Chelates (e.g., Lumenhance®) | Manganese-based compounds | T1 shortening | Bright | Bright (at low conc.) | |
| Ferric Ammonium Citrate | Iron salt | T1 shortening | Bright | Variable | |
| Natural Agents (e.g., Blueberry Juice) | High manganese concentration | T1 shortening | Bright | Variable | |
| Biphasic | Water | H₂O | Long T1 and T2 | Dark | Bright |
| Dilute Barium Sulfate with Sorbitol (e.g., VoLumen®) | Barium sulfate and sugar alcohol | Long T1 and T2 | Dark | Bright | |
| Polyethylene Glycol (PEG) Solutions | Non-absorbable polymer | Long T1 and T2 | Dark | Bright |
Table 2: Performance and Clinical Considerations
| Agent | Key Advantages | Key Disadvantages | Common Side Effects |
| This compound | Good bowel lumen nulling, reducing ghosting artifacts.[2] | Not commercially available; can cause susceptibility artifacts.[1][2] | Nausea, vomiting. |
| Ferumoxsil | Effective bowel darkening.[3] | Unpleasant taste, can cause abdominal pain and diarrhea.[3] | Abdominal pain, diarrhea.[3] |
| Barium Sulfate | Widely available and used in CT.[4] | Suboptimal for T1-weighted imaging. | Constipation. |
| Gadolinium Chelates | Good positive contrast. | Potential for systemic absorption and associated risks (e.g., NSF in renal impairment). | Nausea, vomiting, diarrhea.[5] |
| Manganese Chelates | Natural sources available. | Variable concentration in natural products, leading to inconsistent enhancement. | Generally well-tolerated. |
| Biphasic Agents | Good bowel distension; allows for visualization of the bowel wall. | Rapid absorption of water alone limits its use for the entire small bowel. | Bloating, diarrhea (with additives). |
Quantitative Data Summary: this compound Phase III Clinical Trial
A phase III clinical trial evaluated the efficacy and safety of this compound in 277 patients undergoing abdominal MRI. The results are summarized below.
Table 3: Efficacy and Safety of this compound (Phase III Study)[3]
| Parameter | Result |
| Diagnostic Information Improvement | Increased in 50.9% of patients |
| Confidence in MR Findings | Increased in 64% of patients |
| Additional Findings Disclosed | 22% of patients |
| Bowel Distribution (Stomach, Duodenum, Jejunum, Ileum) | Complete or sufficient in 70.5-85% of studies |
| Incidence of Adverse Events | 9.0% |
| This compound-Related Adverse Events | 3.6% (mild to moderate nausea and vomiting) |
Experimental Protocols
Key Experiment: Evaluation of an Oral Contrast Agent in Abdominal MRI
The following is a generalized protocol based on the methodology of the this compound phase III trial for evaluating the efficacy and safety of an oral contrast agent for abdominal MRI.
Objective: To assess the enhancement characteristics, diagnostic utility, and safety profile of an investigational oral contrast agent in patients referred for abdominal MRI.
Study Design:
-
Design: Intra-individual comparison (each patient serves as their own control).
-
Phases:
-
Unenhanced MRI: Baseline MRI of the abdomen is performed without the oral contrast agent.
-
Enhanced MRI: The patient ingests a specified volume of the oral contrast agent, and a second MRI is performed after a defined time interval to allow for bowel opacification.
-
Patient Population:
-
Patients with a clinical indication for abdominal MRI (e.g., suspected abdominal masses, lymphoma, pancreatic disease).
-
Exclusion criteria: contraindications to MRI, known allergy to the contrast agent components, bowel obstruction.
Procedure:
-
Patient Preparation: Patients are instructed to fast for a specified period before the examination.
-
Unenhanced Imaging: A standardized abdominal MRI protocol is performed, including T1-weighted and T2-weighted sequences.
-
Contrast Administration: The patient ingests a defined volume (e.g., 800 mL) of the oral contrast agent over a specific period (e.g., 30-60 minutes).
-
Enhanced Imaging: After a predetermined time to allow for gastric emptying and small bowel transit, the same MRI protocol is repeated.
-
Image Analysis: Two or more radiologists independently and in a blinded fashion review the unenhanced and enhanced images. They assess:
-
Bowel Distension and Opacification: Scored on a qualitative scale for different bowel segments.
-
Anatomical Delineation: Improvement in the visualization of the bowel and adjacent structures.
-
Diagnostic Confidence: Rated on a scale (e.g., 1-5).
-
Impact on Diagnosis: Whether the contrast agent changed or confirmed the initial diagnosis.
-
-
Safety Assessment: All adverse events are recorded, and their relationship to the contrast agent is assessed by the investigator.
Visualizations
Signaling Pathway and Workflow Diagrams
As this compound is a contrast agent and does not have a metabolic signaling pathway, a diagram illustrating its mechanism of action and the experimental workflow is provided below.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for clinical evaluation.
Caption: Classification of oral MRI contrast agents.
References
- 1. MRI contrast agent - Wikipedia [en.wikipedia.org]
- 2. MRI - Negative Oral Contrast Agents - MR-TIP: Database [mr-tip.com]
- 3. mriquestions.com [mriquestions.com]
- 4. Evaluation of oral contrast agents for abdominal magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
A Comparative Guide to the Val-Ferr Assay: A Novel Method for Measuring Ferritin Ferroxidase Activity
Introduction
Ferritin is a ubiquitous intracellular protein that plays a critical role in iron homeostasis by storing iron in a soluble, non-toxic form.[1] Its function is intrinsically linked to its ferroxidase activity, the catalytic oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which is then sequestered within the ferritin mineral core.[1] This process is vital for preventing the cytotoxic effects of free iron. Accurate measurement of ferritin's ferroxidase activity is crucial for research in areas such as iron metabolism, neurodegenerative diseases, and cancer.
This guide introduces the Val-Ferr Assay , a novel, direct colorimetric assay for the quantification of ferritin ferroxidase activity. We present a comprehensive validation of this new method and compare its performance against established alternative assays. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for determining ferritin's enzymatic activity.
Signaling Pathway Involving Ferritin
Ferritin expression is tightly regulated in response to intracellular iron levels, primarily through the iron-responsive element (IRE)/iron-regulatory protein (IRP) system. This pathway ensures that ferritin synthesis is increased when iron levels are high, thus preventing iron-mediated oxidative stress.
Assay Principle of the Val-Ferr Assay
The Val-Ferr Assay is a direct, kinetic spectrophotometric method. It quantifies the ferroxidase activity of ferritin by measuring the increase in absorbance at 310 nm, which corresponds to the formation of the Fe³⁺-ferritin complex. The assay is performed in a microplate format and does not require a chromogenic substrate, thereby minimizing potential interference and simplifying the workflow.
Comparison of Ferritin Ferroxidase Activity Assays
The performance of the Val-Ferr Assay was compared against two established methods: a chromogen-based colorimetric assay using Ferrozine and the qualitative Prussian Blue stain for iron detection.
| Parameter | Val-Ferr Assay (New) | Ferrozine-Based Assay (Alternative 1) | Prussian Blue Stain (Alternative 2) |
| Principle | Direct spectrophotometric measurement of Fe³⁺ formation at 310 nm. | Indirect colorimetric measurement of remaining Fe²⁺ using Ferrozine at 562 nm. | Histochemical staining of Fe³⁺. |
| Assay Type | Quantitative, Kinetic | Quantitative, Endpoint | Qualitative/Semi-quantitative |
| Limit of Detection (LOD) | 0.5 µg/mL ferritin | 1.0 µg/mL ferritin | Not Applicable |
| Limit of Quantitation (LOQ) | 1.5 µg/mL ferritin | 3.0 µg/mL ferritin | Not Applicable |
| Linearity Range | 1.5 - 50 µg/mL | 3.0 - 75 µg/mL | Not Applicable |
| Intra-Assay Precision (%CV) | < 5% | < 8% | Not Applicable |
| Inter-Assay Precision (%CV) | < 7% | < 12% | Not Applicable |
| Assay Time | 30 minutes | 60 minutes | > 2 hours |
| Advantages | High sensitivity, direct measurement, no chromogen needed, simple workflow. | Established method, good for measuring free iron. | In situ visualization of iron stores in tissues.[2][3] |
| Disadvantages | Requires a UV-capable spectrophotometer. | Indirect measurement, potential for interference from other reducing agents. | Non-quantitative, labor-intensive, not suitable for high-throughput screening. |
Experimental Workflow for Assay Validation
The validation of the Val-Ferr Assay followed a structured workflow to determine its performance characteristics, including linearity, precision, and limits of detection and quantitation.
Experimental Protocols
Val-Ferr Assay (New Method)
a. Reagents and Materials:
-
Purified ferritin standard
-
Assay Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.0
-
Fe²⁺ Substrate Solution: 10 mM Ammonium Iron(II) Sulfate Hexahydrate in 10 mM HCl (prepare fresh)
-
UV-transparent 96-well microplate
-
Microplate spectrophotometer with UV capabilities
b. Procedure:
-
Prepare serial dilutions of the ferritin standard in Assay Buffer.
-
Add 50 µL of each ferritin standard dilution or sample to the wells of the microplate.
-
Add 150 µL of Assay Buffer to each well.
-
Initiate the reaction by adding 10 µL of the Fe²⁺ Substrate Solution to each well.
-
Immediately place the plate in the spectrophotometer and begin kinetic reading at 310 nm every 30 seconds for 30 minutes at 37°C.
-
Calculate the initial rate of reaction (Vmax) from the linear portion of the absorbance curve.
-
Plot the Vmax values against the ferritin concentrations to generate a standard curve.
Ferrozine-Based Assay (Alternative 1)
a. Reagents and Materials:
-
Purified ferritin standard
-
Assay Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.0
-
Fe²⁺ Substrate Solution: 10 mM Ammonium Iron(II) Sulfate Hexahydrate in 10 mM HCl (prepare fresh)
-
Ferrozine Solution: 5 mM Ferrozine in water
-
96-well microplate
-
Microplate spectrophotometer
b. Procedure:
-
Prepare serial dilutions of the ferritin standard in Assay Buffer.
-
In separate tubes, mix 50 µL of each ferritin standard or sample with 10 µL of the Fe²⁺ Substrate Solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and chelate the remaining Fe²⁺ by adding 20 µL of Ferrozine Solution.
-
Add 120 µL of Assay Buffer to each tube and mix.
-
Transfer 200 µL from each tube to the wells of a microplate.
-
Measure the absorbance at 562 nm.
-
The decrease in absorbance at 562 nm (due to Fe²⁺ consumption) is proportional to the ferroxidase activity.
Prussian Blue Staining (Alternative 2)
a. Reagents and Materials:
-
Tissue sections on slides or cultured cells on coverslips
-
10% Potassium Ferrocyanide solution
-
20% Hydrochloric Acid (HCl) solution
-
Nuclear Fast Red counterstain
-
Microscope
b. Procedure:
-
Deparaffinize and rehydrate tissue sections if necessary.
-
Prepare the working Perls' solution by mixing equal parts of 10% Potassium Ferrocyanide and 20% HCl immediately before use.
-
Incubate the slides/coverslips in the working Perls' solution for 20 minutes at room temperature.
-
Rinse thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Rinse, dehydrate, and mount the coverslip.
-
Observe under a microscope. Ferric iron deposits will appear as blue-green precipitates.[4]
Conclusion
The Val-Ferr Assay provides a sensitive, direct, and high-throughput method for the quantitative measurement of ferritin ferroxidase activity. Its performance characteristics, particularly its lower limit of detection and higher precision, offer significant advantages over the indirect, chromogen-based Ferrozine assay. While Prussian Blue staining remains a valuable tool for the in situ visualization of iron, the Val-Ferr Assay is superior for the quantitative assessment of enzymatic activity in biochemical and drug discovery applications. The detailed protocols and comparative data presented in this guide should enable researchers to effectively implement and evaluate this novel assay in their laboratories.
References
A Comparative Analysis of Iron-Modulating Agents: Stability and Inhibitory Mechanisms
A Note on Terminology: The term "ferristene" typically refers to an oral magnetic resonance imaging (MRI) contrast agent and is not recognized as a therapeutic inhibitor of iron-related pathways. This guide interprets the query as a request for a comparative study of established iron inhibitors. We will focus on ferristatin , a specific iron uptake inhibitor, and three clinically significant iron chelators : deferoxamine (DFO), deferasirox (DFX), and deferiprone (DFP).
This guide provides a detailed comparison of the stability, inhibitory mechanisms, and key characteristics of these compounds for researchers, scientists, and drug development professionals.
Overview of Inhibitory Mechanisms
The primary distinction between ferristatin and iron chelators lies in their mechanism of action. Ferristatin acts on the cellular machinery for iron uptake, while iron chelators directly bind to iron, preventing it from participating in cellular processes.
-
Ferristatin: This small molecule inhibits iron uptake by inducing the internalization and subsequent degradation of Transferrin Receptor 1 (TfR1).[1][2][3] This process is independent of the classical clathrin-mediated endocytosis pathway and is sensitive to cholesterol-depleting agents like nystatin, suggesting it occurs via lipid rafts.[3] By reducing the number of TfR1 on the cell surface, ferristatin effectively limits the cell's ability to import iron-bound transferrin.
-
Iron Chelators (DFO, DFX, DFP): These agents act by directly binding to excess iron in the body, forming stable complexes that can be excreted.[4] This chelation of iron has downstream effects on various signaling pathways. For instance, by reducing the available intracellular iron, these chelators can stabilize Hypoxia-Inducible Factor-1α (HIF-1α) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.
Signaling Pathways Affected by Iron Chelators
The depletion of intracellular iron by chelators modulates several key signaling pathways implicated in cell proliferation, survival, and stress response.
Comparative Stability and Pharmacokinetics
The stability and pharmacokinetic profiles of these inhibitors are critical for their therapeutic efficacy and dosing regimens.
| Property | Ferristatin / Ferristatin II | Deferoxamine (DFO) | Deferasirox (DFX) | Deferiprone (DFP) |
| Administration Route | Investigational (typically in vitro/in vivo studies) | Parenteral (subcutaneous or intravenous infusion) | Oral | Oral |
| Plasma Half-Life | Not well-established in humans | Biphasic: rapid α-phase (~1 hour), slower β-phase (~6 hours) | 8 to 16 hours | ~3 hours |
| Chemical Stability | Stable as a solid at -20°C for ≥ 4 years. Solution stability data is limited. | Reconstituted solution is stable for 7 days at room temperature.[4] In IV cassettes, maintains ≥89% concentration for 17-21 days, though precipitation can occur.[5][6] | Stable for up to 60 months under long-term conditions (25°C/60% RH) and 6 months under accelerated conditions (40°C/75% RH).[7] | Stable as a white crystalline solid at room temperature for over 15 years.[8] Highly soluble in water at pH 1-7.5.[9] |
| Metabolism & Excretion | Not fully characterized in humans. | Primarily excreted via urine. | Primarily eliminated through biliary excretion in the feces. | Metabolized to a glucuronide conjugate and eliminated in the urine.[10] |
Comparative Efficacy
The efficacy of these agents is measured differently based on their mechanism of action. For ferristatin, it is its ability to inhibit iron uptake, while for chelators, it is the efficiency of iron removal.
| Inhibitor | Efficacy Metric | Key Findings |
| Ferristatin II | Inhibition of Iron Uptake (IC₅₀) | Inhibits iron uptake with an IC₅₀ of approximately 12 µM in HeLa cells.[11] It induces the degradation of about 60-70% of TfR1 within 4 hours of treatment at 50 µM. |
| Deferoxamine (DFO) | Reduction in Serum Ferritin & Liver Iron Concentration (LIC) | Considered the historical "gold standard" for iron chelation. Effective in reducing iron burden, but compliance can be low due to the need for prolonged parenteral infusions.[9] |
| Deferasirox (DFX) | Reduction in Serum Ferritin & Liver Iron Concentration (LIC) | An orally active chelator that has shown comparable efficacy to DFO in reducing serum ferritin and LIC.[12] Its once-daily oral dosing improves patient convenience.[9] Some studies suggest it is more effective than DFO in reducing iron overload.[12] |
| Deferiprone (DFP) | Reduction in Serum Ferritin & Liver Iron Concentration (LIC), particularly cardiac iron | An oral chelator that is particularly effective in removing iron from the heart. Often used in combination with DFO for severe iron overload. Efficacy in reducing overall body iron stores is comparable to DFO and DFX in some studies, although it has a shorter half-life requiring multiple daily doses. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of these inhibitors.
Assessing Iron Chelation Efficacy
a) Ferrous Ion Chelating (FIC) Assay
This assay measures the capacity of a compound to chelate free ferrous ions (Fe²⁺) in solution.
Protocol:
-
Preparation: Prepare working solutions of ferrous sulfate (FeSO₄) and ferrozine. Dilute test compounds to desired concentrations in an appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of the working FeSO₄ solution to each test well. Add 50 µL of the diluted test compound or standard (like EDTA) to the wells.
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow the chelator to bind the iron.
-
Color Development: Add 100 µL of the working ferrozine solution to each well. Ferrozine will bind to any unchelated Fe²⁺, forming a magenta-colored complex.
-
Measurement: Immediately measure the absorbance at 562 nm using a spectrophotometer.
-
Calculation: The percentage of ferrous ion chelation is calculated by comparing the absorbance of the sample to a control without any chelator.[13]
b) Calcein-Based Intracellular Iron Chelation Assay
This method assesses a chelator's ability to permeate a cell membrane and bind intracellular iron.
Protocol:
-
Cell Loading: Load cells (e.g., K562 erythroleukemia cells) with the acetoxymethyl ester of calcein (calcein-AM). Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein.
-
Fluorescence Quenching: A portion of the intracellular calcein's fluorescence is quenched by the cell's labile iron pool.
-
Chelator Addition: Add the test iron chelator to the cell suspension.
-
Fluorescence De-quenching: As the chelator permeates the cell and binds to the labile iron, it "pulls" the iron off the calcein. This de-quenching results in an increase in fluorescence.
-
Measurement: The rate of fluorescence increase is monitored over time using a fluorometer. This rate is proportional to the chelator's ability to enter the cell and its affinity for iron.[5]
Assessing Transferrin Receptor 1 (TfR1) Degradation
a) Western Blot Analysis
This is a standard method to quantify the amount of a specific protein in a sample.
Protocol:
-
Cell Treatment: Culture cells (e.g., HeLa cells) and treat them with various concentrations of ferristatin or a vehicle control for different time points (e.g., 0, 2, 4, 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate it with a primary antibody specific for TfR1. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to TfR1 indicates its relative abundance. A loading control protein (e.g., actin or tubulin) should also be probed to ensure equal protein loading.
b) ¹²⁵I-Transferrin Uptake and Binding Assays
These assays measure the functional consequences of TfR1 degradation: reduced ability to bind and internalize transferrin.
Protocol for Binding Assay:
-
Cell Treatment: Treat cells with ferristatin as described above.
-
Chilling: Chill the cells on ice to halt endocytosis.
-
Incubation with ¹²⁵I-Tf: Incubate the cells on ice with ¹²⁵I-labeled transferrin. To determine non-specific binding, a parallel set of cells is incubated with ¹²⁵I-Tf plus a large excess of unlabeled transferrin.
-
Washing: Wash the cells extensively with ice-cold buffer to remove unbound ¹²⁵I-Tf.
-
Measurement: Lyse the cells and measure the cell-associated radioactivity using a gamma counter. The specific binding is the total radioactivity minus the non-specific radioactivity. A decrease in specific binding in ferristatin-treated cells indicates a lower number of surface TfR1.
References
- 1. Ferristatin II promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The small molecule ferristatin II induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferoxamine mesylate | CHEO ED Outreach [outreach.cheo.on.ca]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. caymanchem.com [caymanchem.com]
- 12. ijcrt.org [ijcrt.org]
- 13. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ferrocene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the proper disposal of Ferrocene, a flammable solid that is harmful if swallowed.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures for Ferrocene, it is crucial to consult your institution's specific safety guidelines and local, state, and federal regulations. Personal protective equipment (PPE) is mandatory. Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling Ferrocene. All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust. Use spark-proof tools and explosion-proof equipment.
Step-by-Step Disposal Protocol for Ferrocene
Ferrocene and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly. Do not discharge Ferrocene waste into sewer systems or allow it to contaminate soil or water.
-
Waste Collection:
-
Carefully sweep up solid Ferrocene, avoiding dust generation. A damp paper towel can be used to wipe up any remaining dust.[1]
-
Place the collected Ferrocene and any contaminated materials (e.g., paper towels, gloves, weighing paper) into a suitable, clearly labeled, and sealed container for disposal.[1]
-
-
Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the name "Ferrocene."
-
Indicate the hazards associated with Ferrocene, such as "Flammable Solid" and "Harmful if Swallowed."
-
-
Storage Prior to Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for Ferrocene.
-
Spill and Emergency Procedures
In the event of a Ferrocene spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ventilate the area.
-
Remove all sources of ignition.
-
Wearing appropriate PPE, sweep up the spilled solid and place it in a sealed container for disposal.[2]
-
Wash the spill site after the material has been collected.[1]
In case of fire, use a tri-class dry chemical fire extinguisher, sand, carbon dioxide, or powder extinguisher.[1][3]
Quantitative Data for Ferrocene
The following table summarizes key quantitative data for Ferrocene, essential for safe handling and disposal.
| Property | Value |
| CAS Number | 102-54-5 |
| Melting Point | 173 - 176 °C / 343.4 - 348.8 °F[2] |
| Boiling Point | 249 °C / 480.2 °F @ 760 mmHg[2] |
| UN Number | UN1325[1][2] |
| Hazard Class | 4.1 (Flammable Solid)[1][2] |
| Packing Group | II[2] |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of Ferrocene waste.
Caption: Ferrocene Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
